Product packaging for AZ-Dyrk1B-33(Cat. No.:)

AZ-Dyrk1B-33

Cat. No.: B605791
M. Wt: 300.4 g/mol
InChI Key: CZCUSHJQJWKYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZ-Dyrk1B-33 is a potent and selective ATP-competitive Dyrk1B kinase inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16N4 B605791 AZ-Dyrk1B-33

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUSHJQJWKYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of AZ-Dyrk1B-33: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-Dyrk1B-33 is a potent and highly selective, ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B).[1][2] This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. The primary mechanism of this compound is the direct inhibition of Dyrk1B's kinase activity, which leads to the modulation of downstream signaling pathways critical in cell cycle regulation, cell survival, and differentiation. Its high selectivity makes it a valuable tool for investigating Dyrk1B biology and a potential therapeutic agent.

Introduction to Dyrk1B

Dyrk1B, also known as minibrain-related kinase (Mirk), is a member of the CMGC group of serine/threonine kinases.[3] It is characterized by its ability to autophosphorylate a tyrosine residue in its activation loop during translation, which is essential for its catalytic activity. Once mature, it functions as a serine/threonine kinase. Dyrk1B is a critical regulator of cellular homeostasis and is involved in numerous signaling pathways. Its expression is particularly high in skeletal muscle and testes.

Functionally, Dyrk1B is implicated in:

  • Cell Cycle Control: It acts as a negative regulator of cell cycle progression, promoting exit into a quiescent (G0) state. This is partly achieved by phosphorylating Cyclin D1 for degradation and stabilizing the cyclin-dependent kinase inhibitor p27Kip1.

  • Cancer Cell Survival: Dyrk1B is overexpressed in various solid tumors, where it helps maintain cancer cell quiescence and viability, thereby conferring resistance to chemotherapy.

  • Signaling Pathway Integration: Dyrk1B is a key node in several major signaling networks, including the Hedgehog (Hh), PI3K/mTOR/AKT, and RAF/MEK/ERK pathways. It exhibits complex cross-talk, for instance, by inhibiting canonical Hedgehog signaling while promoting non-canonical signaling through the activation of the mTOR/AKT pathway.

  • Immune Regulation: Dyrk1B plays a role in T-cell differentiation by phosphorylating and thereby inhibiting the transcription factor FOXO1.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is its function as a potent, selective, and ATP-competitive inhibitor of Dyrk1B kinase .[1][2] By binding to the ATP-binding pocket of the Dyrk1B catalytic domain, this compound prevents the transfer of a phosphate group from ATP to Dyrk1B's protein substrates. This direct inhibition of the enzyme's catalytic function blocks all downstream signaling events that are dependent on Dyrk1B's kinase activity.

The consequences of this inhibition at a cellular level include:

  • Reversal of Dyrk1B-mediated cell cycle arrest.

  • Modulation of T-cell differentiation , specifically the suppression of Th1 and Th17 cells and the promotion of Treg cells through the de-repression of FOXO1 activity.

  • Disruption of Dyrk1B-dependent survival signals in cancer cells.

The selectivity of this compound is a key feature. It shows minimal activity against a wide panel of other kinases, making it a precise chemical probe for elucidating the specific functions of Dyrk1B.[2]

Quantitative Data

The potency and selectivity of this compound have been quantified in both biochemical and cellular assays.

ParameterValueDescriptionReference
Biochemical IC50 7 nMConcentration required for 50% inhibition of recombinant Dyrk1B kinase activity in a cell-free enzymatic assay.[2][4]
Cellular IC50 194 nMConcentration required for 50% inhibition of Dyrk1B autophosphorylation (at pS421) in an overexpressed system in COS-1 cells.[2][4]
Kinase Selectivity >50% inhibition at 1 µMNo significant off-target inhibition observed against a panel of 124 kinases.[2]

Table 1: Potency and Selectivity of this compound.

Signaling Pathways and Logical Relationships

To visualize the mechanism of action, the following diagrams illustrate the relevant pathways and experimental logic.

Dyrk1B_Signaling_Pathway cluster_upstream Upstream Signals cluster_dyrk1b Dyrk1B Kinase cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes Serum_Deprivation Serum_Deprivation Dyrk1B Dyrk1B Serum_Deprivation->Dyrk1B activate Oncogenic_KRAS Oncogenic_KRAS Oncogenic_KRAS->Dyrk1B activate Shh_Inhibition Shh_Inhibition Shh_Inhibition->Dyrk1B activate CyclinD1 CyclinD1 Dyrk1B->CyclinD1 P, degrades p27Kip1 p27Kip1 Dyrk1B->p27Kip1 P, stabilizes mTOR_AKT mTOR/AKT Pathway Dyrk1B->mTOR_AKT activates FOXO1 FOXO1 Dyrk1B->FOXO1 P, inhibits Quiescence Cell Quiescence & Chemoresistance CyclinD1->Quiescence p27Kip1->Quiescence Gli1_Stability Gli1 Stability & Non-canonical Hh mTOR_AKT->Gli1_Stability TCell_Diff Th1/Th17 Suppression Treg Promotion FOXO1->TCell_Diff AZ_Inhibitor This compound AZ_Inhibitor->Dyrk1B

Caption: Dyrk1B integrates upstream signals to regulate downstream effectors, influencing cell fate.

Experimental_Workflow_IC50 cluster_reagents Reagent Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant_Dyrk1B Recombinant Dyrk1B Enzyme Incubation Combine Reagents Incubate at 30°C Recombinant_Dyrk1B->Incubation Peptide_Substrate Peptide Substrate (e.g., DyrkTide) Peptide_Substrate->Incubation ATP ATP ATP->Incubation AZ_Dilutions Serial Dilutions of this compound AZ_Dilutions->Incubation ADP_Glo Add ADP-Glo Reagent (Measures ATP depletion) Incubation->ADP_Glo Luminescence Read Luminescence ADP_Glo->Luminescence IC50_Calc Calculate IC50 Value Luminescence->IC50_Calc

Caption: Workflow for determining biochemical IC50 using an ADP-Glo based assay.

Experimental Protocols

The following sections describe the methodologies used to characterize the mechanism of action of this compound.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol is representative of a common method, such as the ADP-Glo™ Kinase Assay, used to determine the biochemical IC50 of kinase inhibitors.[5][6]

Objective: To measure the concentration-dependent inhibition of recombinant Dyrk1B by this compound.

Materials:

  • Recombinant human Dyrk1B enzyme

  • Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl2)

  • Peptide substrate (e.g., DyrkTide)

  • ATP solution

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution series of this compound in a solution of Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%). Include a DMSO-only vehicle control.

  • Reaction Setup: In a 96-well plate, add the diluted inhibitor solutions.

  • Kinase Reaction Initiation: Prepare a master mix containing the Dyrk1B enzyme, peptide substrate, and ATP in Kinase Assay Buffer. Add this master mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-90 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40-60 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which react with the newly synthesized ADP to produce a luminescent signal. Incubate at room temperature for 15-30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Subtract the background (no enzyme control) from all readings. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Dyrk1B Autophosphorylation Assay (ELISA-based)

This protocol describes the method used to determine the cellular IC50 of this compound by measuring the inhibition of Dyrk1B autophosphorylation in a cellular context.[4]

Objective: To quantify the inhibition of Dyrk1B activity inside living cells by this compound.

Materials:

  • COS-1 cells (or other suitable host cell line)

  • Expression vector for c-Myc-tagged human Dyrk1B

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer

  • ELISA plate pre-coated with an anti-c-Myc antibody

  • Primary antibody specific for phosphorylated Dyrk1B (e.g., anti-pS421)

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

  • Microplate reader

Procedure:

  • Cell Transfection: Seed COS-1 cells in a multi-well plate. Transfect the cells with the c-Myc-Dyrk1B expression vector using a suitable transfection reagent and allow for protein expression (e.g., 24-48 hours).

  • Inhibitor Treatment: Treat the transfected cells with a serial dilution of this compound for a specified duration (e.g., 5 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer to release cellular proteins.

  • ELISA Protocol: a. Capture: Add the cell lysates to the wells of the anti-c-Myc pre-coated ELISA plate. Incubate to allow the tagged Dyrk1B protein to bind to the plate. b. Washing: Wash the plate multiple times to remove unbound proteins. c. Detection: Add the primary antibody against phosphorylated Dyrk1B and incubate. d. Washing: Wash the plate to remove unbound primary antibody. e. Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate. f. Washing: Wash the plate to remove unbound secondary antibody. g. Signal Development: Add TMB substrate. A blue color will develop in proportion to the amount of phosphorylated Dyrk1B. h. Stopping the Reaction: Add Stop Solution to turn the color yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Normalize the data to the vehicle control and fit to a dose-response curve to calculate the cellular IC50.

Conclusion

This compound operates through a clear and direct mechanism: the potent, selective, and ATP-competitive inhibition of Dyrk1B kinase. This action effectively blocks the phosphorylation of Dyrk1B substrates, leading to predictable downstream consequences in cellular pathways governing cell cycle, survival, and immune response. The robust quantitative data and well-defined methodologies underscore its utility as a specific chemical tool for probing Dyrk1B function and as a lead compound for the development of targeted therapeutics.

References

AZ-Dyrk1B-33: A Potent and Selective Dyrk1B Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of AZ-Dyrk1B-33, a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Dyrk1B in various disease contexts, including cancer and metabolic disorders.

Introduction

Dyrk1B is a serine/threonine kinase that plays a crucial role in cell cycle regulation, differentiation, and survival.[1][2] Dysregulation of Dyrk1B activity has been implicated in the pathogenesis of several cancers, such as pancreatic, ovarian, and colon cancer, as well as in metabolic diseases.[1][3] As such, Dyrk1B has emerged as a promising therapeutic target. This compound is a small molecule inhibitor designed to selectively target the ATP-binding site of Dyrk1B, thereby modulating its kinase activity and downstream signaling pathways.

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of Dyrk1B kinase activity in biochemical assays and robust target engagement in cellular models.

Table 1: Biochemical Potency of this compound against DYRK Family Kinases
KinaseIC50 (nM)
Dyrk1A16.8
Dyrk1B7[4], 39
Dyrk2254
Dyrk3430
Dyrk4>30,000
Table 2: Cellular Activity of this compound
Cell LineAssay TypeIC50 (nM)
COS-1Inhibition of phosphorylation of overexpressed human full-length C-terminal c-Myc tagged Dyrk1B (measured by ELISA)[4]194[4]

Selectivity Profile

A key attribute of a high-quality chemical probe is its selectivity. This compound has been profiled against a broad panel of kinases and has demonstrated a high degree of selectivity for Dyrk1B.

Table 3: Kinome-wide Selectivity of this compound
Kinase Panel SizeConcentration Tested (µM)Off-Target Inhibition >50%
1241None reported

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol outlines a typical procedure for determining the in vitro potency of this compound against Dyrk1B using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant Dyrk1B enzyme

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Dyrk1B substrate (e.g., a synthetic peptide)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add kinase buffer, Dyrk1B enzyme, and substrate to the wells of the assay plate.

    • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5][6]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[5][6]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[7]

Cellular Assay: Inhibition of Dyrk1B Autophosphorylation in COS-1 Cells

This protocol describes a method to assess the cellular potency of this compound by measuring the inhibition of Dyrk1B autophosphorylation in an overexpression system.

Materials:

  • COS-1 cells

  • Expression vector for human full-length Dyrk1B with a C-terminal c-Myc tag

  • Transient transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Antibodies: anti-c-Myc (for capture), anti-phospho-Dyrk1B (specific for an autophosphorylation site), and a horseradish peroxidase (HRP)-conjugated secondary antibody

  • ELISA plate

  • TMB substrate and stop solution

Procedure:

  • Cell Culture and Transfection:

    • Culture COS-1 cells in appropriate media.

    • Transfect the cells with the Dyrk1B-c-Myc expression vector using a suitable transfection reagent.

  • Compound Treatment: After a post-transfection period (e.g., 24 hours), treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 5 hours).[4]

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • ELISA:

    • Coat an ELISA plate with an anti-c-Myc antibody to capture the overexpressed Dyrk1B.

    • Add the cell lysates to the wells and incubate to allow the tagged Dyrk1B to bind.

    • Wash the plate to remove unbound proteins.

    • Add the anti-phospho-Dyrk1B antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • After another wash, add the TMB substrate and incubate until a color develops.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the data to a control (e.g., total Dyrk1B levels) if necessary. Calculate the percent inhibition of Dyrk1B phosphorylation for each compound concentration and determine the cellular IC50 value.

Signaling Pathways and Mechanisms of Action

Dyrk1B is a node in several critical signaling pathways. This compound, by inhibiting Dyrk1B, can modulate these pathways.

Dyrk1B_Signaling_Pathways cluster_upstream Upstream Regulation cluster_core Dyrk1B Core cluster_downstream Downstream Effects RAS RAS RAF RAF MEK MEK ERK ERK Dyrk1B Dyrk1B ERK->Dyrk1B Inactivates CyclinD1 Cyclin D1 Dyrk1B->CyclinD1 Phosphorylates for degradation FOXO1 FOXO1 Dyrk1B->FOXO1 Phosphorylates (inactivates) Hedgehog_Pathway Hedgehog Pathway Dyrk1B->Hedgehog_Pathway Modulates mTOR_AKT_Pathway mTOR/AKT Pathway Dyrk1B->mTOR_AKT_Pathway Activates This compound This compound This compound->Dyrk1B Inhibits

Caption: Dyrk1B Signaling Interactions.

Dyrk1B is negatively regulated by the RAS/RAF/MEK/ERK pathway.[2][8] In turn, Dyrk1B can phosphorylate and promote the degradation of Cyclin D1, leading to cell cycle arrest.[3] It also phosphorylates and inactivates the transcription factor FOXO1.[9] Furthermore, Dyrk1B interacts with and modulates the Hedgehog and mTOR/AKT signaling pathways.[1][2]

Experimental_Workflow Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Determine IC50 Cellular_Assay Cellular Assay (e.g., Phospho-ELISA) Determine Cellular IC50 Biochemical_Assay->Cellular_Assay Selectivity_Profiling Selectivity Profiling (Kinome Screen) Cellular_Assay->Selectivity_Profiling Mechanism_of_Action Mechanism of Action (Pathway Analysis) Selectivity_Profiling->Mechanism_of_Action End End: Lead Candidate Mechanism_of_Action->End

Caption: Kinase Inhibitor Characterization Workflow.

The general workflow for characterizing a kinase inhibitor like this compound involves initial biochemical screening to determine potency, followed by cellular assays to confirm on-target activity in a physiological context. Subsequently, selectivity profiling against a broad panel of kinases is crucial to assess off-target effects. Finally, detailed mechanism of action studies elucidate the impact of the inhibitor on downstream signaling pathways.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of Dyrk1B. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting Dyrk1B-dependent pathologies. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches to further investigate its potential.

References

The Role of DYRK1B Kinase in Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as Mirk, is a critical regulator of cell cycle progression, differentiation, and survival.[1][2] As a member of the DYRK family of protein kinases, it primarily functions to promote cell cycle exit and maintain a state of quiescence (G0).[3][4] Its dysregulation is implicated in several diseases, including cancer and metabolic disorders, making it a compelling target for therapeutic intervention.[1][5] This document provides a comprehensive overview of DYRK1B's function in cell cycle control, detailing its core mechanisms, key substrates, and interplay with major signaling pathways. It also includes summaries of quantitative data and detailed experimental protocols for researchers studying this kinase.

Core Function: A Guardian of Quiescence

DYRK1B is a pivotal negative regulator of the cell cycle, primarily enforcing the G0/G1 checkpoint.[2][5] Its expression levels are significantly elevated in quiescent (G0-arrested) cells and decrease when cells are stimulated to re-enter the cell cycle.[2][6] The primary function of DYRK1B is to maintain cellular quiescence by counteracting the G0/G1 to S phase transition.[7] This is achieved through the direct phosphorylation and subsequent modulation of key cell cycle regulators.

The principal mechanisms by which DYRK1B induces cell cycle arrest are:

  • Destabilization of Cyclin D1: DYRK1B phosphorylates Cyclin D1, a critical protein for G1 to S phase progression, marking it for proteasomal degradation.[2][3]

  • Stabilization of CDK Inhibitors: The kinase phosphorylates and stabilizes cyclin-dependent kinase (CDK) inhibitors, such as p27Kip1, which block the activity of CDK complexes required for cell cycle progression.[2][3][7]

  • Regulation of the DREAM Complex: DYRK1B can stabilize the DREAM complex, a transcriptional repressor that silences cell cycle-related genes during G0.[7][8]

Due to its role in maintaining quiescence, DYRK1B is a key factor in the chemoresistance of non-dividing cancer cells.[5][7] By forcing cancer cells into a dormant state, DYRK1B protects them from chemotherapeutic agents that target rapidly proliferating cells.[9] Consequently, inhibition of DYRK1B can drive quiescent cancer cells to re-enter the cell cycle, sensitizing them to cytotoxic drugs.[7][9]

Key Substrates and Mechanisms of Action

DYRK1B exerts its control over the cell cycle through the phosphorylation of several key regulatory proteins.

Cyclin D1

Cyclin D1 is essential for progression through the G1 phase. DYRK1B-mediated phosphorylation of Cyclin D1 leads to its nuclear export, ubiquitination, and subsequent degradation by the proteasome.[2][3] There has been some debate regarding the precise phosphorylation site. While early studies suggested Threonine 288 (Thr288)[10], more recent evidence, utilizing the specific inhibitor AZ191, points to Threonine 286 (Thr286) as the primary site, a residue also targeted by GSK3β.[11][12] However, DYRK1B appears to act independently of GSK3β in promoting Cyclin D1 degradation.[11][12]

p27Kip1

p27Kip1 is a CDK inhibitor that binds to and prevents the activation of cyclin-CDK2 and cyclin-CDK4 complexes, thus halting the cell cycle in G1. DYRK1B phosphorylates p27Kip1 at Serine 10 (Ser10).[2][8] This phosphorylation event prevents the cytoplasmic translocation of p27Kip1, thereby stabilizing it and enhancing its ability to enforce G1 arrest.[2]

DREAM Complex

The DREAM (dimerization partner, RB-like, E2F, and MuvB) complex is a master regulator of gene expression in quiescent cells. DYRK1A and DYRK1B kinases activate the DREAM complex by phosphorylating the LIN52 subunit at Serine 28 (Ser28).[5][8] This action represses the expression of genes necessary for mitosis, thus reinforcing the G0 state.[8]

Interaction with Major Signaling Pathways

DYRK1B function is intricately linked with other major signaling cascades that control cell proliferation and survival.

MAPK/ERK Pathway

There is an antagonistic relationship between DYRK1B and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[13][14] Mitogenic signals acting through the RAS/RAF/MEK/ERK pathway lead to the downregulation of DYRK1B, promoting cell cycle entry.[5][13] Conversely, knockdown of DYRK1B can lead to the upregulation and activation of the c-Raf-MEK-ERK1/2 pathway.[14][15] Furthermore, ERK2 can directly phosphorylate DYRK1B at Serine 421, a site that contributes positively to DYRK1B's own kinase activity, revealing a complex feedback loop.[16][17]

PI3K/AKT/mTOR Pathway

DYRK1B expression is upregulated upon inhibition of mTOR, suggesting a negative regulatory link.[13] However, in some contexts, DYRK1B can also promote non-canonical Hedgehog signaling by activating the PI3K/mTOR/AKT pathway, which in turn stabilizes the GLI1 transcription factor.[2][18] This dual role highlights the context-dependent nature of DYRK1B's interactions.

GSK3β Signaling

DYRK1B and Glycogen Synthase Kinase 3 Beta (GSK3β) can act in concert to regulate Cyclin D1 stability.[2] DYRK1B can phosphorylate and inactivate GSK3β, which leads to the stabilization of Cyclin D1.[1] However, other studies show both kinases can phosphorylate Cyclin D1 at adjacent sites (Thr286 for GSK3β and Thr288 or Thr286 for DYRK1B) to promote its degradation.[2][10] The development of specific inhibitors has helped demonstrate that DYRK1B can promote Cyclin D1 degradation independently of GSK3β.[11][12]

Quantitative Data Summary

Table 1: Known DYRK1B Substrates in Cell Cycle Regulation
SubstratePhosphorylation SiteFunctional OutcomeReferences
Cyclin D1Thr286 (predominantly), Thr288Marked for ubiquitination and proteasomal degradation, leading to G1 arrest.[3][10][12][19]
p27Kip1Ser10Stabilization by preventing cytoplasmic translocation, reinforcing G1 arrest.[2][8][19]
LIN52 (DREAM Complex)Ser28Promotes DREAM complex assembly and repression of cell cycle genes.[5][8]
c-Jun / c-MycNot specifiedPhosphorylation induces ubiquitination-mediated degradation (Function attributed to DYRK2, but DYRK family members share substrates).[3]
Histone Deacetylase 5 (HDAC5)Not specifiedPhosphorylation and inactivation, promoting myogenesis.[2][20]
Table 2: Autophosphorylation and Regulatory Phosphorylation Sites of DYRK1B
Phosphorylation SiteTypeRegulating KinaseFunctional OutcomeReferences
Tyr273cis-AutophosphorylationDYRK1BEssential for kinase activation during translation.[16][17]
Ser421trans-Autophosphorylation / Substrate phosphorylationDYRK1B / ERK2Contributes to full DYRK1B kinase activity.[16][17]
Table 3: IC50 Values of Select Kinase Inhibitors Against DYRK1B
InhibitorIC50 (nM)Assay TypeNotesReferences
Staurosporine2.0Radiometric HotSpot™Broad-spectrum kinase inhibitor.[21]
Staurosporine1633PanQinase™Broad-spectrum kinase inhibitor.[22]
GW 5074470Radiometric HotSpot™[21]
AZ191Not specifiedN/AA potent and selective ATP-competitive inhibitor used to functionally probe DYRK1B activity.[9][12]

Experimental Protocols

Protocol 1: In Vitro DYRK1B Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits designed to measure DYRK1B kinase activity.[23][24]

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A luminescent signal is generated that is inversely correlated with kinase activity.

Materials:

  • Recombinant human DYRK1B enzyme

  • Kinase substrate (e.g., DYRK-tide synthetic peptide)

  • Kinase Assay Buffer (5x)

  • ATP solution (500 µM)

  • Kinase-Glo® MAX Luminescence Reagent

  • White, opaque 96-well microplate

  • Dithiothreitol (DTT), 1M (optional)

Procedure:

  • Thaw all reagents on ice.

  • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with deionized water. Add DTT to a final concentration of 1 mM if desired.

  • Prepare the Master Mix for 100 reactions: 600 µl 5x Kinase Assay Buffer, 100 µl 500 µM ATP, 100 µl 10 mg/ml DYRK-tide substrate, 2200 µl deionized water.

  • To test an inhibitor, add 5 µl of the inhibitor solution to a well. For a positive control, add 5 µl of inhibitor buffer (e.g., 1% DMSO).

  • Add 20 µl of the Master Mix to all wells.

  • To initiate the reaction, add 25 µl of diluted DYRK1B enzyme to each well. For a "Blank" control, add 25 µl of 1x Kinase Assay Buffer instead of the enzyme.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add 50 µl of Kinase-Glo® MAX reagent to each well.

  • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Read the luminescence on a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other measurements. Kinase inhibition is calculated relative to the positive control (no inhibitor).

Protocol 2: Analysis of Cell Cycle Profile by Flow Cytometry

This protocol describes a general method for analyzing cell cycle distribution following DYRK1B modulation.[25]

Principle: Cells are stained with a fluorescent dye (Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Materials:

  • Cultured cells (e.g., PANC-1, A549)

  • DYRK1B inhibitor or siRNA constructs

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to desired confluency.

  • Treat cells with the DYRK1B inhibitor or transfect with DYRK1B siRNA for the desired duration (e.g., 24-72 hours). Include appropriate controls.

  • Harvest cells by trypsinization, collect them in a tube, and centrifuge at 500 x g for 5 minutes.

  • Wash the cell pellet once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 ml of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Centrifuge the fixed cells to remove the ethanol.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µl of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: siRNA-mediated Knockdown of DYRK1B

This protocol outlines a general procedure for reducing DYRK1B expression using small interfering RNA (siRNA).[14]

Principle: A specific siRNA molecule is introduced into cells, where it targets the DYRK1B mRNA for degradation, leading to a transient reduction in DYRK1B protein expression.

Materials:

  • DYRK1B-specific siRNA duplexes

  • Non-targeting (scrambled) control siRNA

  • Lipofectamine® RNAiMAX or similar transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Cultured cells

  • 6-well plates

Procedure:

  • One day before transfection, seed cells in 6-well plates with antibiotic-free medium so they are 30-50% confluent at the time of transfection.

  • For each well, dilute 20-30 pmol of siRNA (DYRK1B-targeting or control) into 100 µl of Opti-MEM®.

  • In a separate tube, dilute 5 µl of Lipofectamine® RNAiMAX into 100 µl of Opti-MEM®. Incubate for 5 minutes at room temperature.

  • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Add the 200 µl siRNA-lipid complex dropwise to the cells in the 6-well plate.

  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • After incubation, harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, cell cycle analysis, or proliferation assays).

Signaling Pathways and Workflow Visualizations

DYRK1B_Cell_Cycle_Regulation DYRK1B Core Mechanism in G0/G1 Arrest cluster_cdk CDK Complex Activation DYRK1B DYRK1B CyclinD1 Cyclin D1 DYRK1B->CyclinD1 P p27 p27Kip1 DYRK1B->p27 P G0_G1_Arrest G0/G1 Arrest CDK46 CDK4/6 CyclinD1->CDK46 Degradation Proteasomal Degradation CyclinD1->Degradation Stabilization Stabilization p27->Stabilization G1_S_Transition G1/S Phase Transition CDK46->G1_S_Transition Promotes Degradation->CDK46 Stabilization->CDK46 Inhibits

Caption: DYRK1B promotes G0/G1 arrest by phosphorylating and destabilizing Cyclin D1 and stabilizing p27Kip1.

DYRK1B_MAPK_Crosstalk Crosstalk between DYRK1B and MAPK/ERK Pathway Mitogens Mitogens (Growth Factors) RAS RAS Mitogens->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK DYRK1B DYRK1B ERK->DYRK1B Inhibits Expression ERK->DYRK1B P (S421) Activates Kinase Proliferation Cell Cycle Progression ERK->Proliferation DYRK1B->RAF Inhibits Pathway Quiescence Quiescence DYRK1B->Quiescence Experimental_Workflow_DYRK1B Generalized Workflow for Studying DYRK1B Function start Cell Culture (e.g., PANC-1) treatment Treatment start->treatment siRNA siRNA Knockdown of DYRK1B treatment->siRNA inhibitor Pharmacological Inhibition (e.g., AZ191) treatment->inhibitor control Control (Scrambled siRNA / Vehicle) treatment->control harvest Harvest Cells (24-72h) siRNA->harvest inhibitor->harvest control->harvest analysis Downstream Analysis harvest->analysis western Western Blot (p-Cyclin D1, p27, DYRK1B) analysis->western facs Flow Cytometry (Cell Cycle Profile) analysis->facs kinase_assay Kinase Assay (DYRK1B Activity) analysis->kinase_assay prolif_assay Proliferation Assay (e.g., MTT, BrdU) analysis->prolif_assay

References

AZ-Dyrk1B-33: A Technical Guide to its Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-Dyrk1B-33 is a potent and selective, ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B)[1][2]. DYRK1B is a crucial regulator of cellular processes, including cell cycle progression, differentiation, and survival[3]. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the quantitative effects of this compound, detailed experimental protocols for its characterization, and a visual representation of its impact on key cellular signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueAssay SystemReference
IC50 (In Vitro) 7 nMDYRK1B kinase assay[1][2][4]
IC50 (Cellular) 194 nMInhibition of DYRK1B phosphorylation in COS-1 cells[1][2][4]
IC50 (Cellular) 0.192 µMInhibition of Dyrk pS421 phosphorylation in cells[4]

Table 2: Kinase Selectivity Profile of this compound

Kinase PanelConcentration TestedInhibitionReference
124 kinases1 µMNo kinase was inhibited above 50%[1][2][3]

Experimental Protocols

DYRK1B Kinase Inhibition Assay (In Vitro)

This protocol outlines a typical biochemical assay to determine the in vitro potency of this compound against DYRK1B.

Materials:

  • Recombinant human DYRK1B enzyme

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

  • Peptide substrate (e.g., RRRFRPASPLRGPPK at 20 µM)

  • ATP (10 µM)

  • [γ-³³P]-ATP

  • This compound (or other test compounds)

  • Phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the peptide substrate, and the recombinant DYRK1B enzyme.

  • Add this compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Phospho-FOXO1

This protocol describes the detection of phosphorylated FOXO1 in cells treated with this compound to assess the inhibitor's cellular activity.

Materials:

  • Cell line of interest (e.g., human naïve CD4+ T cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-human pFOXO1Ser329 (e.g., Invitrogen, PA5-38275)

    • Mouse anti-human FOXO1 (e.g., Cell Signaling Technology, 1452T)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-FOXO1 (Ser329) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Strip the membrane and re-probe with antibodies against total FOXO1 and a loading control to normalize the data.

Signaling Pathway Analysis

This compound has been shown to modulate several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key interactions and the inhibitory effect of this compound.

mTOR/AKT and Hedgehog Signaling

DYRK1B has a complex and dual role in Hedgehog (Hh) signaling. It can block the canonical, SMO-dependent pathway while promoting the non-canonical pathway through activation of mTOR/AKT signaling, which in turn stabilizes the GLI transcription factors.

Caption: this compound inhibits DYRK1B, impacting both canonical and non-canonical Hedgehog signaling.

FOXO1-Mediated T-Cell Differentiation

DYRK1B can phosphorylate the transcription factor FOXO1 at Ser329, leading to its cytoplasmic retention and inhibition of its transcriptional activity. This plays a role in regulating the differentiation of naïve CD4+ T cells into different subtypes.

FOXO1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DYRK1B DYRK1B FOXO1 FOXO1 DYRK1B->FOXO1 P FOXO1_P p-FOXO1 (Ser329) (Inactive) FOXO1_nuc FOXO1 FOXO1->FOXO1_nuc Translocation FOXO1_P->FOXO1_nuc | AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->DYRK1B | Th1_Th17_Genes Th1/Th17 Gene Expression FOXO1_nuc->Th1_Th17_Genes Repression Treg_Genes Treg Gene Expression FOXO1_nuc->Treg_Genes Activation

Caption: this compound inhibits DYRK1B, promoting FOXO1 nuclear translocation and altering T-cell fate.

Experimental Workflow: RNA-Sequencing Analysis

To understand the global transcriptomic changes induced by this compound, an RNA-sequencing experiment can be performed.

RNA_Seq_Workflow start Cell Culture (e.g., Naïve CD4+ T cells) treatment Treatment with This compound (1 µM) vs. DMSO control start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing (NGS) library_prep->sequencing data_analysis Bioinformatics Analysis (Alignment, Quantification, Differential Expression) sequencing->data_analysis pathway_analysis Pathway Enrichment Analysis (KEGG, GO) data_analysis->pathway_analysis end Identification of Differentially Expressed Genes and Affected Pathways pathway_analysis->end

Caption: A typical workflow for analyzing gene expression changes upon this compound treatment.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of DYRK1B in cellular signaling. Its high potency and selectivity make it suitable for a range of in vitro and cellular studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for investigating the multifaceted effects of this inhibitor. Further research into the broader impacts of this compound on other signaling cascades, such as the Wnt and STAT pathways, will continue to enhance our understanding of DYRK1B biology and its potential as a therapeutic target.

References

AZ-Dyrk1B-33: A Potent and Selective DYRK1B Inhibitor for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key area of research focuses on identifying novel therapeutic targets that can modulate the complex signaling networks governing metabolic homeostasis. Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) has emerged as a promising target due to its integral role in adipogenesis, glucose metabolism, and insulin signaling.[1] This technical guide provides a comprehensive overview of AZ-Dyrk1B-33, a potent and selective inhibitor of DYRK1B, and its applications in metabolic disease research.

This compound is an ATP-competitive inhibitor of DYRK1B with high potency and selectivity, making it a valuable tool for elucidating the physiological and pathophysiological roles of DYRK1B.[2][3][4] This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its use, and visualizes its impact on critical signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related DYRK1B inhibitors in metabolic disease research.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
IC50 (DYRK1B kinase activity)7 nMBiochemical Assay[3][4]
Cellular IC50 (inhibition of DYRK1B phosphorylation)192 nMCOS-1 cells[3]
Cellular IC50 (in vitro activity)194 nMNot specified[4]

Table 2: In Vivo Efficacy of DYRK1B Inhibitors in a Diabetic Mouse Model

CompoundAnimal ModelDosage and AdministrationKey FindingsReference
This compoundBKS db/db mice10 mg/kg, oral administration for 3 weeksImproved glucose clearance[2]
AZ191 (another potent DYRK1B inhibitor)db/db miceNot specifiedImproved glucose clearance

Signaling Pathways and Mechanism of Action

DYRK1B exerts its effects on metabolic processes through the modulation of key signaling pathways. This compound, by inhibiting DYRK1B, provides a means to probe and potentially reverse the pathological consequences of aberrant DYRK1B activity.

DYRK1B-FOXO1 Signaling Pathway

DYRK1B has been shown to phosphorylate the transcription factor FOXO1 at serine 329 (Ser329).[5] This phosphorylation is thought to inhibit the transcriptional activity of FOXO1, which plays a crucial role in regulating gluconeogenesis and adipogenesis.[1][6] By inhibiting DYRK1B, this compound can reduce the phosphorylation of FOXO1, thereby modulating the expression of FOXO1 target genes.[5]

DYRK1B_FOXO1_Pathway AZDyrk1B33 This compound DYRK1B DYRK1B AZDyrk1B33->DYRK1B Inhibition FOXO1 FOXO1 DYRK1B->FOXO1 Phosphorylation pFOXO1 p-FOXO1 (Ser329) (Inactive) GeneExpression Target Gene Expression (e.g., Gluconeogenesis) FOXO1->GeneExpression Regulation pFOXO1->GeneExpression Inhibition of Transcriptional Activity DYRK1B_mTORC2_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects GrowthFactors Growth Factors mTORC2 mTORC2 GrowthFactors->mTORC2 Activation Lipogenesis De Novo Lipogenesis InsulinResistance Hepatic Insulin Resistance DYRK1B DYRK1B DYRK1B->mTORC2 Activation (Kinase-Independent) Akt Akt mTORC2->Akt Phosphorylation (Ser473) Akt->Lipogenesis Akt->InsulinResistance OGTT_Workflow start Start: 7-week-old db/db mice treatment Oral gavage with this compound (10 mg/kg) or Vehicle daily for 3 weeks start->treatment fasting Fast mice for 6-16 hours treatment->fasting baseline Measure baseline blood glucose (t=0 min) fasting->baseline glucose Administer oral glucose bolus (2 g/kg) baseline->glucose measurements Measure blood glucose at 15, 30, 60, 90, 120 min post-glucose administration glucose->measurements analysis Analyze data: - Plot glucose concentration vs. time - Calculate Area Under the Curve (AUC) measurements->analysis end End analysis->end Adipocyte_Differentiation_Workflow start Start: 3T3-L1 preadipocytes confluence Culture to 100% confluence start->confluence induction Induce differentiation with MDI cocktail (IBMX, Dexamethasone, Insulin) +/- this compound for 2 days confluence->induction maintenance Culture in insulin-containing medium +/- this compound for 2 days induction->maintenance maturation Culture in complete medium +/- this compound for 4-6 days maintenance->maturation staining Fix cells and stain with Oil Red O maturation->staining quantification Quantify lipid accumulation: - Elute Oil Red O and measure absorbance - Image analysis staining->quantification end End quantification->end

References

The Impact of Selective DYRK1B Inhibition on Adipogenesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Adipogenesis, the differentiation of preadipocytes into mature adipocytes, is a fundamental biological process with significant implications for metabolic health. Dysregulation of adipogenesis is closely linked to obesity and type 2 diabetes. The dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) has emerged as a key regulator of this process. This technical guide explores the effects of selective DYRK1B inhibition on adipogenesis. Due to the limited availability of published data on AZ-Dyrk1B-33 in the context of adipogenesis, this document will utilize the extensive research conducted on a comparable selective DYRK1B inhibitor, KS-40070 , as a proxy to delineate the molecular mechanisms and cellular outcomes of DYRK1B inhibition in adipocyte differentiation. This guide will provide an in-depth analysis of the signaling pathways involved, present quantitative data from key experiments in structured tables, and offer detailed experimental protocols for researchers in the field.

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) is a serine/threonine kinase implicated in various cellular processes, including cell differentiation and proliferation.[1] Recent studies have highlighted its significant role in metabolic regulation, particularly in adipocyte differentiation.[2][3] Elevated DYRK1B expression is associated with adipogenesis, suggesting that its inhibition could be a promising therapeutic strategy for metabolic disorders characterized by excess adiposity.[2]

This guide focuses on the effects of a potent and selective DYRK1B inhibitor on the intricate process of adipogenesis. While the specific compound of interest is this compound, a highly selective ATP-competitive inhibitor of DYRK1B with an IC50 of 7 nM, the available scientific literature extensively details the anti-adipogenic effects of another selective DYRK1B inhibitor, KS-40070 (N-(4-(3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide), which has an IC50 of 18 nM for DYRK1B.[4][5] Given the functional similarity of these compounds as selective DYRK1B inhibitors, the data and mechanisms elucidated for KS-40070 will be presented herein as a representative model for understanding the impact of this class of inhibitors on adipogenesis.

The Role of DYRK1B in Adipogenesis

DYRK1B expression is observed to increase during the differentiation of preadipocytes into mature adipocytes.[2] This upregulation suggests a functional role for DYRK1B in promoting the adipogenic program. Inhibition of DYRK1B has been shown to suppress the differentiation of preadipocytes, leading to a reduction in lipid accumulation and the expression of key adipogenic markers.[3]

Quantitative Effects of DYRK1B Inhibition on Adipogenesis

The anti-adipogenic effects of the selective DYRK1B inhibitor KS-40070 have been quantified in various in vitro models, primarily using the 3T3-L1 preadipocyte cell line. The key findings are summarized in the tables below.

Table 1: Effect of KS-40070 on Lipid Accumulation
Cell LineTreatmentConcentration (µM)MethodResultReference
3T3-L1KS-400701BODIPY StainingSignificant decrease in lipid droplets[6]
3T3-L1KS-400705BODIPY StainingDose-dependent, marked decrease in lipid droplets[6]
ADMSCs (3D culture)KS-400701Lipid StainingNoticeable reduction in lipid accumulation[6]
ADMSCs (3D culture)KS-400705Lipid StainingStrong inhibition of lipid accumulation[6]
Table 2: Effect of KS-40070 on Adipogenic Marker Protein Expression
Cell LineTreatmentConcentration (µM)Protein TargetMethodResult (Relative to Differentiated Control)Reference
3T3-L1KS-400701PPARγWestern BlotDecreased expression[3]
3T3-L1KS-400705PPARγWestern BlotSignificant decrease in expression[3]
3T3-L1KS-400701C/EBPαWestern BlotDecreased expression[3]
3T3-L1KS-400705C/EBPαWestern BlotSignificant decrease in expression[3]
3T3-L1KS-400705Phospho-AktWestern BlotReduced expression[3]
3T3-L1KS-400705GSK3βWestern BlotDecreased expression[3]

Signaling Pathways Modulated by DYRK1B Inhibition

Inhibition of DYRK1B with KS-40070 has been shown to modulate key signaling pathways that govern adipogenesis. The primary mechanism involves the regulation of the Akt-FOXO1A and GSK3β signaling axes.[3]

The Akt-FOXO1A Signaling Pathway

The transcription factor Forkhead Box O1 (FOXO1) is a negative regulator of adipogenesis.[1] Its activity is controlled by phosphorylation mediated by Akt (Protein Kinase B). Upon phosphorylation by Akt, FOXO1 is excluded from the nucleus, thereby relieving its repression of pro-adipogenic genes like PPARγ.[1] DYRK1B inhibition by KS-40070 leads to a decrease in Akt phosphorylation.[3] This reduction in active Akt results in less phosphorylation of FOXO1, leading to its nuclear retention and subsequent suppression of adipogenic gene expression.

Akt_FOXO1A_Pathway cluster_inhibition DYRK1B Inhibition cluster_cell Preadipocyte This compound This compound Akt Akt This compound->Akt Inhibits phosphorylation pAkt p-Akt (Inactive) FOXO1_nuc FOXO1 (Nucleus) Akt->FOXO1_nuc Suppresses nuclear retention FOXO1_cyto FOXO1 (Cytoplasm) Adipogenic_Genes Adipogenic Genes (e.g., PPARγ) FOXO1_nuc->Adipogenic_Genes Represses Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis Promotes

Caption: DYRK1B Inhibition and the Akt-FOXO1A Pathway.

The GSK3β Signaling Pathway

Glycogen synthase kinase 3 beta (GSK3β) is another key regulator of adipogenesis. Its activity is inhibitory to the adipogenic process. Akt can phosphorylate and inactivate GSK3β. The observed decrease in GSK3β expression upon treatment with KS-40070 suggests a complex regulatory loop, as reduced GSK3β would typically promote adipogenesis.[3] However, the dominant effect of FOXO1A activation appears to override this, leading to a net anti-adipogenic outcome.

Experimental_Workflow cluster_assays Assess Adipogenesis Preadipocytes 3T3-L1 Preadipocytes Differentiation_Induction Induce Adipogenic Differentiation (DMI cocktail) Preadipocytes->Differentiation_Induction Treatment Treat with this compound (or vehicle control) Differentiation_Induction->Treatment Day_8 Culture for 8 days Treatment->Day_8 ORO_Staining Oil Red O Staining (Lipid Accumulation) Day_8->ORO_Staining qPCR RT-qPCR (Gene Expression of PPARγ, C/EBPα) Day_8->qPCR Western_Blot Western Blot (Protein Expression of PPARγ, C/EBPα, p-Akt) Day_8->Western_Blot

Caption: General Experimental Workflow for Studying Adipogenesis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the context of studying the effects of DYRK1B inhibition on adipogenesis.

3T3-L1 Cell Culture and Adipogenic Differentiation
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium (DMEM with 10% FBS) containing a cocktail of 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (DMI).

  • Maintenance: After 48 hours, the medium is replaced with a maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin), which is then refreshed every two days until the cells are harvested for analysis (typically on day 8).

  • Inhibitor Treatment: The DYRK1B inhibitor (e.g., this compound or KS-40070) or a vehicle control (e.g., DMSO) is added to the differentiation and maintenance media at the desired concentrations.

Oil Red O Staining for Lipid Accumulation
  • Fixation: Differentiated 3T3-L1 cells in a culture plate are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin for at least 1 hour.

  • Washing: The fixed cells are washed twice with distilled water (ddH2O).

  • Isopropanol Wash: Cells are washed with 60% isopropanol for 5 minutes and then allowed to air dry completely.

  • Staining: 1 ml of Oil Red O working solution is added to each well and incubated at room temperature for 10 minutes.

  • Final Washes: The Oil Red O solution is removed, and the cells are washed four times with ddH2O.

  • Imaging: The stained lipid droplets (red) can be visualized and imaged using a microscope.

  • Quantification (Optional): The Oil Red O stain is eluted by adding 100% isopropanol and incubating for 10 minutes with gentle shaking. The absorbance of the eluate is measured at 500 nm.

RNA Isolation and Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Total RNA is extracted from the differentiated 3T3-L1 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene for normalization (e.g., Gapdh or Actb).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Protein Extraction and Western Blotting
  • Protein Extraction: Differentiated 3T3-L1 cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., PPARγ, C/EBPα, p-Akt, Akt, GSK3β, and a loading control like β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software.

Conclusion

The inhibition of DYRK1B presents a compelling strategy for modulating adipogenesis. As demonstrated through studies with the selective inhibitor KS-40070, targeting DYRK1B effectively suppresses preadipocyte differentiation, leading to reduced lipid accumulation and decreased expression of critical adipogenic transcription factors. The mechanism of action appears to be centered on the modulation of the Akt-FOXO1A signaling pathway. While direct evidence for the effects of this compound on adipogenesis is still forthcoming, the data from functionally similar inhibitors strongly suggest its potential as a valuable research tool and a promising therapeutic candidate for metabolic diseases. The experimental protocols detailed in this guide provide a robust framework for further investigation into the role of DYRK1B and its inhibitors in the complex process of adipogenesis.

References

The Role of DYRK1B in Neurodegenerative Disorders: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, particularly its Class I members DYRK1A and DYRK1B, are gaining significant attention for their roles in a multitude of cellular processes, including cell cycle regulation, differentiation, and survival. While the overexpression of DYRK1A, located on chromosome 21, is well-documented as a key contributor to the neuropathology of Down syndrome and Alzheimer's disease, the specific role of its close homolog, DYRK1B, in neurodegenerative disorders is an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding of DYRK1B's function in the central nervous system and its putative involvement in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's. We consolidate quantitative data on kinase activity, present detailed experimental protocols for its study, and provide visual diagrams of key signaling pathways to facilitate further research and therapeutic development.

Introduction to DYRK1B

The DYRK family of protein kinases belongs to the CMGC group (containing CDK, MAPK, GSK3, and CLK families) and is characterized by a dual-specificity autophosphorylation on a tyrosine residue within the activation loop, which is essential for its subsequent serine/threonine kinase activity towards other substrates.[1][2] The family is divided into Class I (DYRK1A, DYRK1B) and Class II (DYRK2, DYRK3, DYRK4).[1][2][3]

DYRK1B, also known as Minibrain-related kinase (Mirk), is a multifunctional kinase implicated in critical cellular decisions.[4] It plays a pivotal role in promoting cell cycle exit into a quiescent state (G0) by phosphorylating and destabilizing Cyclin D1 and stabilizing the CDK inhibitor p27Kip1.[4][5] Its function is crucial for the differentiation of various cell types, including myoblasts and neuronal precursors.[5][6] While much of the neurodegenerative research has focused on DYRK1A, the high degree of homology in the kinase domain between DYRK1A and DYRK1B, and the fact that many small molecule inhibitors target both, necessitates a closer examination of DYRK1B's specific contributions to neuronal health and disease.[7][8]

DYRK1B Signaling Pathways in Neurobiology

DYRK1B's activity is integrated into several major signaling networks that are crucial for neuronal function. Its expression and activity are regulated by upstream signals, and it, in turn, phosphorylates a variety of downstream targets to control cell fate.

2.1. Regulation of DYRK1B Activity

DYRK1B expression is influenced by mitogenic signals. The RAS/RAF/MEK/ERK signaling pathway, often activated by growth factors, typically down-regulates DYRK1B expression.[3][5] Conversely, inhibition of the MEK1-ERK pathway can lead to an increase in DYRK1B levels.[5] Recent evidence also shows that ERK2 can directly phosphorylate DYRK1B, adding another layer of regulatory complexity.[9] Furthermore, DYRK1B is a key mediator between Hedgehog (Hh) signaling and the mTOR/AKT pathway. Hh signaling can induce DYRK1B expression, which then activates mTOR/AKT signaling.[10]

DYRK1B_Regulation Serum_Mitogens Serum Mitogens RAS RAS Serum_Mitogens->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK DYRK1B DYRK1B ERK->DYRK1B Down-regulates expression ERK->DYRK1B Phosphorylates Hh_Ligands Hedgehog Ligands SMO SMO Hh_Ligands->SMO SMO->DYRK1B Induces expression mTOR mTOR DYRK1B->mTOR Activates AKT AKT mTOR->AKT Activates

Figure 1: Upstream Regulation of DYRK1B Activity.

2.2. DYRK1B in Neuronal Differentiation and Survival

Overexpression of DYRK1B in neuroblastoma cells promotes exit from the cell cycle and encourages neuronal differentiation, a process marked by the degradation of Cyclin D1.[5] A potential role in neuronal survival and apoptosis has also been identified through DYRK1's interaction with Huntingtin-interacting protein 1 (Hip-1), a proapoptotic mediator implicated in Huntington's disease.[11] Phosphorylation of Hip-1 by Dyrk1 appears to block its pro-apoptotic function.[11]

Implication of DYRK1B in Neurodegenerative Disorders

Direct evidence for DYRK1B's role in neurodegeneration is still developing and is often intertwined with studies on DYRK1A. However, its known functions and interactions with disease-relevant proteins provide a strong basis for its involvement.

3.1. Alzheimer's Disease (AD)

The pathology of AD is characterized by amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. DYRK1A is a well-established kinase that phosphorylates both Amyloid Precursor Protein (APP) and tau.[12][13][14][15]

  • APP Phosphorylation: DYRK1A phosphorylates APP at Threonine 668, which can promote the amyloidogenic processing of APP, leading to increased Aβ production.[15]

  • Tau Phosphorylation: DYRK1A phosphorylates tau at several sites, "priming" it for subsequent phosphorylation by GSK-3β, a key step in the formation of NFTs.[15][16]

Given that many pharmacological inhibitors used in preclinical AD models inhibit both DYRK1A and DYRK1B, it is plausible that DYRK1B also contributes to these pathogenic phosphorylation events.[7][12] Chronic administration of a DYRK1A/1B inhibitor in the 3xTg-AD mouse model was shown to reverse cognitive deficits by reducing both Aβ and tau pathology.[12][13][14]

AD_Pathway DYRK1AB DYRK1A / DYRK1B APP APP DYRK1AB->APP Phosphorylates (Thr668) Tau Tau DYRK1AB->Tau Primes for phosphorylation ABeta Aβ Production APP->ABeta pTau Hyperphosphorylated Tau Tau->pTau GSK3B GSK-3β GSK3B->Tau Phosphorylates Plaques Amyloid Plaques ABeta->Plaques NFTs Neurofibrillary Tangles pTau->NFTs Inhibitor DYRK1A/1B Inhibitor Inhibitor->DYRK1AB

Figure 2: Putative Role of DYRK1A/1B in Alzheimer's Disease Pathology.

3.2. Parkinson's Disease (PD)

Neuroinflammation and the aggregation of α-synuclein are hallmarks of PD.[17] Genome-wide association studies have identified DYRK1A as a potential risk factor for PD.[17] DYRK1A can phosphorylate α-synuclein, which may contribute to its aggregation and neurotoxicity.[15][18] It also phosphorylates Parkin, inhibiting its neuroprotective E3 ubiquitin ligase activity, and SEPT4, which is found in Lewy bodies and can lead to α-synuclein aggregation.[19] Furthermore, DYRK1A inhibitors have been shown to reduce neuroinflammation by suppressing microglial activation.[17] As a key regulator of inflammatory signaling pathways, and given its homology to DYRK1A, DYRK1B is a strong candidate for involvement in PD pathogenesis.[17]

3.3. Huntington's Disease (HD)

HD is caused by a mutation in the huntingtin gene, leading to neuronal death. The protein kinase DYRK1 has been shown to interact with and phosphorylate Huntingtin-interacting protein 1 (Hip-1).[11] This phosphorylation appears to be protective, blocking the pro-apoptotic activity of Hip-1. In response to apoptotic stimuli, Hip-1 dissociates from DYRK1 and binds to caspase-3, leading to cell death.[11] Therefore, dysregulation of DYRK1B activity could potentially impact neuronal survival in the context of HD by modulating this pathway.

HD_Pathway DYRK1 DYRK1 (A/B) Hip1 Hip-1 (Pro-apoptotic) DYRK1->Hip1 Phosphorylates pHip1 Phosphorylated Hip-1 (Inactive) Hip1->pHip1 Caspase3 Caspase-3 Hip1->Caspase3 Binds & Activates Neuronal_Survival Neuronal Survival & Neurite Outgrowth pHip1->Neuronal_Survival Apoptotic_Stimuli Apoptotic Stimuli (e.g., etoposide) Apoptotic_Stimuli->Hip1 Blocks phosphorylation Apoptotic_Stimuli->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: DYRK1 interaction with the Hip-1/Caspase-3 apoptotic pathway.

Quantitative Data Summary

The development of pharmacological inhibitors has been crucial for studying DYRK kinase function. The following tables summarize key quantitative data from preclinical studies.

Table 1: Inhibitor Activity (IC₅₀) Against DYRK Kinases

Inhibitor DYRK1A IC₅₀ (nM) DYRK1B IC₅₀ (nM) Other Kinases Inhibited (>50% at 10µM) Reference
Dyrk1-inh 124 129 GSK3β, CDK5 (modest effect) [7][12]
AZ191 - < 30 Highly selective for DYRK1B [9]
Staurosporine - 2.0 Broad-spectrum kinase inhibitor [20]

| Ro 31-8220 | - | 470 | - |[20] |

Table 2: Effects of DYRK1A/1B Inhibition in 3xTg-AD Mouse Model

Parameter Vehicle Control Dyrk1-inh Treatment % Change P-value Reference
Aβ Plaque Load (Hippocampus) Increased Markedly Reduced Significant Reduction P = 0.0218 [12]
pAPP (Thr668) Levels Baseline Significantly Reduced - P = 0.0480 [7][12]
Insoluble Tau Phosphorylation Increased Reduced Significant Reduction - [12][13][14]

| Cognitive Deficits | Present | Reversed | Improvement | - |[12][13][14] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of DYRK1B. Below are representative protocols for in vitro kinase assays and in vivo inhibitor studies.

5.1. In Vitro DYRK1B Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and published methodologies to measure the kinase activity of DYRK1B by quantifying the amount of ADP produced in the phosphorylation reaction.[21][22]

Materials:

  • Recombinant human DYRK1B enzyme

  • 5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT)

  • Substrate: Dyrktide (RRRFRPASPLRGPPK)

  • ATP (10 mM stock)

  • Test Inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x stock with ultrapure water.

  • Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration ~15 µM), and Dyrktide substrate (final concentration ~7 µM).

  • Inhibitor Dilution: Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%). Include a "vehicle control" with only DMSO.

  • Plate Setup:

    • Add 5 µL of diluted inhibitor or vehicle to appropriate wells.

    • Add 10 µL of the Master Mix to all wells.

    • Add 5 µL of 1x Kinase Assay Buffer to "Blank" (no enzyme) wells.

  • Initiate Reaction: Thaw DYRK1B enzyme on ice. Dilute to the desired concentration (e.g., 1-2 ng/µL) in 1x Kinase Assay Buffer. Add 10 µL of diluted enzyme to all wells except the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-60 minutes. This terminates the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.

  • Signal Detection: Incubate at room temperature for 30-60 minutes. Measure luminescence using a plate reader.

  • Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Figure 4: Experimental workflow for an in vitro DYRK1B kinase assay.

5.2. In Vivo Study of DYRK1 Inhibitor in an AD Mouse Model

This protocol outlines a typical preclinical study to evaluate the therapeutic potential of a DYRK1 inhibitor, based on published research.[7][12][13][14]

Model: 3xTg-AD mice (a widely used model exhibiting both Aβ and tau pathology). Age-matched non-transgenic (NonTg) mice are used as controls. Inhibitor: A brain-permeable DYRK1A/1B inhibitor.

Procedure:

  • Animal Groups: Divide animals into four groups: NonTg + Vehicle, NonTg + Inhibitor, 3xTg-AD + Vehicle, 3xTg-AD + Inhibitor.

  • Dosing: At an advanced pathological stage (e.g., 10 months of age), administer the inhibitor or vehicle daily for 8 weeks via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Testing (Weeks 6-8):

    • Open Field Test: To assess general locomotor activity and anxiety levels.

    • Novel Object Recognition: To evaluate learning and memory.

    • Morris Water Maze: To assess spatial learning and memory.

  • Euthanasia and Tissue Collection: At the end of the 8-week treatment, euthanize the mice and perfuse with saline. Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected and snap-frozen for biochemical analysis.

  • Biochemical Analysis:

    • Western Blotting: Prepare brain lysates to quantify levels of total and phosphorylated APP, total and phosphorylated tau, Aβ levels (e.g., using ELISA on soluble and insoluble fractions), and DYRK1B itself.

    • Kinase Activity Assay: Measure DYRK1B activity in brain lysates to confirm target engagement.

  • Immunohistochemistry:

    • Stain fixed brain sections (e.g., hippocampus and cortex) with antibodies against Aβ (e.g., Aβ42-specific) and phosphorylated tau (e.g., AT8, CP13) to visualize and quantify plaque and tangle load.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the outcomes between the four groups, assessing the inhibitor's ability to rescue pathological and behavioral phenotypes.

Conclusion and Future Directions

While DYRK1B is a kinase of significant interest, its specific role in neurodegenerative disorders remains less defined than that of its homolog, DYRK1A. Current evidence, largely derived from studies using dual DYRK1A/1B inhibitors, strongly suggests that inhibiting this kinase family is a viable therapeutic strategy, particularly for Alzheimer's disease, by simultaneously targeting both amyloid and tau pathologies.[12][13][14] The potential involvement of DYRK1B in Parkinson's and Huntington's diseases through its interaction with α-synuclein and apoptotic pathways, respectively, warrants further investigation.[11][17]

Future research should focus on:

  • Developing Highly Selective DYRK1B Inhibitors: Creating chemical probes that can distinguish between DYRK1A and DYRK1B is critical to dissecting their individual contributions to neurodegeneration.

  • Identifying Novel DYRK1B Substrates: Unbiased proteomic approaches are needed to identify the specific downstream targets of DYRK1B in different neuronal cell types.

  • Conditional Knockout Models: Generating brain-specific or cell-type-specific DYRK1B knockout mice will be invaluable for clarifying its physiological function in the adult central nervous system and its role in disease models.

By addressing these key areas, the scientific community can fully elucidate the role of DYRK1B in neurodegenerative disorders and unlock its potential as a novel therapeutic target.

References

Unraveling the Selectivity of AZ-Dyrk1B-33: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AZ-Dyrk1B-33, a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in oncology, metabolic diseases, and related fields.

Executive Summary

This compound is an ATP-competitive inhibitor of DYRK1B with high potency and exceptional selectivity. It demonstrates a significant window between its biochemical potency and its cellular activity, effectively inhibiting DYRK1B-mediated phosphorylation in cellular contexts. Kinome-wide screening has confirmed its specificity, with minimal off-target activity against a broad panel of kinases. This high selectivity makes this compound a valuable tool for elucidating the physiological and pathological roles of DYRK1B and a promising candidate for further therapeutic development.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified through both biochemical and cellular assays, revealing its high potency against its primary target, DYRK1B.

Table 2.1: In-Vitro Biochemical Potency

This table summarizes the direct inhibitory activity of this compound against the DYRK1B enzyme.

TargetAssay TypeIC50 (nM)Reference
DYRK1BBiochemical Kinase Assay7[1][2][3][4]
Table 2.2: Cellular Activity

This table outlines the potency of this compound in a cellular environment, measuring the inhibition of DYRK1B autophosphorylation.

Cellular TargetCell LineAssay TypeIC50 (µM)Reference
DYRK1B pS421 AutophosphorylationCOS-1ELISA0.192 - 0.194[2]
Table 2.3: Kinome-Wide Selectivity

This compound was profiled against a wide panel of kinases to determine its selectivity. The compound exhibits a highly selective profile.

Kinase Panel SizeThis compound ConcentrationResultsReference
124 Kinases1 µMNo kinase was inhibited by more than 50%.[1][3][5]

Note: The detailed percentage inhibition data for the full 124-kinase panel is not publicly available in the cited literature. The provided information is a summary of the key findings.

Signaling Pathway of DYRK1B

DYRK1B is a key regulator in multiple signaling pathways, influencing cell cycle progression, cell survival, and differentiation. Its activity is modulated by upstream signals, and it, in turn, phosphorylates a range of downstream substrates.

DYRK1B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway DYRK1B DYRK1B RAS_RAF_MEK_ERK->DYRK1B Regulates PI3K_AKT PI3K/AKT Pathway PI3K_AKT->DYRK1B Regulates SHH Hedgehog (SHH) Pathway SHH->DYRK1B Regulates CyclinD1 Cyclin D1 (pT286) DYRK1B->CyclinD1 Phosphorylates p27Kip1 p27Kip1 DYRK1B->p27Kip1 Phosphorylates FOXO1 FOXO1 (pS329) DYRK1B->FOXO1 Phosphorylates Gli1 Gli1 DYRK1B->Gli1 Regulates AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->DYRK1B Inhibits Degradation Proteasomal Degradation CyclinD1->Degradation Stability Increased Stability p27Kip1->Stability Nuclear_Exclusion Nuclear Exclusion & Inhibition FOXO1->Nuclear_Exclusion Activation Activation Gli1->Activation Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Degradation->Cell_Cycle_Arrest Stability->Cell_Cycle_Arrest

Figure 1. DYRK1B signaling and inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in-vitro IC50 value of this compound against purified DYRK1B enzyme.

Objective: To measure the concentration of this compound required to inhibit 50% of DYRK1B enzymatic activity.

Materials:

  • Recombinant human DYRK1B enzyme

  • Peptide substrate (e.g., RRRFRPASPLRGPPK)

  • [γ-³³P]-ATP or [γ-³²P]-ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution in DMSO

  • 96-well plates

  • Phosphocellulose filter plates or membranes

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the diluted this compound or DMSO (for control), and the recombinant DYRK1B enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP. The final ATP concentration should be at or near its Km for DYRK1B.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is within the linear range.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unincorporated [γ-³³P]-ATP will be washed away.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove all unbound radioactivity.

  • Quantification: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular DYRK1B Autophosphorylation Assay (ELISA)

This protocol details a method to measure the cellular potency of this compound by quantifying the inhibition of DYRK1B autophosphorylation at Serine 421 (pS421).[2][6]

Objective: To determine the concentration of this compound required to inhibit 50% of DYRK1B autophosphorylation in a cellular context.

Materials:

  • COS-1 cells (or other suitable cell line)

  • Expression vector for c-Myc-tagged human DYRK1B

  • Cell culture medium and reagents

  • Transfection reagent

  • This compound stock solution in DMSO

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • ELISA plate coated with an anti-c-Myc capture antibody

  • Primary antibody: Rabbit anti-DYRK1B pS421

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Culture and Transfection: Seed COS-1 cells in culture plates. Transfect the cells with the c-Myc-DYRK1B expression vector and allow for protein expression (e.g., 24-48 hours).

  • Compound Treatment: Treat the transfected cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 5 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • ELISA Protocol: a. Add the cell lysates to the wells of the anti-c-Myc coated ELISA plate. Incubate to allow capture of the tagged DYRK1B protein. b. Wash the wells to remove unbound proteins. c. Add the primary antibody (anti-pS421) and incubate to detect the phosphorylated form of DYRK1B. d. Wash the wells and add the HRP-conjugated secondary antibody. e. After another wash step, add the TMB substrate and incubate until a blue color develops. f. Stop the reaction with the stop solution, which will turn the color to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the pS421 signal to the total amount of captured DYRK1B (which can be determined in a parallel ELISA using a total DYRK1B antibody). Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value as described for the biochemical assay.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the selectivity profile of a kinase inhibitor like this compound.

Experimental_Workflow cluster_stage1 Stage 1: Primary Screening cluster_stage2 Stage 2: Cellular Potency cluster_stage3 Stage 3: Selectivity Profiling cluster_stage4 Stage 4: Data Analysis Biochemical_Assay Biochemical Assay (e.g., Radiometric) Cellular_Assay Cellular Target Engagement (e.g., pS421 ELISA) Biochemical_Assay->Cellular_Assay Confirm On-Target Activity Kinome_Scan Broad Kinome Screen (e.g., 124 Kinase Panel) Cellular_Assay->Kinome_Scan Assess Off-Target Activity Data_Analysis IC50 Determination & Selectivity Analysis Kinome_Scan->Data_Analysis Generate Selectivity Profile

Figure 2. Workflow for Kinase Inhibitor Selectivity Profiling.

Conclusion

This compound is a highly potent and selective inhibitor of DYRK1B. The data presented herein, derived from biochemical and cellular assays, establishes its utility as a specific chemical probe for investigating DYRK1B biology. The detailed protocols provide a framework for the replication and extension of these findings. The high degree of selectivity minimizes the potential for confounding off-target effects, making this compound an invaluable tool for researchers aiming to dissect the complex roles of DYRK1B in health and disease.

References

Preliminary Studies on AZ-Dyrk1B-33 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the preliminary cytotoxic profile of AZ-Dyrk1B-33, a potent and selective inhibitor of the Dyrk1B kinase. The information is compiled from available preclinical data, offering insights into its mechanism of action and potential therapeutic applications. This document is intended to serve as a foundational resource for researchers in oncology, metabolic disorders, and related fields.

Core Concepts: Dyrk1B as a Therapeutic Target

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), also known as Mirk, is a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, apoptosis, and cellular differentiation. Overexpression of Dyrk1B is observed in various cancers, including pancreatic, ovarian, and triple-negative breast cancer, where it is often associated with poor patient prognosis. Dyrk1B promotes cancer cell survival by maintaining a state of quiescence, thereby conferring resistance to chemotherapeutic agents that target rapidly dividing cells. Inhibition of Dyrk1B is a promising therapeutic strategy to drive cancer cells back into the cell cycle, making them more susceptible to cytotoxic drugs, and to directly induce apoptosis.

This compound: A Selective Dyrk1B Inhibitor

This compound is an ATP-competitive inhibitor of Dyrk1B kinase. It exhibits high potency and selectivity for its target.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's activity based on available preliminary studies.

ParameterValueNotes
IC50 (Dyrk1B Kinase Inhibition) 7 nMPotent enzymatic inhibition.
Cellular IC50 (In Vitro Activity) 194 nMInhibition of Dyrk1B phosphorylation in a cellular context.
Cytotoxicity Profile Low to no clear cytotoxicityObserved in vitro, even at high concentrations.

Signaling Pathways and Mechanism of Cytotoxicity

The cytotoxic effects of Dyrk1B inhibition are multifaceted, stemming from its involvement in several critical cellular signaling pathways. While this compound itself has shown low direct cytotoxicity, its mechanism of action suggests it can sensitize cancer cells to other therapeutic agents.

Key Signaling Pathways Modulated by Dyrk1B Inhibition
  • Cell Cycle Regulation: Dyrk1B helps maintain cells in a quiescent (G0) state by phosphorylating and promoting the degradation of Cyclin D1, a key protein for G1 to S phase transition. It also stabilizes the p27Kip1 CDK inhibitor and the DREAM complex, which represses cell cycle genes. Inhibition of Dyrk1B leads to Cyclin D1 stabilization, driving cells out of quiescence and into the cell cycle.

  • Apoptosis: Dyrk1B can phosphorylate and inactivate pro-apoptotic proteins like BAD. Its inhibition can, therefore, promote apoptosis in cancer cells. Studies with the related Dyrk1B inhibitor AZ191 have shown that targeting Dyrk1B can lead to the downregulation of anti-apoptotic proteins such as Bcl-2, p21, and survivin.

  • Hedgehog (Hh) and mTOR/AKT Signaling: Dyrk1B is involved in a complex interplay with the Hedgehog and mTOR/AKT pathways. It can promote non-canonical Hh signaling and oncogenic Gli1 activity through the activation of the mTOR/AKT pathway. A combination of a Dyrk1B antagonist with an mTOR/AKT inhibitor has been shown to result in pronounced cytotoxicity.

Diagram: Dyrk1B Signaling in Cell Cycle and Survival

Dyrk1B_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CyclinD1 Cyclin D1 G1_S_Transition G1/S Transition CyclinD1->G1_S_Transition Promotes p27 p27Kip1 p27->G1_S_Transition Inhibits DREAM DREAM Complex CellCycleGenes Cell Cycle Genes DREAM->CellCycleGenes Represses CellCycleGenes->G1_S_Transition Promotes AZ_Dyrk1B_33 This compound Dyrk1B Dyrk1B AZ_Dyrk1B_33->Dyrk1B Inhibits Dyrk1B->CyclinD1 Degradation Dyrk1B->p27 Stabilization Dyrk1B->DREAM Stabilization BAD BAD Dyrk1B->BAD Inactivation AKT AKT Dyrk1B->AKT Hh Hedgehog Signaling Dyrk1B->Hh Feedback Regulation Apoptosis Apoptosis BAD->Apoptosis Inhibits mTOR mTOR AKT->mTOR Hh->Dyrk1B

Caption: Dyrk1B's role in cell cycle arrest and apoptosis promotion.

Experimental Protocols

While specific cytotoxicity protocols for this compound are not publicly detailed, this section outlines standard methodologies for assessing the cytotoxic and cytostatic effects of kinase inhibitors.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: Measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.

  • Protocol:

    • Follow the same cell seeding and treatment procedure as the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

    • Incubate at room temperature, protected from light, for a specified time.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release).

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Protocol:

    • Treat cells with this compound as described above.

    • Harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.

2. Western Blot for Apoptosis Markers

  • Principle: Detects changes in the expression levels of key apoptosis-related proteins.

  • Protocol:

    • Lyse treated and control cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against proteins such as cleaved Caspase-3, PARP, Bcl-2, and Bax.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Diagram: General Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Cytotoxicity/Viability Assays cluster_apoptosis Apoptosis Assays start Start: Select Cancer Cell Lines cell_culture Cell Seeding and Adherence (24h) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh flow_cytometry Annexin V/PI Staining (Flow Cytometry) incubation->flow_cytometry western_blot Western Blot (Caspase-3, PARP, Bcl-2) incubation->western_blot data_analysis Data Analysis: IC50 Calculation, Statistical Analysis mtt->data_analysis ldh->data_analysis flow_cytometry->data_analysis western_blot->data_analysis end Conclusion on Cytotoxic Profile data_analysis->end

Caption: Standard workflow for evaluating the cytotoxicity of a kinase inhibitor.

Conclusion and Future Directions

Preliminary data indicate that this compound is a potent and selective inhibitor of Dyrk1B with low intrinsic cytotoxicity in the models studied so far. Its primary therapeutic potential may lie in its ability to sensitize quiescent cancer cells to conventional chemotherapies or to act synergistically with inhibitors of other signaling pathways, such as the mTOR/AKT pathway.

Further research is required to:

  • Elucidate the cytotoxic effects of this compound across a broader panel of cancer cell lines.

  • Investigate its efficacy in combination with standard-of-care chemotherapeutic agents.

  • Conduct in vivo studies to assess its anti-tumor activity and safety profile in preclinical models.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic utility of this compound. The provided protocols and pathway diagrams offer a framework for designing and interpreting future experiments in this promising area of cancer drug discovery.

AZ-Dyrk1B-33: A Comprehensive Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of AZ-Dyrk1B-33, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B). This document details the medicinal chemistry efforts leading to its identification, its inhibitory potency and selectivity, and its effects in cellular and preclinical models. Experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action and development process.

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), also known as minibrain-related kinase (Mirk), is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, differentiation, and survival.[1] Dysregulation of Dyrk1B has been implicated in the pathophysiology of several diseases, most notably cancer and metabolic disorders, making it an attractive therapeutic target.[2] this compound emerged from a focused drug discovery program aimed at developing potent and selective inhibitors of Dyrk1B to investigate its role in disease and assess its therapeutic potential.[3]

Discovery and Optimization

This compound was developed through a systematic medicinal chemistry campaign starting from a high-throughput screening hit. The optimization process focused on improving potency against Dyrk1B while enhancing selectivity against closely related kinases, particularly Dyrk1A. The chemical structure of this compound is 3-(2-Methyl-4-pyrimidinyl)-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine. A key publication by Kettle et al. in the Journal of Medicinal Chemistry details the discovery and optimization of this novel series of Dyrk1B kinase inhibitors.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound was determined through a series of in vitro and cellular assays. The key quantitative data are summarized in the table below.

Assay TypeParameterValueReference
In Vitro Kinase AssayIC50 vs. Dyrk1B7 nM[4]
Cellular AssayIC50 (inhibition of Dyrk pS421)194 nM (0.192 µM)[4][5]

Kinase Selectivity Profile

This compound has demonstrated high selectivity for Dyrk1B over other kinases. A kinase selectivity panel screen against 124 different kinases showed that at a concentration of 1 µM, no other kinase was inhibited by more than 50%.[4][6] This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the observed biological activities are attributable to the inhibition of Dyrk1B.

Dyrk1B Signaling Pathway

Dyrk1B is involved in complex signaling networks that regulate cell fate. It has been shown to interact with several key signaling pathways, including the Hedgehog (Hh) and the PI3K/mTOR/AKT pathways.[6] Dyrk1B can inhibit canonical Hh signaling while promoting non-canonical Hh signaling through the activation of the PI3K/mTOR/AKT pathway.[6]

Dyrk1B_Signaling_Pathway Hh Hedgehog Signaling SMO SMO Hh->SMO Canonical Dyrk1B Dyrk1B Hh->Dyrk1B Non-Canonical Gli1 Gli1 SMO->Gli1 Dyrk1B->SMO Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway Dyrk1B->PI3K_AKT Activates PI3K_AKT->Gli1 Stabilizes Cell_Survival Cell Survival & Proliferation Gli1->Cell_Survival

Dyrk1B's role in canonical and non-canonical Hedgehog signaling.

Experimental Protocols

In Vitro Dyrk1B Kinase Inhibition Assay

The inhibitory activity of this compound against Dyrk1B was determined using a biochemical assay that measures the phosphorylation of a synthetic peptide substrate.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing recombinant Dyrk1B enzyme, a synthetic peptide substrate (e.g., Dyrktide), and ATP is prepared.

  • Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[7][8]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Dyrk1B Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of Dyrk1B at serine 421 (pS421) in a cellular context.[9]

Protocol:

  • Cell Culture and Treatment: Cells overexpressing Dyrk1B are cultured and treated with various concentrations of this compound for a specified time.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-S421 Dyrk1B and total Dyrk1B.

  • Detection and Quantification: The antibody-bound proteins are visualized using a chemiluminescent substrate, and the band intensities are quantified.

  • Data Analysis: The ratio of phosphorylated Dyrk1B to total Dyrk1B is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Allergic Contact Dermatitis (ACD) Mouse Model

This preclinical model was used to evaluate the in vivo efficacy of this compound in an inflammatory condition.[10]

Protocol:

  • Sensitization: Mice are sensitized by applying a hapten, such as 2,4-dinitrofluorobenzene (DNFB), to a shaved area of their abdomen.[2]

  • Challenge: Several days after sensitization, the mice are challenged by applying a lower concentration of the same hapten to their ears.[2]

  • Treatment: this compound is applied topically to the ears of the mice at various doses.[10]

  • Measurement of Inflammation: Ear swelling is measured at different time points after the challenge as an indicator of the inflammatory response.[10]

  • Histological Analysis: Ear tissue may be collected for histological analysis to assess cellular infiltration and other signs of inflammation.

Experimental Workflow

The discovery and development of a kinase inhibitor like this compound typically follows a structured workflow from initial screening to preclinical evaluation.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (e.g., this compound) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro Cellular Cellular Assays (Target Engagement) In_Vitro->Cellular In_Vivo In Vivo Preclinical Models (Efficacy, PK/PD) Cellular->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

A typical workflow for kinase inhibitor discovery and development.

Conclusion

This compound is a potent and selective Dyrk1B inhibitor that has served as a valuable tool for elucidating the biological functions of Dyrk1B. The data presented in this guide highlight its well-characterized profile, from its biochemical potency to its activity in preclinical models of disease. The detailed experimental protocols and pathway diagrams provide a solid foundation for researchers to build upon in the ongoing investigation of Dyrk1B as a therapeutic target and the further development of Dyrk1B inhibitors.

References

The Impact of AZ-Dyrk1B-33 on Gene Expression and Transcriptional Regulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-Dyrk1B-33 is a potent and selective small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). This kinase is a critical regulator of various cellular processes, including cell cycle progression, differentiation, and survival. Dysregulation of DYRK1B has been implicated in several pathologies, making it an attractive therapeutic target. This technical guide provides an in-depth analysis of the effects of this compound on gene expression and transcription. We summarize key quantitative data from transcriptomic studies, detail the experimental protocols for relevant assays, and present signaling pathways and experimental workflows through explanatory diagrams.

Introduction to DYRK1B and the Inhibitor this compound

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as Mirk, is a member of the DYRK family of protein kinases. These kinases have the unique ability to phosphorylate both serine/threonine and tyrosine residues. DYRK1B is involved in a multitude of signaling pathways that govern fundamental cellular decisions.

This compound has emerged as a highly selective and potent ATP-competitive inhibitor of DYRK1B, with an in vitro IC50 of 7 nM.[1][2] Its selectivity profile makes it a valuable tool for elucidating the specific functions of DYRK1B and for exploring its therapeutic potential. This document focuses on the molecular consequences of DYRK1B inhibition by this compound, with a particular emphasis on its influence on the cellular transcriptome.

Effects of this compound on Global Gene Expression

Recent studies employing high-throughput transcriptomic analysis, such as RNA sequencing (RNA-seq), have begun to unravel the genome-wide consequences of DYRK1B inhibition by this compound. A key study investigating the role of DYRK1B in the immune system provides significant insights into its regulatory functions.

In a study on human naïve CD4+ T cells, treatment with 1 µM this compound for 24 hours under Treg-polarizing conditions led to the identification of hundreds of differentially expressed genes (DEGs).[3] Specifically, 300 DEGs were found to be unique to the this compound treated samples, while 331 DEGs were specific to the control group.[3]

Quantitative Summary of Gene Expression Changes

The following table summarizes a selection of key differentially expressed genes in human naïve CD4+ T cells following treatment with this compound, as identified by RNA-sequencing. This data highlights the inhibitor's impact on genes crucial for T cell differentiation and function.

Gene SymbolGene NameLog2 Fold Change (this compound vs. Control)p-valueBiological Function
Upregulated Genes
CTLA4Cytotoxic T-Lymphocyte Associated Protein 4> 1.2< 0.05Immune checkpoint, negative regulation of T-cell activation
ICOSInducible T-Cell Costimulator> 1.2< 0.05T-cell co-stimulation, Treg function
FOXP3Forkhead Box P3--Master regulator of regulatory T cell (Treg) development
Downregulated Genes
TBX21T-Box Transcription Factor 21< -1.2< 0.05Master regulator of T-helper 1 (Th1) cell development
IFNGInterferon Gamma< -1.2< 0.05Pro-inflammatory cytokine, signature cytokine of Th1 cells
IL17AInterleukin 17A< -1.2< 0.05Pro-inflammatory cytokine, signature cytokine of Th17 cells

Note: The precise Log2 fold change and p-values for FOXP3 were not explicitly stated in the primary text but its upregulation is a key finding of the study. The data for this table is based on the findings reported in the referenced study. The raw data is available in the Gene Expression Omnibus (GEO) repository under the accession code GSE215457.[3]

Core Signaling Pathways Modulated by this compound

DYRK1B is a nodal point in several signaling cascades. Inhibition by this compound perturbs these pathways, leading to the observed changes in gene expression. The primary mechanism involves the modulation of transcription factor activity.

The DYRK1B-FOXO1 Axis in T Cell Differentiation

A critical mechanism of action for this compound in the context of immune regulation is its effect on the Forkhead Box O1 (FOXO1) transcription factor. DYRK1B has been shown to phosphorylate FOXO1 at Ser329. This phosphorylation event is a key regulatory step that influences FOXO1's subcellular localization and activity.

Inhibition of DYRK1B by this compound leads to a reduction in FOXO1 phosphorylation.[3] This enhances FOXO1's nuclear activity, which in turn suppresses the differentiation of pro-inflammatory Th1 and Th17 cells and promotes the differentiation of anti-inflammatory regulatory T cells (Tregs).[3] This is consistent with the observed downregulation of TBX21, IFNG, and IL17A and the upregulation of Treg signature genes.

DYRK1B_FOXO1_Pathway cluster_inhibition This compound Action cluster_cellular_components Cellular Components cluster_transcriptional_output Transcriptional Output AZ_Dyrk1B_33 This compound DYRK1B DYRK1B AZ_Dyrk1B_33->DYRK1B Inhibits FOXO1 FOXO1 DYRK1B->FOXO1 Phosphorylates pFOXO1 pFOXO1 (Ser329) (Inactive) DYRK1B->pFOXO1 Promotes Inactivation Th1_Th17_Genes Th1/Th17 Genes (e.g., TBX21, IFNG, IL17A) FOXO1->Th1_Th17_Genes Represses Treg_Genes Treg Genes (e.g., FOXP3) FOXO1->Treg_Genes Activates

DYRK1B-FOXO1 signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for key experiments used to characterize the effects of this compound on gene expression.

Cell Culture and Treatment
  • Cell Line: Human naïve CD4+ T cells.

  • Isolation: Naïve CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors using magnetic-activated cell sorting (MACS).

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and specific polarizing cytokine cocktails for Th1, Th2, Th17, or Treg differentiation.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stock is then diluted in culture medium to the final working concentration (e.g., 1 µM). An equivalent concentration of DMSO is used as a vehicle control. Cells are treated for a specified duration (e.g., 24 hours).

RNA Sequencing and Analysis
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quality Control: The concentration and purity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is evaluated using a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation and Sequencing: An RNA-seq library is prepared from high-quality RNA samples. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality.

    • Alignment: Reads are aligned to the human reference genome.

    • Quantification: Gene expression levels are quantified as read counts.

    • Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes between the this compound treated and control groups. This typically involves calculating log2 fold changes and p-values, with a false discovery rate (FDR) correction.

RNA_Seq_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis Cell_Culture Cell Culture & This compound Treatment RNA_Isolation Total RNA Isolation Cell_Culture->RNA_Isolation QC1 RNA Quality Control (Concentration, Integrity) RNA_Isolation->QC1 Library_Prep RNA-seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Data_QC Raw Read Quality Control Sequencing->Raw_Data_QC Alignment Alignment to Reference Genome Raw_Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis

A generalized workflow for RNA sequencing analysis.
Quantitative Real-Time PCR (qRT-PCR)

  • Purpose: To validate the results from RNA-seq for specific genes of interest.

  • Reverse Transcription: A portion of the isolated total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Reaction: The qRT-PCR reaction is set up using the cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Immunoblotting
  • Purpose: To analyze the protein levels and phosphorylation status of key signaling molecules (e.g., FOXO1, p-FOXO1).

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-FOXO1, anti-pFOXO1Ser329) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound is a powerful research tool for dissecting the intricate roles of DYRK1B in cellular signaling and transcriptional regulation. The available transcriptomic data clearly demonstrates that inhibition of DYRK1B with this compound leads to significant and specific changes in the gene expression profiles of target cells. The modulation of the DYRK1B-FOXO1 axis is a key mechanism underlying these effects, with important implications for immune cell differentiation and function.

Future research should aim to expand the transcriptomic and proteomic analyses of this compound's effects in a wider range of cell types and disease models. Elucidating the full spectrum of DYRK1B substrates and the downstream transcriptional networks will be crucial for fully understanding the therapeutic potential of targeting this kinase. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of DYRK1B-targeted therapies.

References

Unveiling Cellular Secrets: A Technical Guide to the Basic Research Applications of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental applications of novel kinase inhibitors in basic research. Kinases, a vast family of enzymes that regulate a majority of cellular pathways, have become a focal point of drug discovery, particularly in oncology. Small molecule kinase inhibitors, designed to block the activity of specific kinases, have not only revolutionized clinical treatments but have also become indispensable tools for dissecting complex signaling networks in the laboratory. This guide provides a comprehensive overview of the core methodologies, quantitative data analysis, and signaling pathways relevant to the utilization of these powerful research agents.

Introduction to Kinase Inhibitors in Research

Protein kinases play a pivotal role in signal transduction, controlling processes such as cell growth, differentiation, metabolism, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Novel kinase inhibitors are instrumental in basic research for several key reasons:

  • Target Validation: They allow researchers to probe the function of a specific kinase in a cellular or organismal context, helping to validate it as a potential therapeutic target.

  • Pathway Elucidation: By inhibiting a specific node in a signaling cascade, researchers can unravel the intricate connections and feedback loops within cellular communication networks.

  • Disease Modeling: Kinase inhibitors are used to mimic the effects of genetic mutations or pathway dysregulation observed in diseases, thereby creating cellular models for further study.[3]

  • Drug Discovery: The principles and assays used in basic research with kinase inhibitors form the foundation for high-throughput screening and lead optimization in pharmaceutical development.[4]

Key Experimental Protocols

The following sections detail the methodologies for key experiments commonly employed in the basic research applications of novel kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay is the foundational experiment to determine the direct inhibitory activity of a compound against a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. The inhibitory effect of a compound is quantified by the reduction in substrate phosphorylation. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[5]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the purified kinase of interest in the reaction buffer. The optimal concentration should be determined empirically.

    • Prepare a solution of the specific substrate peptide or protein.

    • Prepare a solution of ATP at a concentration close to the Km for the specific kinase.

    • Prepare serial dilutions of the novel kinase inhibitor in DMSO.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the kinase solution.

    • Add 2.5 µL of the kinase inhibitor solution at various concentrations (or DMSO for control).

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing both the substrate and ATP.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cellular Viability and Proliferation Assays

These assays assess the effect of a kinase inhibitor on the viability and growth of cultured cells. The MTT and MTS assays are widely used colorimetric methods.[2][6][7][8]

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a well with no cells.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blot Analysis of Target Phosphorylation

Western blotting is used to determine if a kinase inhibitor reduces the phosphorylation of its target kinase (autophosphorylation) or downstream substrates within the cell.[3][9][10]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein and the total amount of the target protein.

Detailed Methodology:

  • Cell Treatment and Lysis:

    • Seed cells and treat them with the kinase inhibitor at various concentrations and for different durations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins on a polyacrylamide gel by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • The membrane can be stripped of the antibodies and reprobed with an antibody against the total (unphosphorylated) target protein to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein band to the intensity of the total protein band.

    • Compare the levels of phosphorylation in inhibitor-treated cells to control cells.

In-Cell Target Engagement Assay

This assay confirms that the kinase inhibitor binds to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a common method.[4][11]

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a compound to a target protein. A NanoLuc® luciferase-tagged kinase is expressed in cells along with a fluorescent tracer that binds to the same kinase. When the inhibitor is added, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

Detailed Methodology:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein and allow for expression.

    • Seed the cells in a 96-well plate.

  • Assay Procedure:

    • Prepare serial dilutions of the kinase inhibitor.

    • Add the fluorescent tracer to the cells.

    • Add the kinase inhibitor at various concentrations.

    • Incubate the plate for a specified time (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ substrate.

    • Measure the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50 for target engagement.

Data Presentation: Quantitative Analysis of Novel Kinase Inhibitors

The following tables summarize the inhibitory activities of representative novel kinase inhibitors against various cancer cell lines and their selectivity profiles across a panel of kinases.

Table 1: IC50 Values of Novel EGFR Inhibitors Against Non-Small Cell Lung Cancer (NSCLC) Cell Lines [12][13][14][15][16]

CompoundH1975 (L858R/T790M) IC50 (µM)HCC827 (del E746-A750) IC50 (µM)A549 (WT) IC50 (µM)Reference Drug (e.g., Osimertinib) H1975 IC50 (µM)
Compound A 0.050.01>100.015
Compound B 0.120.03>100.015
Compound C 0.080.028.50.015
Compound D 1.50.8>100.015

Table 2: Selectivity Profile of a Novel Kinase Inhibitor (Compound X) Against a Panel of Kinases [5][17][18][19][20]

Kinase Target% Inhibition at 1 µMIC50 (nM)
Target Kinase (e.g., EGFR) 98%5
Off-Target 1 (e.g., HER2) 85%50
Off-Target 2 (e.g., SRC) 45%>1000
Off-Target 3 (e.g., ABL) 15%>10000
Off-Target 4 (e.g., CDK2) 5%>10000

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow for the investigation of novel kinase inhibitors.

Caption: EGFR Signaling Pathway.

Kinase_Inhibitor_Workflow Start Start In Vitro Kinase Assay In Vitro Kinase Assay Start->In Vitro Kinase Assay Determine IC50 Determine IC50 In Vitro Kinase Assay->Determine IC50 Determine IC50->Start Inactive Cell Viability Assay Cell Viability Assay Determine IC50->Cell Viability Assay Potent Inhibitor Western Blot Western Blot Cell Viability Assay->Western Blot Target Engagement Assay Target Engagement Assay Western Blot->Target Engagement Assay Analyze Cellular Effects Analyze Cellular Effects Target Engagement Assay->Analyze Cellular Effects Analyze Cellular Effects->Start Undesired Profile Lead Compound Identification Lead Compound Identification Analyze Cellular Effects->Lead Compound Identification Desired Profile Further Preclinical Studies Further Preclinical Studies Lead Compound Identification->Further Preclinical Studies

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Conclusion

Novel kinase inhibitors are powerful and versatile tools in the arsenal of basic research scientists. Their ability to selectively modulate the activity of specific kinases allows for the detailed investigation of complex cellular processes. The experimental protocols outlined in this guide provide a robust framework for characterizing the biochemical and cellular effects of these compounds. By combining in vitro and cell-based assays with quantitative data analysis and a thorough understanding of the underlying signaling pathways, researchers can effectively leverage kinase inhibitors to advance our understanding of fundamental biology and accelerate the development of new therapeutic strategies. As the field of kinase inhibitor discovery continues to evolve, the application of these fundamental research principles will remain critical for translating novel chemical entities into impactful scientific discoveries.

References

Methodological & Application

Application Notes and Protocols: Preparation of AZ-Dyrk1B-33 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-Dyrk1B-33 is a potent and selective ATP-competitive Dyrk1B kinase inhibitor.[1][2][3] Accurate and consistent preparation of stock solutions is crucial for reliable experimental results in cell-based assays and other applications. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).

Compound Information

A summary of the key properties of this compound is provided below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueSource
Molecular Weight 300.36 g/mol [1][2][3][4]
Formula C₁₉H₁₆N₄[1][2][3]
CAS Number 1679330-37-0[1][2][3]
Appearance Off-white to light yellow solid[4][5]
Purity ≥98%[1][2][3]
Solubility in DMSO Up to 100 mM[1][2][3]

Signaling Pathway Context: Dyrk1B Inhibition

Dyrk1B_Inhibition cluster_cell Cell Dyrk1B Dyrk1B Kinase Substrate_P Phosphorylated Substrate Dyrk1B->Substrate_P ATP to ADP Cellular_Response Cellular Response (e.g., cell cycle, differentiation) Substrate_P->Cellular_Response Substrate Substrate Substrate->Dyrk1B AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B Inhibition

Caption: Inhibition of Dyrk1B kinase by this compound.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations.

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Step-by-Step Procedure
  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, you might weigh out 1 mg of the compound.

  • Calculating the Required DMSO Volume: Use the following formula to calculate the volume of DMSO needed:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    Example for 1 mg of this compound to make a 10 mM stock:

    • Mass = 0.001 g

    • Concentration = 0.010 mol/L

    • Molecular Weight = 300.36 g/mol

    • Volume (L) = 0.001 g / (0.010 mol/L * 300.36 g/mol ) = 0.0003329 L

    • Volume (µL) = 332.9 µL

  • Dissolving the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[4][6] Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6][7]

    • Store the aliquots at -20°C or -80°C.[4][5][6]

    • A stock solution stored at -80°C is typically stable for up to 6 months, while at -20°C it may be stable for 1 month.[4][5]

Stock Solution Preparation Workflow

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh calculate Calculate Required Volume of DMSO weigh->calculate add_dmso Add DMSO to Powder calculate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Quick Reference for Stock Solution Preparation

The following table provides pre-calculated volumes of DMSO required to prepare various stock concentrations from standard masses of this compound.

Mass of this compoundVolume of DMSO for 1 mM StockVolume of DMSO for 5 mM StockVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1 mg 3.33 mL0.67 mL0.33 mL0.07 mL
5 mg 16.65 mL3.33 mL1.66 mL0.33 mL
10 mg 33.29 mL6.66 mL3.33 mL0.67 mL

Table is based on a molecular weight of 300.36 g/mol .[2][3]

Working with Stock Solutions

When preparing working solutions for cell culture experiments, it is important to dilute the DMSO stock in your aqueous medium. To avoid precipitation, it is recommended to make intermediate dilutions in DMSO before the final dilution into the aqueous buffer or medium. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

References

Determining the optimal concentration of AZ-Dyrk1B-33 for in vitro studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AZ-Dyrk1B-33 is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B). Dyrk1B is a serine/threonine kinase involved in various cellular processes, including cell cycle regulation, differentiation, and signaling pathways such as Hedgehog and mTOR/AKT.[1][2][3][4] Dysregulation of Dyrk1B has been implicated in several diseases, including cancer and metabolic disorders.[2][4][5] Therefore, this compound serves as a valuable tool for studying the biological functions of Dyrk1B and for potential therapeutic development.

Determining the optimal concentration of this compound is a critical first step for any in vitro study to ensure specific and reproducible results. This document provides a comprehensive guide, including experimental protocols and data presentation, to effectively determine the optimal working concentration of this compound for your specific cell type and experimental context.

Data Presentation: Quantitative Profile of this compound

A summary of the key quantitative data for this compound is presented below. These values provide a starting point for designing concentration ranges in your experiments.

ParameterValueSpecies/SystemReference
IC50 (Dyrk1B, cell-free) 7 nMRecombinant Human Dyrk1B[6]
IC50 (cellular) 192 nM - 194 nMInhibition of Dyrk pS421 phosphorylation in cells[7][6]
Selectivity No significant inhibition (>50%) of 124 other kinases at 1 µMKinase Panel Screening[2]

Signaling Pathways and Experimental Workflow

To visualize the context of this compound activity and the workflow for determining its optimal concentration, the following diagrams are provided.

Dyrk1B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Hedgehog Signaling Hedgehog Signaling Dyrk1B Dyrk1B Hedgehog Signaling->Dyrk1B RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK->Dyrk1B down-regulates mTOR/AKT_Pathway mTOR/AKT Pathway Dyrk1B->mTOR/AKT_Pathway activates Cell_Cycle_Regulation Cell Cycle Regulation (Cyclin D1, p27Kip1) Dyrk1B->Cell_Cycle_Regulation FOXO1_Signaling FOXO1 Signaling Dyrk1B->FOXO1_Signaling phosphorylates FOXO1 Non-canonical_Hedgehog Non-canonical Hedgehog Signaling Dyrk1B->Non-canonical_Hedgehog promotes AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B

Caption: Dyrk1B Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow A Phase 1: Range-Finding (Cell Viability Assay) B Phase 2: Target Engagement (p-Dyrk1B Western Blot) A->B Select non-toxic concentrations C Phase 3: Downstream Functional Analysis (e.g., p-AKT, Cyclin D1 Western Blot) B->C Confirm target inhibition D Phase 4: Data Analysis and Optimal Concentration Selection C->D Correlate with functional outcome

Caption: Experimental Workflow for Optimal Concentration Determination.

Experimental Protocols

A multi-step experimental approach is recommended to determine the optimal concentration of this compound.

Phase 1: Range-Finding using a Cell Viability Assay

Objective: To determine the concentration range of this compound that is non-toxic to the cells of interest.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM) in cell culture medium. Include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as an MTS or MTT assay, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability (%) against the log of the this compound concentration to determine the concentration range that does not significantly reduce cell viability.

Phase 2: Determination of Target Engagement

Objective: To identify the concentration of this compound that effectively inhibits the autophosphorylation of Dyrk1B.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of non-toxic concentrations of this compound determined in Phase 1 (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control) for a duration relevant to your signaling pathway of interest (e.g., 1-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Dyrk1B (pS421) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Dyrk1B and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and normalize the p-Dyrk1B signal to the total Dyrk1B signal. Plot the normalized p-Dyrk1B levels against the this compound concentration to determine the IC50 for target inhibition in your cell system.

Phase 3: Analysis of Downstream Signaling

Objective: To confirm that the inhibition of Dyrk1B by this compound leads to modulation of downstream signaling pathways.

Methodology:

  • Experimental Setup: Use the same experimental setup as in Phase 2, treating cells with concentrations of this compound around the cellular IC50 determined for p-Dyrk1B inhibition.

  • Western Blotting: Perform western blotting as described above, but use primary antibodies for key downstream targets of the Dyrk1B pathway, such as:

    • Phospho-AKT (Ser473) and total AKT

    • Cyclin D1

    • p27Kip1

    • Phospho-FOXO1 (Ser329) and total FOXO1[8]

  • Data Analysis: Quantify the changes in the levels or phosphorylation status of these downstream proteins to confirm a functional consequence of Dyrk1B inhibition at the tested concentrations.

Logical Framework for Optimal Concentration Selection

The following diagram illustrates the decision-making process for selecting the optimal concentration of this compound.

Caption: Decision-Making Flowchart for Selecting the Optimal Concentration.

By following this structured approach, researchers can confidently determine the optimal in vitro concentration of this compound for their specific experimental needs. This ensures that the observed biological effects are due to the specific inhibition of Dyrk1B and not due to off-target effects or cytotoxicity, leading to more robust and reproducible scientific findings. It is recommended to start with a concentration range guided by the cellular IC50 of approximately 200 nM and to refine this based on the empirical data generated through the protocols outlined above.

References

Application Notes and Protocols for Detecting Dyrk1B Phosphorylation using AZ-Dyrk1B-33 in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, differentiation, and survival.[1][2][3] Its dysregulation has been implicated in several diseases, making it an attractive therapeutic target. Dyrk1B activity is regulated by phosphorylation, including autophosphorylation on a conserved tyrosine residue within its activation loop, which is necessary for its kinase activity.[1][2][3][4] AZ-Dyrk1B-33 is a potent and selective ATP-competitive inhibitor of Dyrk1B kinase activity with an IC50 of 7 nM.[5][6][7] This document provides a detailed protocol for utilizing this compound in cell culture to modulate Dyrk1B activity and subsequently detect changes in its phosphorylation status via Western blotting.

Dyrk1B Signaling Pathway

Dyrk1B is a member of the DYRK family of protein kinases.[1][2][3][4] Its activation is initiated by autophosphorylation on a key tyrosine residue (Tyr273 in humans) within the activation loop.[8] Once activated, Dyrk1B can phosphorylate various downstream substrates on serine and threonine residues, influencing signaling pathways such as the mTOR/AKT pathway. Additionally, Dyrk1B itself can be phosphorylated by other kinases, such as ERK1/2 at Ser421, adding another layer of regulation.[9] this compound acts as a potent inhibitor, blocking the kinase activity of Dyrk1B and thereby affecting these downstream signaling events.

Dyrk1B_Signaling cluster_inhibition Inhibition cluster_activation Activation & Regulation AZ_Dyrk1B_33 This compound pDyrk1B Phospho-Dyrk1B (Active) AZ_Dyrk1B_33->pDyrk1B inhibits ERK ERK1/2 Dyrk1B Dyrk1B ERK->Dyrk1B phosphorylates (Ser421) Autophosphorylation Autophosphorylation (Tyr273) Autophosphorylation->pDyrk1B Dyrk1B->Autophosphorylation autophosphorylates Downstream Downstream Substrates pDyrk1B->Downstream phosphorylates Signaling_Pathways mTOR/AKT Pathway, etc. Downstream->Signaling_Pathways

Caption: Dyrk1B Signaling and Inhibition

Experimental Protocols

This section details the necessary protocols for treating cells with this compound and subsequently performing a Western blot to analyze Dyrk1B phosphorylation.

Cell Treatment with this compound

The optimal concentration and treatment time for this compound should be determined empirically for each cell line and experimental condition. A starting point is to use a concentration around the cellular IC50 of 0.192 µM for inhibition of Dyrk1B phosphorylation at Ser421.[7]

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[6] For example, a 10 mM stock solution.

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for the desired period (e.g., 1, 6, 12, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (see Western Blot Protocol).

Western Blot Protocol for Dyrk1B Phosphorylation

This protocol is optimized for the detection of total and phosphorylated Dyrk1B.

Materials and Reagents:

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve proteins in the 70-80 kDa range.[3][4]

  • Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.

  • Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4]

  • Primary Antibodies:

    • Rabbit anti-phospho-Dyrk1B (e.g., targeting Tyr273 or other relevant phosphorylation sites).

    • Rabbit or mouse anti-total Dyrk1B.

    • Antibody to a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto the SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[4][10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): To detect total Dyrk1B or a loading control on the same membrane, the membrane can be stripped and re-probed with the respective primary antibodies.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cell_treatment Cell Treatment with This compound lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification denaturation Sample Denaturation quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Western Blot Workflow

Data Presentation

The following tables provide recommended starting concentrations and conditions for the key reagents used in this protocol.

Reagent/ParameterRecommended ConditionsSource
This compound Treatment
Stock Solution10 mM in DMSO[6]
Working Concentration0.1 - 1 µM (empirically determined)[7]
Treatment Duration1 - 24 hours (empirically determined)
Western Blotting
Protein Loading20 - 30 µg per lane
Blocking Buffer5% BSA in TBST
Primary Antibody Dilution (Phospho-Dyrk1B)1:1000 in 5% BSA/TBST[11]
Primary Antibody Dilution (Total Dyrk1B)1:1000 in 5% BSA/TBST[4]
Primary Antibody IncubationOvernight at 4°C[4][10]
Secondary Antibody Dilution1:2000 - 1:10000 in 5% BSA/TBST
Secondary Antibody Incubation1 hour at room temperature

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal for phospho-Dyrk1B Ineffective inhibition by this compound.Optimize inhibitor concentration and incubation time.
Low abundance of phosphorylated protein.Increase the amount of protein loaded. Use a more sensitive ECL substrate.
Inactive primary antibody.Use a fresh antibody aliquot. Confirm antibody specificity.
High background Insufficient blocking.Increase blocking time or use a different blocking agent.
Antibody concentration too high.Titrate primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific bands Antibody cross-reactivity.Use a more specific antibody. Perform control experiments (e.g., with knockout/knockdown cells).
Protein degradation.Ensure protease and phosphatase inhibitors are added to the lysis buffer and samples are kept on ice.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting antibodies and performing Western blotting experiments for the detection of DYRK1B (Dual-specificity tyrosine-phosphorylation-regulated kinase 1B). The information compiled herein is intended to facilitate reliable and reproducible results for researchers in academic and industry settings.

Recommended Antibodies for DYRK1B Detection

A critical step in a successful Western blotting experiment is the choice of a high-quality primary antibody. The following table summarizes commercially available antibodies that have been validated for the detection of DYRK1B in Western blotting applications.

SupplierCatalog NumberAntibody TypeHost SpeciesRecommended WB Dilution
Thermo Fisher ScientificPA5-27747PolyclonalRabbit1:500 - 1:3,000[1]
Novus BiologicalsNBP1-33464PolyclonalRabbit1:500 - 1:3,000[2]
Thermo Fisher ScientificBS-6259RPolyclonalRabbit1:500 - 1:2,000[3]
Cell Signaling Technology#2703PolyclonalRabbit1:1,000[4]
Santa Cruz Biotechnologysc-377137 (Clone B-9)MonoclonalMouse1:100 - 1:1,000[5]
Thermo Fisher ScientificH00009149-D01PPolyclonalRabbit1:1,000[6]

DYRK1B Signaling Pathway

DYRK1B is a serine/threonine kinase that plays a crucial role in cell cycle regulation, differentiation, and survival. It is implicated in various cancers where it can act as a tumor survival factor by maintaining cancer cells in a quiescent state, thereby conferring chemoresistance.[3][7] The diagram below illustrates the central role of DYRK1B in modulating cell cycle progression through its interaction with key regulatory proteins.

DYRK1B_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathways Signaling Pathways cluster_downstream Downstream Effects Serum_mitogens Serum Mitogens KRAS Oncogenic KRAS RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway KRAS->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway KRAS->PI3K_AKT_mTOR DYRK1B DYRK1B RAS_RAF_MEK_ERK->DYRK1B Down-regulates PI3K_AKT_mTOR->DYRK1B Inhibits expression CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Promotes degradation p27Kip1 p27Kip1 DYRK1B->p27Kip1 Stabilizes Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) CyclinD1->Cell_Cycle_Arrest p27Kip1->Cell_Cycle_Arrest Quiescence Cancer Cell Quiescence & Survival Cell_Cycle_Arrest->Quiescence

DYRK1B's role in cell cycle regulation and cancer cell quiescence.

Detailed Protocol for DYRK1B Western Blotting

This protocol provides a step-by-step guide for the detection of DYRK1B in cell lysates.

1. Cell Lysate Preparation

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[8]

  • Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate briefly (3-4 times for 5-10 seconds) to shear DNA and reduce viscosity.[9]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer

  • Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary DYRK1B antibody (refer to the table above for recommended dilutions) in 5% BSA in TBST overnight at 4°C with gentle agitation.[4]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 1-5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film.

DYRK1B Western Blotting Experimental Workflow

The following diagram outlines the key steps of the Western blotting protocol for DYRK1B detection.

WB_Workflow A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (to PVDF Membrane) B->C D 4. Blocking (1 hr at Room Temperature) C->D E 5. Primary Antibody Incubation (Anti-DYRK1B, Overnight at 4°C) D->E F 6. Washing (3x with TBST) E->F G 7. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) F->G H 8. Washing (3x with TBST) G->H I 9. Detection (ECL Substrate) H->I J 10. Signal Capture (Imaging System or Film) I->J

A step-by-step workflow for DYRK1B Western blotting.

References

Application Notes and Protocols for In Vivo Administration of AZ-Dyrk1B-33 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vivo administration of AZ-Dyrk1B-33, a potent and selective Dyrk1B kinase inhibitor, in mouse models. The protocols cover both oral gavage and topical application methods, based on findings from preclinical studies in models of metabolic disease and inflammation. This document also includes a summary of available efficacy and pharmacodynamic data, along with visualizations of the Dyrk1B signaling pathway and a general experimental workflow to guide researchers in designing their in vivo studies.

Introduction

This compound is a small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, differentiation, and signal transduction. Dysregulation of Dyrk1B has been linked to cancer and metabolic diseases. Preclinical evaluation of this compound in mouse models is crucial for understanding its therapeutic potential. This document outlines established protocols for its administration and summarizes key findings to facilitate further research.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in Mouse Models

Mouse ModelAdministration RouteDosageFrequencyDurationKey Efficacy EndpointsReference
BKS db/db (diabetic)Oral Gavage10 mg/kgDaily (inferred)3 weeksImproved glucose clearance in oral glucose tolerance test (OGTT); Increased number of incretin-expressing cells (GIP and GLP-1) in the intestine.[1]
Contact Hypersensitivity (CHS)Topical25, 50, or 100 µ g/ear Daily3 consecutive daysSignificant reduction in ear swelling compared to vehicle control.

Table 2: Summary of Pharmacodynamic Effects of this compound

Model SystemTreatmentBiomarkerEffectReference
Human naïve CD4+ T cells (in vitro)1 µM this compoundPhosphorylation of FOXO1 (Ser329)Reduced phosphorylation[2]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol is based on a study investigating the effects of this compound in a diabetic mouse model[1].

1. Materials:

  • This compound (powder)
  • Dimethyl sulfoxide (DMSO)
  • Corn oil
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Sonicator (optional)
  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
  • 1 mL syringes
  • BKS db/db mice or other appropriate strain

2. Formulation Preparation (10 mg/mL stock in DMSO, then diluted for 10 mg/kg dose):

3. Administration Procedure:

Protocol 2: Topical Administration in Mice

This protocol is adapted from a study using a contact hypersensitivity mouse model.

1. Materials:

  • This compound (powder)
  • Acetone
  • Olive oil
  • Sterile microcentrifuge tubes
  • Pipettes and sterile tips
  • Mouse strain suitable for the contact hypersensitivity model (e.g., BALB/c)

2. Formulation Preparation (for 25, 50, or 100 µ g/ear doses):

3. Administration Procedure:

Visualizations

Dyrk1B Signaling Pathway

Dyrk1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., Mitogens) RAS RAS RAF RAF RAS->RAF activates PI3K PI3K RAS->PI3K activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Dyrk1B Dyrk1B ERK->Dyrk1B phosphorylates (S421) AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates AKT->Dyrk1B inhibits expression GLI1 GLI1 AKT->GLI1 stabilizes Hedgehog_Ligand Hedgehog Ligand Smoothened Smoothened (SMO) Hedgehog_Ligand->Smoothened activates (canonical) Smoothened->GLI1 activates Dyrk1B->AKT activates Dyrk1B->Smoothened CyclinD1 Cyclin D1 Dyrk1B->CyclinD1 phosphorylates for degradation p27Kip1 p27Kip1 Dyrk1B->p27Kip1 stabilizes FOXO1 FOXO1 Dyrk1B->FOXO1 phosphorylates Dyrk1B->GLI1 promotes (non-canonical) AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B inhibits Cell_Cycle_Progression Cell Cycle Progression CyclinD1->Cell_Cycle_Progression drives p27Kip1->Cell_Cycle_Progression inhibits Apoptosis Apoptosis FOXO1->Apoptosis promotes Cell_Survival Cell Survival & Quiescence GLI1->Cell_Survival promotes

Caption: Dyrk1B signaling network and points of intervention by this compound.

Experimental Workflow for In Vivo Studies

InVivo_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Randomization and Group Allocation Animal_Acclimatization->Group_Allocation Baseline_Measurements Baseline Measurements (e.g., body weight, blood glucose) Group_Allocation->Baseline_Measurements Treatment_Phase Treatment Phase (Vehicle vs. This compound) Baseline_Measurements->Treatment_Phase Monitoring Daily Monitoring (health, body weight) Treatment_Phase->Monitoring Endpoint_Analysis Endpoint Analysis Treatment_Phase->Endpoint_Analysis Monitoring->Treatment_Phase Tissue_Collection Tissue/Blood Collection Endpoint_Analysis->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Disclaimer

These protocols are intended as a guide for trained researchers. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). The specific details of the protocols, including dosages, vehicles, and administration schedules, may need to be optimized for different mouse strains, disease models, and experimental objectives.

References

Application Notes and Protocols for Kinase Assay with AZ-Dyrk1B-33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AZ-Dyrk1B-33, a potent and selective ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), in kinase assays. This document includes detailed protocols for both biochemical and cellular assays, data presentation guidelines, and a summary of the compound's characteristics.

Introduction to this compound

This compound is a small molecule inhibitor of Dyrk1B kinase with high potency and selectivity. It serves as a valuable tool for studying the biological functions of Dyrk1B and for investigating its potential as a therapeutic target in various diseases, including cancer and metabolic disorders.[1] Dyrk1B is a serine/threonine kinase involved in regulating cell cycle progression, differentiation, and survival.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental design.

Table 1: Inhibitory Activity of this compound

ParameterValueNotes
Biochemical IC50 7 nMPotency against purified Dyrk1B enzyme.[4][5]
Cellular IC50 194 nM (0.194 µM)Inhibition of Dyrk1B phosphorylation in a cellular context (e.g., COS-1 cells).[5]

Table 2: Selectivity Profile of this compound

Kinase PanelConcentrationResult
124 kinases1 µMNo significant off-target effects observed (no kinase inhibited >50%).

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 300.36 g/mol
Formula C19H16N4
Solubility Soluble to 100 mM in DMSO and 1 eq. HCl.
Storage Store at +4°C as a solid. Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[5]

Signaling Pathway

Dyrk1B is a key regulator in multiple signaling pathways. It has been shown to intersect with the Hedgehog (Hh) and mTOR/AKT signaling cascades. Dyrk1B can inhibit canonical Hh signaling while promoting non-canonical signaling through the activation of the PI3K/mTOR/AKT pathway.[2][6][7] This complex interplay has implications for cell survival, proliferation, and differentiation.[3][8]

Dyrk1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor SMO SMO Receptor->SMO activates Hh_Ligand Hedgehog Ligand Hh_Ligand->Receptor binds GLI GLI SMO->GLI Canonical activation PI3K PI3K AKT AKT mTOR mTOR AKT->mTOR activates AKT->GLI stabilizes Dyrk1B Dyrk1B Dyrk1B->SMO inhibits Dyrk1B->AKT activates AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B inhibits Gene_Expression Gene Expression (Proliferation, Survival) GLI->Gene_Expression promotes

Caption: Dyrk1B Signaling Pathway Interactions.

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified Dyrk1B. A common method is a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Recombinant human Dyrk1B enzyme

  • Kinase substrate (e.g., DYRKtide peptide, RRRFRPASPLRGPPK)[9]

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • DTT (optional, to a final concentration of 10 mM)[10]

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • 96-well white plates

  • Luminometer

Protocol:

  • Prepare this compound dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in kinase assay buffer to create a range of concentrations (e.g., 10-fold higher than the desired final concentrations).

  • Prepare Master Mix:

    • For each reaction, prepare a master mix containing 5x Kinase Assay Buffer, ATP (to a final concentration of 10 µM), and the DYRKtide substrate (to a final concentration of 20 µM).[9]

  • Set up the assay plate:

    • Add 5 µl of the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add 25 µl of the Master Mix to all wells.

    • To "Blank" wells, add 20 µl of 1x Kinase Assay Buffer.

  • Initiate the reaction:

    • Thaw the Dyrk1B enzyme on ice. Dilute the enzyme in 1x Kinase Assay Buffer to the desired concentration (e.g., 1.25 ng/µl).[10]

    • Add 20 µl of the diluted Dyrk1B enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for 45 minutes.[10]

  • Detect kinase activity:

    • Thaw the Kinase-Glo® Max reagent.

    • Add 50 µl of Kinase-Glo® Max reagent to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.[10]

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the "Blank" values from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the "Positive Control" (vehicle).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow A Prepare this compound and Reagent Mixes B Dispense Inhibitor/Vehicle into 96-well Plate A->B C Add Master Mix (ATP, Substrate, Buffer) B->C D Initiate Reaction with Dyrk1B Enzyme C->D E Incubate at 30°C D->E F Add Kinase-Glo® Reagent E->F G Incubate at RT F->G H Measure Luminescence G->H I Data Analysis (IC50) H->I

Caption: Biochemical Kinase Assay Workflow.

Cellular Kinase Assay (In Situ)

This protocol is designed to measure the inhibitory effect of this compound on Dyrk1B activity within a cellular environment. This can be assessed by measuring the phosphorylation of a known Dyrk1B substrate.

Materials:

  • Cell line expressing Dyrk1B (e.g., COS-1, HEK293)[5][11]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Dyrk1B (pS421), anti-total-Dyrk1B)[11]

  • Secondary antibodies (e.g., HRP-conjugated)

  • Western blot reagents and equipment

  • Microplate reader for quantification if using an ELISA-based method.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 5 hours).[5]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated Dyrk1B substrate overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against the total Dyrk1B protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Calculate the percentage of inhibition of phosphorylation for each this compound concentration relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Cellular_Assay_Workflow A Plate and Culture Cells B Treat Cells with This compound A->B C Lyse Cells and Quantify Protein B->C D Western Blot for Phospho-Substrate C->D E Western Blot for Total Substrate (Loading Control) C->E F Quantify Band Intensities D->F E->F G Normalize and Calculate % Inhibition F->G H Data Analysis (IC50) G->H

Caption: Cellular Kinase Assay Workflow.

Conclusion

This compound is a valuable research tool for investigating the role of Dyrk1B in health and disease. The provided protocols offer a starting point for researchers to design and execute robust kinase assays. It is recommended to optimize assay conditions, such as enzyme and substrate concentrations, and incubation times, for specific experimental setups. The high selectivity of this compound makes it a reliable tool for elucidating the specific functions of Dyrk1B.

References

Application Notes and Protocols: Utilizing AZ-Dyrk1B-33 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as Mirk, is a promising pharmacological target in oncology. Overexpressed in a variety of tumors, its role in promoting cancer cell survival and resistance to conventional therapies has been well-documented.[1][2][3] DYRK1B is a negative cell cycle regulator that helps maintain cancer cells in a quiescent state, thereby shielding them from the cytotoxic effects of chemotherapies that target rapidly dividing cells.[1][3] The selective inhibitor, AZ-Dyrk1B-33, and its close analog, AZ191, have demonstrated potent inhibition of DYRK1B kinase activity and have shown significant promise in preclinical studies, particularly when used in combination with other anti-cancer agents.[1]

These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound in combination with other cancer therapies to enhance their anti-tumor efficacy.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of DYRK1B inhibitors in combination with various cancer therapies.

Table 1: In Vitro Efficacy of DYRK1B Inhibitors

CompoundTargetIC50 (nM)Cell LineCancer TypeReference
This compoundDYRK1B7Cell-free assayN/A[4]
This compoundDYRK1B (pS421)192Cellular assayN/A[4]
AZ191DYRK1B17Cell-free assayN/A[1]
AZ191DYRK1A88Cell-free assayN/A[1]
AZ191DYRK21890Cell-free assayN/A[1]

Table 2: Synergistic Effects of DYRK1B Inhibitors in Combination Therapies

DYRK1B InhibitorCombination Agent(s)Cancer TypeEffectReference
AZ191CisplatinHepatocellular CarcinomaEnhanced cytotoxic effect and inhibited tumor growth in vivo.[1]
AZ191DoxorubicinLiposarcomaIncreased cytotoxicity.[1]
AZ191Mitoxantrone (MX) & Mocetinostat (MO)Oral Squamous Cell CarcinomaSynergistic growth inhibition; Combination Index (CI) <1.0.[5]
AZ191Ionizing Radiation (IR)Colorectal Cancer(Supra-) additive tumor cell killing.[6]
AZ191Gemcitabine & mTOR inhibitorPancreatic CancerSignificant extension of survival in a mouse model.
FX9847 (DYRK1B inhibitor)Osimertinib (EGFR inhibitor)Lung CancerSynergistic cell killing in vitro.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided.

DYRK1B_Signaling_Pathway DYRK1B Signaling in Cancer Cell Survival and Quiescence cluster_upstream Upstream Signals cluster_dyrk1b DYRK1B Regulation cluster_downstream Downstream Effects Oncogenic Signals Oncogenic Signals DYRK1B DYRK1B Oncogenic Signals->DYRK1B Upregulation Stress Signals Stress Signals Stress Signals->DYRK1B Upregulation p27 p27 DYRK1B->p27 Phosphorylation (Stabilization) CyclinD1 CyclinD1 DYRK1B->CyclinD1 Phosphorylation (Degradation) Apoptosis Apoptosis DYRK1B->Apoptosis Inhibits CellCycleArrest CellCycleArrest p27->CellCycleArrest Promotes CyclinD1->CellCycleArrest Inhibits Quiescence Quiescence CellCycleArrest->Quiescence Leads to Chemoresistance Chemoresistance Quiescence->Chemoresistance Confers This compound This compound This compound->DYRK1B Inhibition

Caption: DYRK1B signaling pathway in cancer.

Experimental_Workflow In Vitro Combination Therapy Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_incubation Incubation cluster_analysis Data Analysis A Cancer Cell Seeding (e.g., 96-well plate) B Incubation (24 hours) A->B C Single Agent Treatment: - this compound (Dose-response) - Chemotherapy (Dose-response) B->C D Combination Treatment: - this compound + Chemotherapy (Fixed ratio or matrix) B->D E Incubation (48-72 hours) C->E D->E F Cell Viability Assay (e.g., MTT Assay) E->F G Apoptosis Assay (e.g., Annexin V Staining) E->G H Data Analysis: - IC50 Calculation - Synergy Analysis (CI) F->H G->H

Caption: A typical in vitro experimental workflow.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay for Combination of this compound and Cisplatin

Objective: To determine the effect of this compound in combination with cisplatin on the viability of cancer cells and to assess for synergistic interactions.

Materials:

  • Cancer cell line of interest (e.g., Hep3B, PLC8024)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in saline or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and cisplatin in complete medium.

    • For single-agent dose-response curves, add 100 µL of varying concentrations of each drug to designated wells.

    • For combination treatment, add 50 µL of this compound and 50 µL of cisplatin at fixed-ratio concentrations to the wells.

    • Include vehicle control (DMSO) wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: In Vitro Apoptosis Assay for Combination of this compound and Doxorubicin

Objective: To quantify the induction of apoptosis by this compound in combination with doxorubicin.

Materials:

  • Cancer cell line of interest (e.g., SW872, SW982)

  • 6-well plates

  • This compound

  • Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with this compound alone, doxorubicin alone, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.

    • Incubate for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Staining:

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: In Vivo Xenograft Study for Combination of this compound, Gemcitabine, and an mTOR Inhibitor

Objective: To evaluate the in vivo efficacy of this compound in combination with gemcitabine and an mTOR inhibitor in a pancreatic cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Pancreatic cancer cells (e.g., PANC-1)

  • Matrigel

  • This compound (formulated for in vivo administration)

  • Gemcitabine (formulated for in vivo administration)

  • mTOR inhibitor (e.g., rapamycin, everolimus; formulated for in vivo administration)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (n=8-10 mice per group):

      • Vehicle control

      • This compound alone

      • Gemcitabine alone

      • mTOR inhibitor alone

      • This compound + Gemcitabine

      • This compound + mTOR inhibitor

      • Gemcitabine + mTOR inhibitor

      • This compound + Gemcitabine + mTOR inhibitor

    • Administer the drugs according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint and Analysis:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze tumor growth inhibition for each treatment group compared to the control.

    • Perform statistical analysis to determine the significance of the combination therapies.

    • Tumors can be further processed for histological or molecular analysis.

Conclusion

The combination of this compound with conventional chemotherapies and other targeted agents represents a promising strategy to overcome drug resistance and enhance anti-cancer efficacy. The provided protocols offer a framework for researchers to investigate these combinations in various cancer models. Further studies are warranted to fully elucidate the mechanisms of synergy and to translate these preclinical findings into clinical applications.

References

Application of AZ-Dyrk1B-33 in High-Throughput Screening: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZ-Dyrk1B-33 is a potent and selective ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, differentiation, and survival. Dysregulation of Dyrk1B activity has been linked to several diseases, most notably cancer, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of kinase inhibitors like this compound, enabling the rapid assessment of large compound libraries to identify molecules with desired biological activity. This document provides detailed application notes and protocols for the use of this compound in HTS assays, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this inhibitor.

Target Kinase Assay Type IC50 (nM) Reference
Dyrk1BBiochemical7[1][2][3][4]
Dyrk1BCellular (pS421 inhibition)192[5]

Table 1: Potency of this compound against Dyrk1B. The half-maximal inhibitory concentration (IC50) values of this compound were determined in both biochemical and cellular contexts.

Kinase % Inhibition at 1 µM Reference
Panel of 124 kinases< 50%[2][3][4]

Table 2: Selectivity Profile of this compound. this compound exhibits high selectivity for Dyrk1B, with minimal off-target effects on a broad panel of other kinases at a concentration of 1 µM.

Dyrk1B Signaling Pathways

Dyrk1B is a nodal kinase that integrates signals from multiple pathways crucial for cell fate decisions. Understanding these pathways is essential for designing and interpreting HTS assays.

Dyrk1B_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Ras Ras RTK->Ras GPCR GPCR GPCR->Ras Hh_ligand Hh Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 SMO SMO PTCH1->SMO GLI GLI SMO->GLI Canonical Pathway Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Dyrk1B Dyrk1B ERK->Dyrk1B Phosphorylates S421 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->GLI Stabilizes Dyrk1B->SMO Inhibits canonical pathway Dyrk1B->AKT Activates Dyrk1B->GLI Promotes non-canonical pathway AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B Inhibits GLI_A GLI (Active) GLI->GLI_A Gene_Expression Gene Expression (Proliferation, Survival) GLI_A->Gene_Expression

Figure 1: Dyrk1B Signaling Network. This diagram illustrates the central role of Dyrk1B in integrating signals from the Ras/MEK/ERK, PI3K/AKT/mTOR, and Hedgehog (Hh) pathways to regulate GLI-mediated gene expression. This compound acts as an inhibitor of Dyrk1B, thereby modulating these downstream effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format but can be adapted for smaller-scale studies.

Biochemical High-Throughput Screening: ADP-Glo™ Kinase Assay

This protocol describes a luminescent ADP detection assay to quantify the activity of Dyrk1B and the inhibitory effect of this compound. The amount of ADP produced in the kinase reaction is measured, which directly correlates with kinase activity.

Materials:

  • Recombinant human Dyrk1B enzyme

  • Dyrk1B substrate peptide (e.g., a generic peptide substrate like Woodtide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, low-volume assay plates

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate using an acoustic dispenser. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control (0% activity).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X Dyrk1B enzyme solution in Assay Buffer.

    • Prepare a 2X substrate/ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for Dyrk1B to ensure sensitivity to ATP-competitive inhibitors.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X Dyrk1B enzyme solution to each well of the assay plate containing the pre-dispensed compounds.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the reaction for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTS_Workflow_Biochemical start Start compound_prep Compound Plate Preparation (this compound serial dilutions) start->compound_prep dispense_enzyme Dispense 2X Dyrk1B Enzyme to Compound Plate compound_prep->dispense_enzyme reagent_prep Prepare 2X Enzyme and 2X Substrate/ATP Solutions reagent_prep->dispense_enzyme start_reaction Initiate Reaction with 2X Substrate/ATP reagent_prep->start_reaction pre_incubation Pre-incubation dispense_enzyme->pre_incubation pre_incubation->start_reaction kinase_reaction Kinase Reaction Incubation start_reaction->kinase_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) kinase_reaction->stop_reaction adp_detection Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) stop_reaction->adp_detection read_plate Read Luminescence adp_detection->read_plate data_analysis Data Analysis (% Inhibition, IC50 determination) read_plate->data_analysis end End data_analysis->end

Figure 2: Biochemical HTS Workflow. This diagram outlines the key steps in a typical biochemical high-throughput screening assay for Dyrk1B inhibitors using the ADP-Glo™ technology.

Cell-Based High-Throughput Screening: Monitoring Phosphorylation of a Dyrk1B Substrate

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the phosphorylation of a known Dyrk1B substrate within a cellular context. An example would be to monitor the phosphorylation of a downstream target like GLI1 or a specific residue on Dyrk1B itself that is autophosphorylated.

Materials:

  • A suitable cell line with endogenous or overexpressed Dyrk1B (e.g., PANC-1, a pancreatic cancer cell line).

  • Cell culture medium and supplements.

  • This compound.

  • Assay plates (e.g., 384-well, clear-bottom, black plates).

  • Fixation and permeabilization buffers.

  • Primary antibody specific for the phosphorylated form of the Dyrk1B substrate.

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • High-content imaging system.

Protocol:

  • Cell Seeding:

    • Seed the cells into the assay plates at an appropriate density to achieve a sub-confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the different concentrations of the compound. Include appropriate vehicle controls (e.g., DMSO).

    • Incubate the cells with the compound for a predetermined time (e.g., 2-24 hours) to allow for target engagement and modulation of the signaling pathway.

  • Cell Fixation and Permeabilization:

    • Carefully remove the compound-containing medium.

    • Fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubating for 15-20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

    • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

    • Wash the cells extensively with PBS.

  • Imaging and Analysis:

    • Acquire images of the cells using a high-content imaging system.

    • Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the fluorescence intensity of the phospho-substrate signal within each cell.

    • Calculate the average phospho-substrate signal per cell for each treatment condition.

    • Normalize the data to the vehicle control and determine the IC50 value of this compound for the inhibition of substrate phosphorylation.

HTS_Workflow_Cellular start Start cell_seeding Seed Cells in Assay Plates start->cell_seeding compound_treatment Treat Cells with this compound (Dose-Response) cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation fix_perm Fix and Permeabilize Cells incubation->fix_perm immunostaining Immunostaining for Phospho-Substrate fix_perm->immunostaining imaging High-Content Imaging immunostaining->imaging image_analysis Image Analysis (Quantify Fluorescence Intensity) imaging->image_analysis data_analysis Data Analysis (IC50 Determination) image_analysis->data_analysis end End data_analysis->end

Figure 3: Cell-Based HTS Workflow. This diagram illustrates the general workflow for a cell-based high-content screening assay to assess the inhibition of Dyrk1B activity by measuring the phosphorylation of a downstream substrate.

Conclusion

This compound is a valuable tool for investigating the biological functions of Dyrk1B and for the development of novel therapeutics. The high-throughput screening protocols and data presented here provide a comprehensive resource for researchers to effectively utilize this potent and selective inhibitor in their studies. By employing robust and well-characterized assays, the scientific community can further elucidate the role of Dyrk1B in health and disease, paving the way for new therapeutic strategies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with AZ-Dyrk1B-33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-Dyrk1B-33 is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1B (Dyrk1B), with an IC50 of 7 nM.[1] Dyrk1B is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly in the transition from G0 (quiescence) to G1 and the progression through the G1/S checkpoint.[2][3][4] Dysregulation of Dyrk1B activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[5][6]

Dyrk1B promotes cell cycle arrest in the G0/G1 phase through two primary mechanisms: the destabilization of cyclin D1 and the stabilization of the cyclin-dependent kinase inhibitor p27Kip1.[2][7] By phosphorylating cyclin D1, Dyrk1B marks it for proteasomal degradation.[8] Conversely, Dyrk1B phosphorylates and stabilizes p27, a key inhibitor of the cyclin E/CDK2 complex, which is essential for the G1/S transition. Inhibition of Dyrk1B with this compound is therefore expected to reverse these effects, leading to an accumulation of cyclin D1, destabilization of p27, and a subsequent progression through the G1 phase, often followed by an arrest at a later stage of the cell cycle.

These application notes provide a comprehensive guide to analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining. The provided protocols and data will enable researchers to effectively design, execute, and interpret experiments aimed at characterizing the cell cycle effects of this and similar Dyrk1B inhibitors.

Data Presentation

The following table summarizes the quantitative effects of a Dyrk1B inhibitor on the cell cycle distribution of U87MG glioblastoma cells. While this data was generated using VER-239353, a potent inhibitor of both DYRK1A and DYRK1B, it serves as a representative example of the expected effects of Dyrk1B inhibition, which often leads to an initial exit from quiescence followed by a G1 arrest.[7]

Table 1: Effect of Dyrk1B Inhibition on Cell Cycle Distribution in U87MG Cells [7]

Treatment Condition% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
DMSO (0.2% FCS)55.423.021.6
1 µM VER-239353 (0.2% FCS)IncreasedIncreasedIncreased

Note: The referenced study demonstrated a qualitative increase in the G1, S, and G2/M populations following Dyrk1B inhibition in serum-starved, quiescent cells, indicating an exit from the G0 phase. Specific percentages for the treated group were presented graphically and showed a clear shift from a dominant G0/G1 peak to a more distributed cell cycle profile.

Mandatory Visualizations

Dyrk1B Signaling Pathway in G1 Cell Cycle Arrest

Dyrk1B_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Dyrk1B Activity and Inhibition cluster_2 Downstream Effects on Cell Cycle Growth_Factors Growth Factors RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Growth_Factors->RAS_RAF_MEK_ERK Dyrk1B Dyrk1B RAS_RAF_MEK_ERK->Dyrk1B inhibits CyclinD1 Cyclin D1 Dyrk1B->CyclinD1 phosphorylates (destabilizes) p27 p27Kip1 Dyrk1B->p27 phosphorylates (stabilizes) AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B inhibits Proteasomal_Degradation Proteasomal Degradation CyclinD1->Proteasomal_Degradation G1_S_Transition G1/S Transition CyclinD1->G1_S_Transition promotes G1_Arrest G1 Phase Arrest p27->G1_Arrest promotes p27->G1_S_Transition inhibits

Caption: Dyrk1B signaling pathway leading to G1 cell cycle arrest.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow Cell_Culture 1. Cell Culture (e.g., U87MG) Drug_Treatment 2. Treatment (this compound or DMSO) Cell_Culture->Drug_Treatment Harvesting 3. Cell Harvesting (Trypsinization) Drug_Treatment->Harvesting Fixation 4. Fixation (70% Ethanol) Harvesting->Fixation Staining 5. Staining (Propidium Iodide & RNase A) Fixation->Staining Flow_Cytometry 6. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Cell Cycle Modeling) Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Cell line of interest (e.g., U87MG, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (prepare stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates/flasks

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Seed cells in appropriate cell culture plates or flasks at a density that will not exceed 80% confluency by the end of the experiment.

  • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Sample Preparation for Cell Cycle Analysis by Flow Cytometry

Materials:

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • FACS tubes

  • Centrifuge

Procedure:

  • Harvesting:

    • For adherent cells, aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a conical tube.

    • For suspension cells, directly transfer the cell suspension to a conical tube.

    • Count the cells to ensure approximately 1 x 10^6 cells per sample.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Repeat the centrifugation and resuspension step for a total of two washes.

  • Fixation:

    • After the final wash, resuspend the cell pellet in the residual PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes. For long-term storage, cells can be kept in 70% ethanol at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Resuspend the cell pellet in 1 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

Protocol 3: Flow Cytometry Acquisition and Analysis

Materials:

  • Flow cytometer equipped with a 488 nm laser

  • Appropriate software for data acquisition and analysis (e.g., FlowJo, ModFit LT)

Procedure:

  • Instrument Setup:

    • Calibrate the flow cytometer using standard beads.

    • Create a new experiment and set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population.

    • Set up a histogram for the PI signal (e.g., FL2-A or PE-A). Adjust the voltage to place the G0/G1 peak at an appropriate position on the scale (e.g., around 200 on a 1024-channel scale).

  • Data Acquisition:

    • Run a vehicle-treated control sample to establish the baseline cell cycle profile.

    • Acquire data for each sample, collecting at least 10,000 events within the single-cell gate.

  • Data Analysis:

    • Gate on the single-cell population using an FSC-A vs. FSC-H plot to exclude doublets.

    • Apply a cell cycle model (e.g., Dean-Jett-Fox or Watson Pragmatic) to the PI histogram of the single-cell population.

    • The software will calculate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distributions of the this compound-treated samples to the vehicle control.

Troubleshooting

  • Cell Clumping: Ensure gentle vortexing during the addition of ethanol for fixation. Passing the stained cells through a cell-strainer cap on the FACS tube before acquisition can also help.

  • High CV of G0/G1 Peak: This can be due to inconsistent staining or fixation. Ensure all steps are performed uniformly across all samples. Using a commercially available PI staining solution can improve consistency.

  • Debris in the Sample: Gate out debris based on its low FSC and SSC properties.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on cell cycle progression. By utilizing flow cytometry with propidium iodide staining, researchers can accurately quantify changes in cell cycle distribution, providing valuable insights into the mechanism of action of Dyrk1B inhibitors and their potential as therapeutic agents in oncology and other diseases.

References

Troubleshooting & Optimization

AZ-Dyrk1B-33 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with the potent and selective Dyrk1B kinase inhibitor, AZ-Dyrk1B-33, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is readily soluble in organic solvents like DMSO and in acidic solutions such as 1eq. HCl, with a maximum concentration of up to 100 mM.[1][2] However, its solubility in neutral aqueous buffers like PBS is expected to be significantly lower. Many small molecule kinase inhibitors are lipophilic compounds with poor aqueous solubility.[3][4][5][6]

Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution." It occurs because while this compound is highly soluble in a concentrated organic solvent like DMSO, its solubility limit is much lower in the final aqueous solution. When the DMSO stock is diluted, the concentration of the inhibitor may exceed its solubility limit in the aqueous medium, causing it to precipitate.

To prevent this, ensure the final concentration of DMSO in your working solution is as low as possible (typically <0.5%) and that the final concentration of this compound does not exceed its aqueous solubility limit. Consider preparing intermediate dilutions or using a formulation with co-solvents.

Q3: My experimental protocol requires a final DMSO concentration below 0.1%, but at that concentration, my required dose of this compound precipitates. What are my options?

A3: If you are constrained by the final DMSO concentration, you may need to explore alternative formulation strategies. These can include the use of co-solvents, excipients, or pH adjustments to increase the aqueous solubility of this compound. See the Troubleshooting Guide below for specific protocols.

Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?

A4: Direct dissolution in neutral aqueous buffers is not recommended due to the compound's low intrinsic aqueous solubility. It is best to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous buffer.

Data Presentation: Solubility Summary

Solvent/VehicleMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO100 mM - 416.17 mM30.04 mg/mL - 125 mg/mL[1][2][7]
1eq. HCl100 mM30.04 mg/mL[1][2]
20% SBE-β-CD in Saline≥ 6.93 mM≥ 2.08 mg/mL[7]
Corn oil≥ 6.93 mM≥ 2.08 mg/mL[7]
40% PEG300, 5% Tween-80 in Saline≥ 6.93 mM≥ 2.08 mg/mL[7]

Note: The solubility in DMSO can be affected by its hygroscopic nature; using newly opened DMSO is recommended. Ultrasonic assistance may be needed for higher concentrations.[7]

Troubleshooting Guide for Aqueous Solubility Issues

If you are experiencing precipitation or poor solubility of this compound in your aqueous experimental setup, consider the following troubleshooting steps.

Workflow for Troubleshooting Solubility

G start Start: Solubility Issue (Precipitation in Aqueous Buffer) check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_inhibitor_conc Is final inhibitor concentration too high? check_dmso->check_inhibitor_conc Yes use_cosolvent Option 1: Use a Co-solvent Formulation (e.g., with PEG300) check_dmso->use_cosolvent No lower_conc Action: Lower the final concentration of this compound check_inhibitor_conc->lower_conc Yes check_inhibitor_conc->use_cosolvent No use_complexation Option 2: Use a Complexation Agent (e.g., SBE-β-CD) check_inhibitor_conc->use_complexation No adjust_ph Option 3: Adjust pH (if compatible with experiment) check_inhibitor_conc->adjust_ph No success Success: Soluble Solution lower_conc->success use_cosolvent->success use_complexation->success adjust_ph->success

Caption: A flowchart for troubleshooting this compound solubility.

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation in DMSO
  • Objective: To prepare a high-concentration stock solution of this compound.

  • Materials:

    • This compound powder (MW: 300.36 g/mol )

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 3.33 mL of DMSO to 1 mg of powder).

    • Vortex thoroughly to dissolve the powder. If needed, use an ultrasonic bath for a few minutes to aid dissolution.[7]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Preparation of a Working Solution using a Co-solvent Formulation

This protocol is adapted from formulations used for in vivo studies and can be modified for in vitro use where low DMSO concentrations are required.[7]

  • Objective: To prepare a working solution of this compound with improved aqueous solubility.

  • Materials:

    • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

    • PEG300

    • Tween-80

    • Sterile saline or desired aqueous buffer (e.g., PBS)

  • Procedure:

    • Start with a 10% volume of your DMSO stock solution (e.g., 100 µL for a final volume of 1 mL).

    • Add 40% volume of PEG300 (e.g., 400 µL) and mix thoroughly.

    • Add 5% volume of Tween-80 (e.g., 50 µL) and mix until the solution is clear.

    • Add the remaining 45% volume of saline or your aqueous buffer to reach the final volume (e.g., 450 µL). Mix well.

    • This results in a clear solution with a final concentration of ≥ 2.08 mg/mL (≥ 6.93 mM).[7][8]

Dyrk1B Signaling Pathway Context

Understanding the mechanism of action of this compound is crucial for experimental design. Dyrk1B is a kinase involved in complex signaling cross-talk, notably with the Hedgehog (Hh) and mTOR/AKT pathways.[9][10][11][12]

Dyrk1B_Pathway Hh Hedgehog (Hh) Signaling SMO SMO Hh->SMO Activates Dyrk1B Dyrk1B Hh->Dyrk1B Induces Expression Canonical_Hh Canonical Hh Signaling SMO->Canonical_Hh Activates Dyrk1B->SMO Inhibits mTOR mTOR Dyrk1B->mTOR Activates AKT AKT GLI1 GLI1 AKT->GLI1 Stabilizes mTOR->AKT Activates NonCanonical_Hh Non-Canonical Hh (GLI1 Stability) GLI1->NonCanonical_Hh AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B Inhibits

Caption: Dyrk1B's role in canonical and non-canonical Hedgehog signaling.

References

Optimizing incubation time for AZ-Dyrk1B-33 in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ-Dyrk1B-33, a potent and selective Dyrk1B kinase inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of incubation time for this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: A good starting point for most cell lines is the cellular IC50 value. For this compound, the reported cellular IC50 for inhibiting Dyrk1B phosphorylation in COS-1 cells is 0.194 µM (or 194 nM).[1][2] We recommend performing a dose-response experiment ranging from 0.01 µM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What is a typical incubation time for this compound?

A2: Incubation times can vary significantly depending on the cell line, its doubling time, and the specific biological question being addressed. Published studies using Dyrk1B inhibitors have reported incubation times ranging from 5 hours to 3 days (72 hours). For initial experiments, we recommend a 24 to 72-hour incubation period. A time-course experiment is essential to determine the optimal incubation time for your cell line.

Q3: How does the mechanism of action of this compound influence the choice of incubation time?

A3: this compound is an ATP-competitive inhibitor of Dyrk1B kinase.[2] Dyrk1B is involved in complex signaling pathways that regulate cell cycle progression, cell survival, and differentiation.[3][4] The effects of inhibiting Dyrk1B may not be immediate and can depend on the cell's progression through the cell cycle. Longer incubation times may be necessary to observe effects on cell proliferation or apoptosis.

Q4: Which cell lines are most sensitive to Dyrk1B inhibition?

A4: Dyrk1B is overexpressed in a variety of solid tumors, including colorectal, pancreatic, ovarian, and lung cancers.[3][4][5] Cell lines derived from these tissues may be more sensitive to Dyrk1B inhibition. However, the sensitivity can still vary, so it is crucial to determine the IC50 for your specific cell line.

Troubleshooting Guides

Issue 1: No significant effect of this compound is observed on cell viability.

Possible Cause Suggested Solution
Incubation time is too short. The effects of Dyrk1B inhibition on cell viability may take time to manifest. Extend the incubation time. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal duration.
Drug concentration is too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 20 µM) to ensure you are in the effective range for your cell line.
The cell line has low Dyrk1B expression. Confirm the expression of Dyrk1B in your cell line using techniques like Western blot or qPCR. If expression is low, consider using a different cell line known to have higher Dyrk1B expression. The HCT116 cell line, for example, has been reported to not express Dyrk1B/Mirk.[6][7]
Issues with the compound. Ensure that the this compound stock solution is prepared correctly and has not undergone multiple freeze-thaw cycles. We recommend preparing fresh dilutions for each experiment from a concentrated stock stored at -80°C.

Issue 2: High variability between replicate wells in cell viability assays.

Possible Cause Suggested Solution
Uneven cell seeding. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to each well. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
Edge effects on the plate. Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
Inconsistent drug addition. Use a multichannel pipette for adding the compound to the wells to ensure consistency in timing and volume.
Contamination. Inspect the cells for any signs of microbial contamination. If contamination is suspected, discard the cells and reagents and restart with fresh stocks.

Issue 3: The observed IC50 value is significantly higher than the published cellular IC50.

Possible Cause Suggested Solution
Cell line-specific differences. Different cell lines have varying levels of Dyrk1B expression and different signaling pathway dependencies, which can affect their sensitivity to the inhibitor. The published IC50 of 194 nM was determined in COS-1 cells, and your cell line may be less sensitive.
High cell density. A high cell density can reduce the effective concentration of the inhibitor per cell. Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
Serum protein binding. Components in the fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment, but ensure the cells remain healthy.

Quantitative Data Summary

Table 1: In Vitro and Cellular Activity of this compound

Parameter Value Assay Details Reference
Enzymatic IC50 7 nMCell-free kinase assay.[1][2]
Cellular IC50 194 nMInhibition of Dyrk1B phosphorylation in COS-1 cells after 5 hours.[1]

Table 2: Experimental Conditions for Dyrk1B Inhibitors in Different Cell Lines

Cell Line Inhibitor Concentration Range Incubation Time Reference
SW620 (colorectal)Mirk/Dyrk1B inhibitor1 µM24 hours[6][7]
Panc1 (pancreatic)Mirk/Dyrk1B inhibitor0.1 - 2.5 µM3 days (72 hours)[6]
AsPc1 (pancreatic)Mirk/Dyrk1B inhibitor0.25 µM2 days (48 hours)[6][7]
HCT116 (colorectal)Compound C (AMPK inhibitor)Not specified72 hours[8]

Experimental Protocols

Protocol: Optimizing Incubation Time of this compound using a Cell Viability Assay (e.g., MTT/XTT or CellTiter-Glo®)

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density. This should allow for logarithmic growth throughout the planned incubation period.

    • Incubate the plate for 18-24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., a 7-point dilution series from 10 µM to 0.01 µM). Include a vehicle control (DMSO only) and a no-treatment control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Prepare three identical plates for a time-course experiment.

    • Incubate the plates for 24, 48, and 72 hours, respectively, in a humidified incubator at 37°C and 5% CO2.

  • Cell Viability Assay:

    • At each time point (24, 48, and 72 hours), perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, XTT, or CellTiter-Glo®).

    • For MTT/XTT assays, this typically involves adding the reagent, incubating for a specified time, and then measuring the absorbance.

    • For CellTiter-Glo®, this involves adding the reagent and measuring luminescence.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration at each time point.

    • Plot the percentage of cell viability against the log of the inhibitor concentration for each time point.

    • Use a non-linear regression analysis to determine the IC50 value for each incubation time.

    • The optimal incubation time is typically the shortest duration that gives a stable and potent IC50 value.

Visualizations

Dyrk1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RAS->PI3K_AKT_mTOR Dyrk1B Dyrk1B RAF_MEK_ERK->Dyrk1B Cell_Cycle_Progression Cell Cycle Progression RAF_MEK_ERK->Cell_Cycle_Progression PI3K_AKT_mTOR->Dyrk1B Cell_Survival Cell Survival & Proliferation PI3K_AKT_mTOR->Cell_Survival Dyrk1B->PI3K_AKT_mTOR Hedgehog Hedgehog Pathway (Non-canonical) Dyrk1B->Hedgehog AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B Hedgehog->Cell_Survival

Caption: Dyrk1B Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis A Seed cells in 96-well plate C Add compound to cells A->C B Prepare serial dilutions of this compound B->C D Incubate for 24h, 48h, 72h C->D E Perform cell viability assay D->E F Measure Absorbance/ Luminescence E->F G Calculate % Viability and IC50 F->G H Determine Optimal Incubation Time G->H

Caption: Experimental Workflow for Optimizing Incubation Time.

Troubleshooting_Tree Start No significant effect on cell viability observed Q1 Is the incubation time sufficient? Start->Q1 Q2 Is the concentration range appropriate? Q1->Q2 Yes Sol1 Increase incubation time (e.g., 48h, 72h) Q1->Sol1 No A1_Yes Yes A1_No No Q3 Does the cell line express Dyrk1B? Q2->Q3 Yes Sol2 Increase concentration range (e.g., up to 20 µM) Q2->Sol2 No A2_Yes Yes A2_No No Sol3 Use a different cell line with known Dyrk1B expression Q3->Sol3 No Sol4 Check compound integrity and preparation Q3->Sol4 Yes A3_Yes Yes A3_No No

Caption: Troubleshooting Decision Tree for Unexpected Results.

References

Potential off-target effects of AZ-Dyrk1B-33 and how to control for them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of the Dyrk1B kinase inhibitor, AZ-Dyrk1B-33, and robust methods to control for them in their experiments.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound?

A1: this compound is a highly potent and selective ATP-competitive inhibitor of Dyrk1B kinase.[1] It exhibits an IC50 of 7 nM for Dyrk1B in biochemical assays and a cellular IC50 of 194 nM for the inhibition of Dyrk1B-mediated phosphorylation.[1] In a broad kinase selectivity panel, this compound was tested against 124 different kinases at a concentration of 1 µM and showed no significant off-target inhibition (no kinase was inhibited by more than 50%).[1][2]

Q2: What are the known off-target kinases for Dyrk1B inhibitors in general?

A2: Due to the high degree of homology in the ATP-binding pocket, the most common off-target for many Dyrk1B inhibitors is the closely related kinase, Dyrk1A.[2][3] Some inhibitors may also show activity against other members of the CMGC group of kinases. However, this compound was specifically developed for improved selectivity over other kinases, including Dyrk1A, compared to its predecessor, AZ191.[1]

Q3: What is the difference between using this compound and siRNA-mediated knockdown of Dyrk1B?

A3: While both are methods to reduce Dyrk1B activity, they have distinct mechanisms and can produce different cellular effects. This compound is a small molecule that rapidly and reversibly inhibits the catalytic activity of the Dyrk1B protein. In contrast, siRNA-mediated knockdown reduces the total amount of Dyrk1B protein through mRNA degradation, which is a slower process and can lead to compensatory feedback mechanisms. For instance, short-term siRNA knockdown of Dyrk1B has been shown to increase GLI1 protein levels, while long-term shRNA-mediated knockdown can lead to a suppression of GLI1. This highlights the importance of considering the kinetics of Dyrk1B inhibition in experimental design and interpretation.

Q4: Can this compound affect signaling pathways indirectly?

A4: Yes. Dyrk1B is a nodal kinase that integrates signals from multiple pathways, including the Hedgehog (Hh), PI3K/mTOR/AKT, and RAF/MEK/ERK pathways.[2][4] Therefore, inhibition of Dyrk1B activity with this compound can have downstream consequences on these interconnected signaling networks. For example, Dyrk1B has been shown to block canonical Hedgehog signaling while promoting non-canonical signaling through the mTOR/AKT pathway.[5] Researchers should be aware of these complex interactions and design experiments to dissect the direct effects of Dyrk1B inhibition from these secondary, pathway-level effects.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected cellular phenotype not consistent with Dyrk1B inhibition. 1. Off-target effect: Although highly selective, at high concentrations this compound might inhibit other kinases. 2. Indirect pathway modulation: The observed phenotype might be a result of crosstalk with other signaling pathways affected by Dyrk1B inhibition.1. Perform a dose-response experiment: Use the lowest effective concentration of this compound. 2. Use a structurally unrelated Dyrk1B inhibitor: Confirm the phenotype with a different Dyrk1B inhibitor. 3. Rescue experiment: Overexpress a wild-type or inhibitor-resistant Dyrk1B mutant to see if the phenotype is reversed. 4. Analyze key nodes of related pathways: Use western blotting to check the phosphorylation status of key proteins in the Hedgehog, mTOR/AKT, and ERK pathways.
Discrepancy between results from this compound treatment and Dyrk1B siRNA knockdown. 1. Different kinetics: The rapid inhibition by the small molecule versus the slower protein depletion by siRNA can lead to different outcomes. 2. Incomplete knockdown: The siRNA may not be efficiently reducing Dyrk1B protein levels. 3. Off-target effects of siRNA: The siRNA itself might be affecting other genes.1. Perform a time-course experiment: Analyze the effects of both the inhibitor and siRNA at multiple time points. 2. Validate siRNA knockdown efficiency: Confirm Dyrk1B protein reduction by Western blot. 3. Use multiple, independent siRNAs targeting different regions of the Dyrk1B mRNA.
No effect of this compound on the intended cellular process. 1. Low Dyrk1B expression or activity in the cell line: The cellular context may not be dependent on Dyrk1B. 2. Inhibitor instability or degradation. 3. Cellular efflux of the inhibitor. 1. Confirm Dyrk1B expression: Check Dyrk1B protein levels by Western blot in your cell line of interest. 2. Assess target engagement: If possible, measure the phosphorylation of a known Dyrk1B substrate (e.g., p-FOXO1 at Ser329) to confirm that the inhibitor is engaging its target in the cell. 3. Prepare fresh inhibitor solutions for each experiment.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

KinaseIC50 (nM)% Inhibition at 1 µM
Dyrk1B 7 >95%
124 other kinasesNot determined<50%

Data compiled from publicly available information referencing the primary publication by Kettle et al., 2015.[1][2]

Experimental Protocols

Protocol 1: Western Blot Analysis of Dyrk1B Target Engagement (p-FOXO1)

This protocol is adapted from methodologies described in studies utilizing Dyrk1B inhibitors to assess target engagement in a cellular context.[6]

1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 6 or 12 hours).

2. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against p-FOXO1 (Ser329) and total FOXO1 overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis: a. Quantify the band intensities for p-FOXO1 and total FOXO1. b. Normalize the p-FOXO1 signal to the total FOXO1 signal to determine the relative phosphorylation level.

Mandatory Visualizations

Dyrk1B_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Dyrk1B Regulation cluster_downstream Downstream Pathways & Cellular Outcomes Hedgehog Hedgehog Dyrk1B Dyrk1B Hedgehog->Dyrk1B Complex Interaction RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK->Dyrk1B Activates Growth Factors Growth Factors Growth Factors->RAS/RAF/MEK/ERK mTOR/AKT mTOR/AKT Dyrk1B->mTOR/AKT Activates Canonical Hh Canonical Hh Dyrk1B->Canonical Hh Inhibits Non-canonical Hh Non-canonical Hh Dyrk1B->Non-canonical Hh Promotes Cell Cycle Regulation Cell Cycle Regulation mTOR/AKT->Cell Cycle Regulation Apoptosis Apoptosis mTOR/AKT->Apoptosis Inhibits Canonical Hh->Cell Cycle Regulation Non-canonical Hh->Cell Cycle Regulation AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B Inhibits Off_Target_Control_Workflow cluster_experiment Experimental Observation cluster_validation On-Target Validation cluster_off_target_investigation Off-Target Investigation cluster_conclusion Conclusion A Observe Phenotype with This compound B Dose-Response Curve A->B Step 1 C Use Structurally Unrelated Dyrk1B Inhibitor A->C Step 2 D siRNA Knockdown of Dyrk1B A->D Step 3 I Phenotype is On-Target B->I If consistent J Phenotype is Off-Target or Indirect B->J If inconsistent C->I If consistent C->J If inconsistent E Rescue with Dyrk1B Mutant (Inhibitor-Resistant) D->E Confirmatory D->I If consistent D->J If inconsistent E->I If rescue successful E->J If rescue fails F Kinase Profiling Screen (Biochemical) G Phosphoproteomics (Cellular) H Analyze Related Signaling Pathways J->F Investigate J->G Investigate J->H Investigate

References

Managing cytotoxicity of AZ-Dyrk1B-33 at high concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AZ-Dyrk1B-33, a potent and selective Dyrk1B kinase inhibitor. While this compound is generally reported to have low in vitro cytotoxicity, this guide offers troubleshooting strategies for managing unexpected cytotoxic effects and outlines best practices for its application in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B).[1] It functions by binding to the ATP-binding site of the Dyrk1B enzyme, preventing the transfer of phosphate groups to its substrates.[1] Dyrk1B is a serine/threonine kinase involved in various cellular processes, including cell cycle regulation, differentiation, and survival.[2]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, it is recommended to store this compound at +4°C.[1] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.[1] When preparing working dilutions in cell culture media, ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: Is this compound expected to be cytotoxic to my cells?

Current literature suggests that this compound has low or no clear cytotoxicity in vitro, even at high concentrations.[3] However, cellular responses can be highly dependent on the specific cell line, experimental conditions, and the concentration of the inhibitor used. It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell model.

Q4: What are the known off-target effects of this compound?

This compound is a highly selective inhibitor for Dyrk1B. In a panel of 124 kinases, no significant off-target inhibition (greater than 50%) was observed at a concentration of 1 µM.[1] This high selectivity minimizes the likelihood of off-target effects contributing to cytotoxicity.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetAssay TypeIC50 ValueReference
Dyrk1BBiochemical (cell-free)7 nM[1]
Dyrk1BCellular (in vitro)194 nM[1]

Troubleshooting Guide: Managing Unexpected Cytotoxicity

While this compound is reported to have low toxicity, unexpected cell death or reduced viability can occur. This guide provides a systematic approach to troubleshooting these issues.

Issue: I am observing a significant decrease in cell viability after treating with this compound.

Possible Cause 1: High Concentration of the Inhibitor

  • Troubleshooting Step: Perform a dose-response experiment to determine the EC50 for your cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM) and narrow down to a range that effectively inhibits Dyrk1B without causing significant cell death.

Possible Cause 2: Solvent (DMSO) Toxicity

  • Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%, with <0.1% being ideal). Run a vehicle control experiment with the same concentration of DMSO used in your drug treatment to assess its effect on cell viability.

Possible Cause 3: Cell Line Sensitivity

  • Troubleshooting Step: Some cell lines may be inherently more sensitive to perturbations in the Dyrk1B signaling pathway. Consider the genetic background and specific dependencies of your cell line. If Dyrk1B plays a critical pro-survival role in your specific cell model, its inhibition could lead to apoptosis.

Possible Cause 4: Sub-optimal Cell Culture Conditions

  • Troubleshooting Step: Review your cell culture practices. Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Over-confluent or stressed cells can be more susceptible to drug-induced toxicity.

Possible Cause 5: Assay-related Artifacts

  • Troubleshooting Step: The type of cytotoxicity assay used can influence the results. For example, metabolic assays like the MTT assay can sometimes give misleading results if the compound affects cellular metabolism without directly causing cell death.[4] Consider using an orthogonal method, such as a lactate dehydrogenase (LDH) release assay or a live/dead cell stain, to confirm the cytotoxic effect.[5]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Potential of this compound using the MTT Assay

This protocol provides a method to assess cell viability based on the metabolic activity of the cells.[6][7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Assessing Cell Membrane Integrity using the LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.[3][9][10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound and a vehicle control as described in the MTT protocol.

  • Include control wells for:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Background (medium only)

  • Incubate the plate for the desired treatment duration.

  • Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature for the recommended time (typically 30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental and control wells.

Visualizations

Dyrk1B_Signaling_Pathway Dyrk1B Signaling Pathway Dyrk1B Dyrk1B CyclinD1 Cyclin D1 Dyrk1B->CyclinD1 Phosphorylates for degradation p27Kip1 p27Kip1 Dyrk1B->p27Kip1 Phosphorylates for stability Apoptosis Apoptosis Dyrk1B->Apoptosis Regulates Hedgehog Hedgehog Pathway Dyrk1B->Hedgehog Modulates PI3K_AKT PI3K/AKT Pathway Dyrk1B->PI3K_AKT Activates AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B Inhibits Cell_Cycle Cell Cycle Progression CyclinD1->Cell_Cycle p27Kip1->Cell_Cycle GLI1 GLI1 Hedgehog->GLI1 mTOR mTOR PI3K_AKT->mTOR

Caption: Dyrk1B Signaling and Inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Concentration Is the inhibitor concentration optimized? Start->Check_Concentration Optimize_Dose Perform Dose-Response Experiment Check_Concentration->Optimize_Dose No Check_Solvent Is the solvent (DMSO) concentration <0.1%? Check_Concentration->Check_Solvent Yes Optimize_Dose->Check_Solvent Adjust_Solvent Reduce DMSO concentration and run vehicle control Check_Solvent->Adjust_Solvent No Check_Culture Are cell culture conditions optimal? Check_Solvent->Check_Culture Yes Adjust_Solvent->Check_Culture Improve_Culture Review cell handling, passage number, and confluence Check_Culture->Improve_Culture No Consider_Assay Could it be an assay artifact? Check_Culture->Consider_Assay Yes Improve_Culture->Consider_Assay Orthogonal_Assay Use an orthogonal assay (e.g., LDH release) Consider_Assay->Orthogonal_Assay Yes Cell_Sensitivity Consider inherent cell line sensitivity Consider_Assay->Cell_Sensitivity No Orthogonal_Assay->Cell_Sensitivity Conclusion Cytotoxicity is likely due to on-target effect or specific cell dependency Cell_Sensitivity->Conclusion

Caption: Workflow for Troubleshooting Unexpected Cytotoxicity.

References

Unexpected phenotypic effects observed with AZ-Dyrk1B-33 treatment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic effects with AZ-Dyrk1B-33 treatment.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), with an in vitro IC50 of 7 nM.[1] By binding to the active site of the Dyrk1B kinase, it prevents the transfer of phosphate groups from ATP to its substrates, thereby modulating downstream signaling pathways.[2] Dyrk1B is involved in various cellular processes, including cell cycle progression, differentiation, and survival.[2][3]

Q2: What are the known signaling pathways regulated by Dyrk1B?

A2: Dyrk1B is a key regulator in several signaling pathways and is known for its extensive cross-talk.[3][4] Notably, it has a complex relationship with the Hedgehog (Hh) signaling pathway, where it can inhibit canonical (Smoothened-initiated) signaling while promoting non-canonical signaling.[3][5][6] Dyrk1B also interacts with the mTOR/AKT and RAS/RAF/MEK/ERK pathways.[3][4][5] Due to these complex interactions, inhibition of Dyrk1B can lead to multifaceted and sometimes opposing cellular effects.[6]

Q3: Is this compound completely selective for Dyrk1B?

A3: While this compound is reported to be highly selective, with no significant off-target effects against a panel of 124 kinases at a concentration of 1 µM, it is important to remember that all kinase inhibitors have the potential for off-target effects. These effects can be concentration-dependent and may arise from non-specific binding or interactions with other cellular components.[7][8] Unexpected phenotypes should always be investigated with the possibility of off-target effects in mind.

Q4: What are some general considerations when working with kinase inhibitors like this compound?

A4: When using any small molecule inhibitor, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay. Be mindful of potential solvent effects by including a vehicle-only control in your experiments. Cellular health, passage number, and seeding density can all influence experimental outcomes and should be carefully controlled.[9][10]

Troubleshooting Guides

Issue 1: Paradoxical Increase in Cell Proliferation in a Cancer Cell Line Expected to Be Inhibited

Q: We are treating a pancreatic cancer cell line with this compound, expecting to see a decrease in proliferation. However, at a specific concentration range, we observe a paradoxical increase in cell number. Why is this happening and how can we troubleshoot it?

A: This is an important observation and could be due to the complex signaling networks in which Dyrk1B is involved. Potential causes include off-target effects or the activation of compensatory signaling pathways.

Experimental Protocol: Investigating Paradoxical Cell Proliferation

  • Confirm On-Target Activity:

    • Objective: Verify that this compound is inhibiting Dyrk1B in your cell line at the concentrations used.

    • Method: Western Blot for Dyrk1B Substrate Phosphorylation.

      • Seed pancreatic cancer cells and allow them to adhere overnight.

      • Treat cells with a dose-range of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24 hours.

      • Lyse the cells and perform a Western blot to analyze the phosphorylation status of a known Dyrk1B substrate, such as FOXO1 at Ser329.[11]

      • A decrease in p-FOXO1 (Ser329) would indicate on-target Dyrk1B inhibition.

  • Investigate Compensatory Signaling Pathways:

    • Objective: Determine if the inhibition of Dyrk1B is leading to the activation of pro-proliferative pathways.

    • Method: Phospho-Kinase Array.

      • Treat cells with the concentration of this compound that induces proliferation and a vehicle control.

      • After the relevant incubation time, lyse the cells and perform a phospho-kinase array according to the manufacturer's instructions.

      • This will provide a broad overview of changes in the phosphorylation status of multiple kinases, potentially identifying upregulated pro-survival pathways like AKT/mTOR or ERK.[4][5]

  • Assess Off-Target Effects:

    • Objective: Rule out the possibility that this compound is hitting an unintended target that promotes proliferation.

    • Method: Kinase Profiling Service.

      • Submit a sample of this compound to a commercial kinase profiling service to test its activity against a broad panel of kinases at the concentration that causes the paradoxical effect.

    • Method: Use a Structurally Unrelated Dyrk1B Inhibitor.

      • Treat your cells with a different, structurally unrelated Dyrk1B inhibitor (e.g., AZ191).[12]

      • If the paradoxical proliferation is not observed with the second inhibitor, it is more likely to be an off-target effect of this compound.

Data Presentation: Hypothetical Results

TreatmentDyrk1B Activity (p-FOXO1/FOXO1)Cell Proliferation (% of Control)p-AKT (S473) Levelsp-ERK1/2 (T202/Y204) Levels
Vehicle100%100%1.01.0
This compound (0.1 µM)50%80%0.80.7
This compound (1 µM) 10% 150% 3.5 4.2
This compound (10 µM)5%60%1.21.5
AZ191 (1 µM)12%75%0.90.8

This hypothetical data suggests that at 1 µM, this compound effectively inhibits Dyrk1B but also leads to a significant increase in the activation of pro-proliferative AKT and ERK pathways, explaining the paradoxical effect.

Issue 2: Unexpected Changes in Cell Morphology and Adhesion

Q: After treating my cells with this compound, I've noticed significant changes in their morphology. They appear more elongated and less adherent. Is this a known effect?

A: While not a commonly reported primary effect, changes in cell morphology and adhesion upon kinase inhibitor treatment can occur due to impacts on the cytoskeleton and focal adhesions. Dyrk1B has been implicated in cell differentiation processes, which can involve morphological changes.[11]

Experimental Protocol: Investigating Morphological Changes

  • Cytoskeletal Staining:

    • Objective: To visualize changes in the actin cytoskeleton and focal adhesions.

    • Method: Immunofluorescence.

      • Grow cells on coverslips and treat with this compound or vehicle.

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize with 0.1% Triton X-100.

      • Stain for F-actin using fluorescently-labeled phalloidin.

      • Co-stain for a focal adhesion protein, such as vinculin or paxillin, using a specific primary antibody and a fluorescently-labeled secondary antibody.

      • Image using fluorescence microscopy.

  • Adhesion Assay:

    • Objective: To quantify changes in cell adhesion.

    • Method: Crystal Violet Adhesion Assay.

      • Seed cells in a 96-well plate and treat with this compound or vehicle.

      • After treatment, wash the wells with PBS to remove non-adherent cells. The number and force of washes can be optimized.

      • Stain the remaining adherent cells with crystal violet.

      • Solubilize the dye and measure the absorbance at ~570 nm. A lower absorbance in treated wells indicates reduced adhesion.

Data Presentation: Hypothetical Adhesion Assay Results

TreatmentConcentrationNormalized Absorbance (570 nm)
Vehicle-1.00 ± 0.05
This compound0.5 µM0.95 ± 0.06
This compound1.0 µM0.65 ± 0.04
This compound5.0 µM0.40 ± 0.03

This hypothetical data shows a dose-dependent decrease in cell adhesion upon treatment with this compound.

Visualizations

Dyrk1B_Signaling_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens Mitogens RAS RAS Mitogens->RAS Hh_ligand Hh Ligand SMO Smoothened Hh_ligand->SMO RAF RAF RAS->RAF PI3K PI3K RAS->PI3K GLI GLI SMO->GLI Canonical Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Dyrk1B Dyrk1B ERK->Dyrk1B Inhibits Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Dyrk1B Inhibits Expression AKT->GLI Stabilizes (Non-canonical) Dyrk1B->SMO Inhibits Canonical Signaling Dyrk1B->AKT Activates CyclinD1 Cyclin D1 Dyrk1B->CyclinD1 Stabilizes FOXO1 FOXO1 Dyrk1B->FOXO1 Inhibits GLI_active GLI (active) GLI->GLI_active GLI_active->CyclinD1 AZ_inhibitor This compound AZ_inhibitor->Dyrk1B

Caption: Dyrk1B signaling pathway and its cross-talk.

Troubleshooting_Workflow start Unexpected Phenotype Observed confirm_phenotype 1. Confirm and Quantify Phenotype start->confirm_phenotype check_basics 2. Check Basic Experimental Parameters (Dose, Time, Controls) confirm_phenotype->check_basics on_target 3. Verify On-Target Inhibition (e.g., Western Blot) check_basics->on_target off_target 4. Investigate Off-Target Effects on_target->off_target pathway_analysis 5. Analyze Compensatory Pathways (e.g., Kinase Array) on_target->pathway_analysis conclusion Formulate Hypothesis off_target->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for troubleshooting.

Logical_Relationships q1 Is Dyrk1B inhibited at the effective concentration? q2 Does a different Dyrk1B inhibitor replicate the phenotype? q1->q2 Yes res3 Re-evaluate Experiment: Check drug concentration, cell line integrity, etc. q1->res3 No q3 Are compensatory pro-survival pathways activated? q2->q3 Yes res2 Likely Off-Target Effect of this compound q2->res2 No res1 On-Target Effect with Pathway Crosstalk q3->res1 Yes res4 On-Target Effect q3->res4 No

Caption: Decision tree for interpreting results.

References

Confirming Dyrk1B Inhibition in Cells Treated with AZ-Dyrk1B-33: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B) in cells treated with the selective inhibitor AZ-Dyrk1B-33.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective, ATP-competitive inhibitor of Dyrk1B kinase. It functions by binding to the ATP-binding pocket of the Dyrk1B enzyme, thereby preventing the transfer of a phosphate group to its substrates. This blockade of kinase activity allows for the study of Dyrk1B's roles in various cellular processes.

Q2: What is the expected potency of this compound?

The potency of this compound can vary between in vitro and cellular environments. For direct comparison, refer to the table below.

Assay TypeIC50 Value
In vitro (biochemical)~7 nM[1][2]
Cellular~194 nM[1]

Q3: What are the primary methods to confirm Dyrk1B inhibition in a cellular context?

Confirmation of Dyrk1B inhibition can be achieved by observing downstream effects of the kinase's activity. The most common methods include:

  • Western Blotting: To detect changes in the phosphorylation status of Dyrk1B itself (autophosphorylation) or its known downstream substrates.

  • Immunofluorescence Microscopy: To monitor changes in the subcellular localization of proteins regulated by Dyrk1B.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to Dyrk1B in cells.

Q4: What are some known downstream markers to monitor for Dyrk1B inhibition?

Several downstream events can be monitored to confirm the efficacy of this compound. Key markers include:

  • Reduced Dyrk1B autophosphorylation: A decrease in phosphorylation at Serine 421 (pS421) of Dyrk1B is an indicator of its inhibition.[3]

  • Decreased FOXO1 phosphorylation: Dyrk1B is known to phosphorylate FOXO1 at Serine 329 (pS329). A reduction in this phosphorylation event suggests Dyrk1B inhibition.[4]

  • Altered Cyclin D1 levels: Dyrk1B can regulate the stability of Cyclin D1.[5] Monitoring Cyclin D1 protein levels can be an indirect measure of Dyrk1B activity.

  • Changes in NFAT localization: Dyrk1B-mediated phosphorylation of NFAT transcription factors can prevent their nuclear translocation. Inhibition of Dyrk1B can lead to increased nuclear localization of NFAT.[6]

Troubleshooting Guides

This section addresses common issues that may arise during experiments designed to confirm Dyrk1B inhibition.

Problem 1: No change observed in the phosphorylation of a downstream target after this compound treatment.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient inhibitor concentration or incubation time. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Start with concentrations ranging from 100 nM to 1 µM.
Low Dyrk1B expression in the cell line. Confirm Dyrk1B expression in your cell line of choice via Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous Dyrk1B levels or an overexpression system.
Poor antibody quality for the phospho-protein. Validate your primary antibody for specificity and sensitivity using positive and negative controls (e.g., cells treated with a different Dyrk1B inhibitor or Dyrk1B knockout/knockdown cells).
Compensatory signaling pathways. Other kinases might phosphorylate the same substrate. Consider using a more direct readout of Dyrk1B activity, such as an in-cell kinase assay or monitoring Dyrk1B autophosphorylation.
Problem 2: High background or non-specific bands in Western blot for phospho-proteins.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal antibody dilution. Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.
Inadequate blocking. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of milk for phospho-antibodies).
Insufficient washing steps. Increase the number and/or duration of washes after primary and secondary antibody incubations.

Experimental Protocols

Protocol 1: Western Blot for Dyrk1B Autophosphorylation and FOXO1 Phosphorylation

This protocol describes the steps to assess the phosphorylation status of Dyrk1B (pS421) and its substrate FOXO1 (pS329) in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-pDyrk1B (S421), anti-Dyrk1B, anti-pFOXO1 (S329), anti-FOXO1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the chosen duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Data Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

Visualizations

Dyrk1B_Signaling_Pathway cluster_input Upstream Signals cluster_core Dyrk1B Kinase cluster_downstream Downstream Effects This compound This compound Dyrk1B Dyrk1B This compound->Dyrk1B Inhibits pS421 Dyrk1B Autophosphorylation (pS421) Dyrk1B->pS421 pFOXO1 FOXO1 Phosphorylation (pS329) Dyrk1B->pFOXO1 CyclinD1 Cyclin D1 Regulation Dyrk1B->CyclinD1 NFAT NFAT Cytoplasmic Retention Dyrk1B->NFAT

Caption: Dyrk1B signaling pathway and points of inhibition by this compound.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Signal Detection F->G H Data Analysis G->H

Caption: Experimental workflow for Western blot analysis of Dyrk1B inhibition.

Troubleshooting_Tree Start No change in phospho-target? Q1 Is Dyrk1B expressed in your cells? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you performed a dose-response/time-course? A1_Yes->Q2 S1 Choose a different cell line or overexpress Dyrk1B A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is your phospho-antibody validated? A2_Yes->Q3 S2 Optimize inhibitor concentration and incubation time A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No S4 Consider alternative assays (e.g., in-cell kinase assay) A3_Yes->S4 S3 Validate antibody with appropriate controls A3_No->S3

Caption: Troubleshooting decision tree for Dyrk1B inhibition experiments.

References

Technical Support Center: Overcoming Resistance to AZ-Dyrk1B-33 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the DYRK1B inhibitor, AZ-Dyrk1B-33, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of the DYRK1B (Dual-specificity tyrosine-phosphorylation-regulated kinase 1B) kinase.[1][2] It works by binding to the ATP-binding site of the DYRK1B enzyme, preventing it from transferring phosphate groups to its substrates, which is a crucial step in many cellular signaling pathways.[3]

Q2: What is the role of DYRK1B in cancer?

DYRK1B is overexpressed in a variety of solid tumors and cancer cell lines, including colorectal, prostate, lung, and pancreatic cancers.[4][5] It functions as a survival factor for cancer cells, particularly under stressful conditions, and can promote a state of cellular quiescence (a temporary exit from the cell cycle).[4][6][7] This quiescent state can make cancer cells resistant to traditional chemotherapies that target rapidly dividing cells.[5][6][8]

Q3: What are the known IC50 values for this compound?

The potency of this compound has been determined in various assays.

Assay TypeTargetIC50
Cell-free kinase assayDYRK1B7 nM[1][2][9]
Cellular assay (inhibition of DYRK1B phosphorylation)DYRK1B in COS-1 cells194 nM[1][2][9]
Cellular assay (inhibition of pS421 phosphorylation)DYRK1B in cells192 nM[9]

Q4: What are the potential mechanisms of resistance to kinase inhibitors like this compound?

Resistance to kinase inhibitors can arise through several mechanisms:

  • On-target mutations: Genetic alterations in the drug target itself can prevent the inhibitor from binding effectively.[10]

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.

  • Target amplification: Increased expression of the target protein can overwhelm the inhibitor.

  • Drug efflux: Cancer cells can increase the expression of transporter proteins that pump the drug out of the cell.

Troubleshooting Guide: Investigating Resistance to this compound

This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cancer cell line experiments.

Problem 1: Decreased or no significant reduction in cell viability upon treatment with this compound.

Possible Cause 1: Suboptimal drug concentration or treatment duration.

  • Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations and multiple time points to determine the optimal effective dose and duration for your specific cell line.

Possible Cause 2: Development of acquired resistance.

  • Troubleshooting Step:

    • Confirm Target Engagement: Verify that this compound is inhibiting its target in your cells. This can be done by assessing the phosphorylation status of known DYRK1B substrates.

    • Investigate Bypass Pathways: Examine the activation status of key signaling pathways that can compensate for DYRK1B inhibition. The most likely candidates are the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][6][11]

    • Sequence the DYRK1B gene: Check for mutations in the kinase domain of DYRK1B that could interfere with this compound binding.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the activation status of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-DYRK1B, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize protein bands using an imaging system.

Visualizations

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the key signaling pathways involved and potential mechanisms of resistance.

DYRK1B_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Core Pathway cluster_2 Downstream Effects Stress Stress DYRK1B DYRK1B Stress->DYRK1B Growth Factors Growth Factors Growth Factors->DYRK1B Cell Cycle Arrest (Quiescence) Cell Cycle Arrest (Quiescence) DYRK1B->Cell Cycle Arrest (Quiescence) Apoptosis Inhibition Apoptosis Inhibition DYRK1B->Apoptosis Inhibition Chemoresistance Chemoresistance DYRK1B->Chemoresistance This compound This compound This compound->DYRK1B

Caption: Simplified DYRK1B signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_0 This compound Treatment cluster_1 Potential Resistance Mechanisms cluster_2 Bypass Pathways cluster_3 Cellular Outcome This compound This compound DYRK1B DYRK1B This compound->DYRK1B Cell Survival & Proliferation Cell Survival & Proliferation DYRK1B->Cell Survival & Proliferation Bypass Pathway Activation Bypass Pathway Activation PI3K/AKT/mTOR PI3K/AKT/mTOR Bypass Pathway Activation->PI3K/AKT/mTOR MAPK/ERK MAPK/ERK Bypass Pathway Activation->MAPK/ERK Bypass Pathway Activation->Cell Survival & Proliferation On-target Mutation On-target Mutation On-target Mutation->DYRK1B Alters drug binding PI3K/AKT/mTOR->Cell Survival & Proliferation MAPK/ERK->Cell Survival & Proliferation

Caption: Overview of potential resistance mechanisms to this compound.

Experimental Workflow

Troubleshooting_Workflow Start Start Decreased Efficacy of this compound Decreased Efficacy of this compound Start->Decreased Efficacy of this compound Dose-Response & Time-Course Dose-Response & Time-Course Decreased Efficacy of this compound->Dose-Response & Time-Course Confirm Target Engagement (p-Substrate) Confirm Target Engagement (p-Substrate) Dose-Response & Time-Course->Confirm Target Engagement (p-Substrate) Investigate Bypass Pathways (Western Blot) Investigate Bypass Pathways (Western Blot) Confirm Target Engagement (p-Substrate)->Investigate Bypass Pathways (Western Blot) Sequence DYRK1B Gene Sequence DYRK1B Gene Confirm Target Engagement (p-Substrate)->Sequence DYRK1B Gene Analyze Pathway Activation (p-AKT, p-ERK) Analyze Pathway Activation (p-AKT, p-ERK) Investigate Bypass Pathways (Western Blot)->Analyze Pathway Activation (p-AKT, p-ERK) Identify Mutations Identify Mutations Sequence DYRK1B Gene->Identify Mutations Consider Combination Therapy Consider Combination Therapy Analyze Pathway Activation (p-AKT, p-ERK)->Consider Combination Therapy Identify Mutations->Consider Combination Therapy

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Interpreting Inconsistent Results from AZ-Dyrk1B-33 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ-Dyrk1B-33, a potent and selective inhibitor of Dyrk1B kinase. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret inconsistent results that may arise during experimentation. The complex role of Dyrk1B in various signaling pathways can lead to unexpected outcomes. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B). It works by binding to the active site of the Dyrk1B enzyme, preventing it from transferring phosphate groups to its substrates, a critical step in many cellular signaling pathways.[1]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound can vary between in vitro and cellular assays.

Assay TypeIC50 ValueReference
Cell-free Kinase Assay7 nM[2]
Cellular Assay (inhibition of Dyrk pS421 phosphorylation)192 nM (0.192 µM)[2][3]

Q3: Why am I observing different or even opposite effects of this compound in different cell lines?

A3: The cellular context is critical for the outcome of Dyrk1B inhibition. Dyrk1B is involved in complex and sometimes opposing signaling pathways, such as the Hedgehog (Hh) and mTOR/AKT pathways.[4][5] For example, Dyrk1B can negatively regulate the canonical (SMO-dependent) Hh pathway while promoting the non-canonical (SMO-independent) pathway through AKT-mediated GLI stability.[4][5] The specific genetic background of your cell line, such as the mutational status of KRAS, can also significantly influence the cellular response to Dyrk1B inhibition, as Dyrk1B is a downstream effector of oncogenic K-ras.[6]

Q4: I'm seeing an initial increase in the phosphorylation of a downstream target after this compound treatment, followed by a decrease. Is this expected?

A4: Yes, this can be an expected outcome, particularly when looking at readouts of the mTOR/AKT pathway. This pathway is subject to strong negative feedback regulation.[4][5] Pharmacological inhibition of Dyrk1B can lead to an initial upregulation of AKT phosphorylation and GLI stabilization, which is then followed by a subsequent downregulation as the feedback mechanisms are engaged.[4][5] Time-course experiments are crucial to capture these dynamic responses.

Q5: Are the effects of this compound always the same as a DYRK1B knockdown (e.g., using siRNA or shRNA)?

A5: Not necessarily. Pharmacological inhibition with a small molecule like this compound can have distinct cellular effects compared to genetic knockdown of DYRK1B. This can be due to several factors, including the acute nature of small molecule inhibition versus the more chronic depletion of the protein with RNAi, potential off-target effects of the inhibitor (though this compound is reported to be highly selective), and the possibility of compensatory mechanisms being activated in response to long-term protein loss.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Proliferation Assays
Possible Cause Troubleshooting Step
Cell Line Heterogeneity Ensure you are using a consistent and low-passage number of your cell line. Perform STR profiling to authenticate your cell line.
Inconsistent Seeding Density Optimize and strictly control the cell seeding density for your assays. Even small variations can lead to significant differences in proliferation rates.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Compound Solubility and Stability Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure complete dissolution before diluting in culture medium. Store stock solutions appropriately at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Assay Incubation Time The timing of your endpoint measurement is critical. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect.
Issue 2: Inconsistent Western Blot Results for Downstream Targets
Possible Cause Troubleshooting Step
Suboptimal Lysis Buffer Use a lysis buffer containing appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
Inconsistent Protein Loading Perform a total protein quantification assay (e.g., BCA or Bradford) to ensure equal loading of protein in each lane. Always use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain).
Antibody Quality Validate your primary antibodies to ensure they are specific and sensitive for the target protein and its phosphorylated form. Run appropriate positive and negative controls.
Dynamic Phosphorylation Events As mentioned in the FAQs, the phosphorylation of some Dyrk1B targets can be dynamic.[4][5] Conduct a time-course experiment (e.g., 0, 1, 6, 12, 24 hours) after this compound treatment to capture the full spectrum of the response.
Cellular Context The signaling response can vary based on cell confluence and serum conditions. Standardize these parameters across all experiments. Dyrk1B's interaction with the RAS-RAF-MEK pathway can be influenced by serum levels.[4]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a fresh DMSO stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Downstream Targets
  • Cell Culture and Treatment: Plate cells and grow to a consistent confluence (e.g., 70-80%). Treat with this compound or vehicle control for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-AKT, anti-GLI1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.

Visualizing Complex Interactions

The signaling pathways involving Dyrk1B are complex and interconnected. The following diagrams illustrate these relationships to aid in experimental design and data interpretation.

Dyrk1B_Signaling_Pathway cluster_Hedgehog Hedgehog Pathway cluster_mTOR_AKT mTOR/AKT Pathway SMO SMO GLI GLI1/2 SMO->GLI Canonical Activation Hh_Target_Genes Hh Target Genes GLI->Hh_Target_Genes AKT AKT AKT->GLI Stabilizes mTOR mTOR AKT->mTOR Dyrk1B Dyrk1B Dyrk1B->SMO Inhibits Dyrk1B->AKT Activates AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B

Caption: Dyrk1B has dual effects on Hedgehog signaling, inhibiting the canonical pathway while promoting non-canonical signaling via AKT activation.

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Reagents Verify Reagent Quality (Compound, Antibodies, Cells) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Timing, Concentration, Controls) Start->Check_Protocol Consider_Context Evaluate Cellular Context (Cell Line, Passage, Confluence) Start->Consider_Context Hypothesis Formulate Hypothesis for Inconsistency Check_Reagents->Hypothesis Check_Protocol->Hypothesis Consider_Context->Hypothesis Time_Course Perform Time-Course Experiment Hypothesis->Time_Course Dose_Response Perform Dose-Response Experiment Hypothesis->Dose_Response Orthogonal_Assay Use Orthogonal Assay (e.g., genetic knockdown) Hypothesis->Orthogonal_Assay Analyze Analyze New Data Time_Course->Analyze Dose_Response->Analyze Orthogonal_Assay->Analyze Conclusion Draw Conclusion Analyze->Conclusion

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Best practices for storing and handling AZ-Dyrk1B-33 powder and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling AZ-Dyrk1B-33 powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years. For shorter periods, storage at 4°C is suitable for up to 2 years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] The compound is soluble in DMSO at a concentration of 125 mg/mL.[1] For ease of use, stock solutions are typically prepared at concentrations of 10 mM, 50 mM, or 100 mM. When preparing the solution, using newly opened, anhydrous DMSO is advisable as the compound is hygroscopic, and the presence of water can affect solubility.[1] Ultrasonic treatment can aid in dissolution.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, aliquots should be stored at -80°C and are stable for up to 6 months.[1] For short-term storage, -20°C is acceptable for up to 1 month.[1]

Q4: Can I use solvents other than DMSO to dissolve this compound?

A4: While DMSO is the most common solvent for preparing stock solutions, this compound is also soluble in 1eq. HCl at 100 mM. The choice of solvent will depend on the specific requirements of your experiment.

Troubleshooting Guide

Issue 1: My this compound powder will not fully dissolve in DMSO.

  • Solution 1: Check DMSO quality. Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO that has absorbed moisture can have a significant impact on the solubility of the product.[1]

  • Solution 2: Use sonication. Gentle sonication can help to break up any clumps and facilitate dissolution.[1]

  • Solution 3: Gentle warming. Briefly warming the solution to 37°C may improve solubility. However, avoid prolonged heating to prevent degradation.

Issue 2: I observe precipitation in my stock solution after thawing.

  • Solution 1: Re-dissolve the precipitate. Before use, warm the vial to room temperature and vortex or sonicate gently to ensure any precipitate is fully re-dissolved.

  • Solution 2: Review storage conditions. Ensure that the stock solution has not been stored for longer than the recommended duration (6 months at -80°C or 1 month at -20°C).[1] Also, confirm that the solution has not been subjected to multiple freeze-thaw cycles. It is best practice to prepare single-use aliquots.[1]

Issue 3: How do I prepare a working solution for in vivo experiments?

  • Solution: For in vivo studies, a common method involves a multi-step dilution of the DMSO stock solution into a vehicle suitable for administration. A typical protocol involves the following steps:

    • Start with a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).[1]

    • Add the DMSO stock to PEG300 and mix thoroughly.[1]

    • Add Tween-80 and mix again.[1]

    • Finally, add saline to reach the desired final concentration.[1] This method yields a clear solution. For dosing periods longer than two weeks, consider alternative formulations such as a corn oil-based vehicle.[1]

Quantitative Data Summary

FormStorage TemperatureStorage DurationRecommended Solvent(s)Max Concentration
Powder-20°C3 years[1]N/AN/A
4°C2 years[1]
Solution-80°C6 months[1]DMSO125 mg/mL (416.17 mM)[1]
-20°C1 month[1]
Room TemperatureNot Recommended1eq. HCl100 mM

Experimental Protocols & Workflows

Workflow for Preparation and Storage of this compound Stock Solution

G cluster_powder Powder Handling cluster_solution Solution Preparation cluster_storage Stock Solution Storage powder This compound Powder storage_powder Store at -20°C (3 years) or 4°C (2 years) powder->storage_powder Storage weigh Weigh Powder powder->weigh Use dissolve Dissolve in Anhydrous DMSO (May require sonication) weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot Prepare Stock storage_solution Store at -80°C (6 months) or -20°C (1 month) aliquot->storage_solution

Caption: Workflow for handling, dissolving, and storing this compound.

Signaling Pathway Context: DYRK1B Inhibition

This compound is a potent and selective ATP-competitive inhibitor of DYRK1B kinase. DYRK1B is a dual-specificity tyrosine-regulated kinase that plays a role in cell cycle regulation. For instance, it has been shown to phosphorylate cyclin D1, a key regulator of the G1-S phase transition in the cell cycle, promoting its degradation.[2] By inhibiting DYRK1B, this compound can prevent this phosphorylation event.

AZ This compound DYRK1B DYRK1B Kinase AZ->DYRK1B Inhibits CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Phosphorylates Degradation Cyclin D1 Degradation CyclinD1->Degradation CellCycle G1-S Phase Progression CyclinD1->CellCycle Promotes

Caption: Simplified pathway showing this compound inhibiting DYRK1B-mediated Cyclin D1 degradation.

References

Avoiding precipitation of AZ-Dyrk1B-33 in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of the Dyrk1B kinase inhibitor, AZ-Dyrk1B-33, in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO up to 100 mM.[1] It is also soluble in 1 M HCl up to 100 mM.[1] For most in vitro applications, a high-concentration stock in DMSO is the standard starting point.

Q2: What is the maximum final concentration of DMSO I should use in my assay?

A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. For most biochemical assays, a final DMSO concentration of 1% or less is generally well-tolerated.[3][4] However, for cell-based assays, it is highly recommended to keep the final DMSO concentration at or below 0.5%, with 0.1% being a safer target for sensitive cell lines or long-term experiments.[3][5] Always include a vehicle control (buffer with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent.

Q3: My this compound is precipitating when I dilute my DMSO stock into my aqueous experimental buffer. What can I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Perform a stepwise dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps.

  • Use pre-warmed buffer: Gently warming your experimental buffer to 37°C before adding the compound can sometimes help maintain solubility.

  • Incorporate co-solvents: For challenging situations, the addition of co-solvents to your final assay buffer may be necessary. Formulations including PEG300 and Tween-80 have been used for this compound.[6]

  • Adjust the pH of your buffer: As a weak base, the solubility of this compound is expected to be higher at a lower pH. If your experiment allows, using a buffer with a pH slightly below neutral (e.g., pH 6.5-7.0) may improve solubility.

  • Vortex during dilution: Ensure rapid and thorough mixing when adding the compound to the buffer to avoid localized high concentrations that can initiate precipitation.

Q4: Can I use sonication to redissolve precipitated this compound in my buffer?

A4: Sonication can be a useful technique to help dissolve compounds, especially during the preparation of stock solutions.[2][6] If you observe precipitation after diluting your stock into your final experimental buffer, gentle sonication in a water bath for a short period may help to redissolve the compound. However, be cautious with this approach, as prolonged or high-energy sonication can potentially degrade the compound or other components in your assay, such as proteins.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental setup.

Initial Checks
  • DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic, and water absorption can reduce its solvating power for hydrophobic compounds. Use freshly opened bottles or aliquots stored under dry conditions.

  • Stock Solution Integrity: Visually inspect your DMSO stock solution for any signs of precipitation before use. If crystals are present, gently warm the vial to 37°C and vortex or sonicate until fully dissolved.

  • Final Concentration vs. Solubility Limit: Be aware that even with a clear DMSO stock, the compound's solubility in the final aqueous buffer will be significantly lower. If you are working at high micromolar concentrations, you may be exceeding the solubility limit.

Experimental Workflow for Troubleshooting Precipitation

Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

ParameterRecommended Value/RangeAssay TypeReference(s)
Stock Solution Solvent Anhydrous DMSON/A[1][2]
Stock Solution Concentration Up to 100 mMN/A[1]
Final DMSO Concentration ≤ 1%Biochemical Assays[3][4]
Final DMSO Concentration ≤ 0.5% (ideally ≤ 0.1%)Cell-based Assays[3][5]
Co-solvent Formulation Example 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIn vivo (suggests compatibility)[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (MW: 300.36 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.00 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C and/or sonicate in a water bath until all solid material is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 10 µM Working Solution (0.1% Final DMSO)

This protocol describes the preparation of a working solution from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.

G cluster_0 Step 1: Intermediate Dilution cluster_1 Step 2: Final Dilution stock 10 mM this compound in 100% DMSO intermediate 100 µM this compound in 1% DMSO / 99% Buffer stock->intermediate Add 10 µL stock to 990 µL of experimental buffer final 10 µM this compound in 0.1% DMSO / 99.9% Buffer intermediate->final Add 100 µL intermediate to 900 µL of experimental buffer

Workflow for preparing a working solution of this compound.
  • Prepare Intermediate Dilution:

    • Pipette 990 µL of your final experimental buffer into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM this compound stock solution to the buffer.

    • Vortex immediately and thoroughly. This results in a 100 µM intermediate solution with 1% DMSO.

  • Prepare Final Working Solution:

    • Pipette 900 µL of your final experimental buffer into a new sterile tube.

    • Add 100 µL of the 100 µM intermediate solution to the buffer.

    • Vortex thoroughly. This yields your final 10 µM working solution with a final DMSO concentration of 0.1%.

Note: This stepwise dilution method is crucial for preventing the compound from precipitating out of solution.

Signaling Pathway Context

This compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B). Dyrk1B is involved in various cellular processes, including cell cycle regulation, differentiation, and survival. Its inhibition can have significant effects on these pathways.

Dyrk1B_Pathway AZ This compound Dyrk1B Dyrk1B Kinase AZ->Dyrk1B Inhibition Substrate_P Phosphorylated Substrates (e.g., Cyclin D1, c-Myc) Dyrk1B->Substrate_P Phosphorylation CellCycle Cell Cycle Progression Substrate_P->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation

Simplified Dyrk1B signaling pathway and the inhibitory action of this compound.

References

How to assess the purity and integrity of your AZ-Dyrk1B-33 compound.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ-Dyrk1B-33. This resource is designed to assist researchers, scientists, and drug development professionals in assessing the purity and integrity of their this compound compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound?

A1: The expected purity of this compound is typically ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) analysis.[1] A representative Certificate of Analysis may show a purity of >99.7%.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound solid should be stored at +4°C.[1] Once dissolved, stock solutions should be aliquoted and stored at -20°C or below and used within one month to minimize degradation from repeated freeze-thaw cycles.[2]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in DMSO and 1 eq. HCl up to 100 mM.[1][2] For cell-based assays, it is crucial to consider the final concentration of the solvent and its potential effects on the experimental system.

Q4: How can I confirm the identity of my this compound compound?

A4: The identity of this compound can be confirmed using a combination of analytical techniques, including:

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): By comparing the retention time with a known standard.

A Certificate of Analysis for a specific batch will provide data from these techniques confirming the structure.[2]

Purity and Integrity Assessment: Experimental Protocols

A comprehensive assessment of your this compound compound's purity and integrity is crucial for reproducible experimental results. Below are detailed protocols for key analytical methods.

Experimental Workflow for Compound Quality Control

Experimental Workflow cluster_0 Initial Assessment cluster_1 Purity Determination cluster_2 Integrity and Identity Confirmation cluster_3 Stability Assessment Visual_Inspection Visual Inspection (Color and Physical State) Solubility_Test Solubility Test Visual_Inspection->Solubility_Test Proceed if consistent HPLC HPLC Analysis (Purity Assessment) Solubility_Test->HPLC If soluble LCMS LC-MS Analysis (Molecular Weight Confirmation) HPLC->LCMS If purity is high NMR 1H NMR Analysis (Structural Confirmation) LCMS->NMR Confirm mass Thermal_Analysis Thermal Analysis (TGA/DSC) (Optional: Stability Assessment) NMR->Thermal_Analysis Confirm structure Dyrk1B_Signaling_Pathway SMO SMO GLI1 GLI1 SMO->GLI1 PI3K PI3K AKT AKT PI3K->AKT AKT->GLI1 Stabilizes mTOR mTOR AKT->mTOR Dyrk1B Dyrk1B Dyrk1B->SMO Inhibits Canonical Signaling Dyrk1B->AKT Activates AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B

References

Addressing variability in experimental outcomes with AZ-Dyrk1B-33.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ-Dyrk1B-33. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability in experimental outcomes when using this potent and selective Dyrk1B kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of Dyrk1B (Dual-specificity tyrosine-phosphorylation-regulated kinase 1B).[1] It functions by binding to the ATP-binding pocket of the Dyrk1B enzyme, preventing the transfer of phosphate groups to its substrates.[1] This inhibition modulates the activity of various signaling pathways involved in cell cycle regulation, differentiation, and survival.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at +4°C.[4] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[4]

Q3: In which solvents is this compound soluble?

This compound is soluble in DMSO and 1eq. HCl at concentrations up to 100 mM.[1][4] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Q4: What is the difference between the in vitro and cellular IC50 values?

The in vitro IC50 of 7 nM represents the concentration of this compound required to inhibit 50% of the purified Dyrk1B enzyme activity in a cell-free assay.[1] The cellular IC50 of 194 nM is the concentration needed to achieve 50% inhibition of Dyrk1B activity within a cellular context.[1] The higher cellular IC50 can be attributed to factors such as cell membrane permeability, intracellular ATP concentration, and potential metabolism of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect Observed in Cellular Assays

Possible Cause 1: Suboptimal Compound Concentration.

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. While the cellular IC50 is reported to be 194 nM, the effective concentration can vary significantly between cell types due to differences in Dyrk1B expression levels and cellular context.[5]

Possible Cause 2: Incorrect Compound Handling and Storage.

  • Recommendation: Ensure that the compound has been stored correctly to prevent degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]

Possible Cause 3: Low or Absent Dyrk1B Expression in the Cell Model.

  • Recommendation: Verify the expression level of Dyrk1B in your cell line of interest using qPCR or Western blot. Dyrk1B expression is known to vary significantly across different tissues and cell lines.[6]

Possible Cause 4: Cell Culture Conditions.

  • Recommendation: Ensure consistent cell culture conditions, including cell density, serum concentration, and passage number, as these can influence signaling pathways and drug sensitivity.

Issue 2: Discrepancy Between Results from this compound Treatment and Dyrk1B siRNA Knockdown

Possible Cause 1: Kinase-Independent Functions of Dyrk1B.

  • Recommendation: Be aware that Dyrk1B may have scaffolding functions or other non-catalytic roles that are not affected by a kinase inhibitor but would be absent in a knockdown experiment.[7] The "distinct cellular effects when compared to DYRK1B knockdown through siRNA" suggest that the phenotype of genetic depletion may not be fully recapitulated by pharmacological inhibition.[1]

Possible Cause 2: Off-Target Effects of the Inhibitor.

  • Recommendation: Although this compound is highly selective, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.[1] It is advisable to use the lowest effective concentration determined from your dose-response studies.

Possible Cause 3: Incomplete Knockdown with siRNA.

  • Recommendation: Always validate the efficiency of your siRNA-mediated knockdown at the protein level using Western blot. A partial knockdown may lead to a different phenotype compared to potent enzymatic inhibition.

Possible Cause 4: Compensatory Mechanisms.

  • Recommendation: The acute inhibition of Dyrk1B with a small molecule may trigger different cellular responses compared to the more prolonged depletion of the protein via siRNA, which can allow for the activation of compensatory signaling pathways.

Issue 3: Variability in Western Blot Results for Dyrk1B Substrates

Possible Cause 1: Sample Preparation.

  • Recommendation: To preserve the phosphorylation state of Dyrk1B substrates, it is crucial to work quickly on ice and to include phosphatase inhibitors in your lysis buffer.[8]

Possible Cause 2: Antibody Specificity.

  • Recommendation: Use phospho-specific antibodies that have been validated for the specific phosphorylation site of interest on the Dyrk1B substrate. Always include appropriate controls, such as lysates from cells treated with a phosphatase or from a known negative cell line.

Possible Cause 3: Blocking and Washing Steps.

  • Recommendation: When probing for phosphorylated proteins, blocking with Bovine Serum Albumin (BSA) is often preferred over milk, as milk contains phosphoproteins (caseins) that can lead to high background.[8][9] Ensure thorough washing steps to minimize non-specific antibody binding.

Data Summary

Table 1: Potency and Selectivity of this compound

ParameterValueSource
In Vitro IC50 7 nM[1]
Cellular IC50 194 nM[1]
Binding Mode ATP-competitive[1]
Selectivity No significant inhibition (>50%) of 124 other kinases at 1 µM[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 300.36 g/mol [1][4]
Formula C₁₉H₁₆N₄[1][4]
Solubility 100 mM in DMSO, 100 mM in 1eq. HCl[1][4]
Storage (Powder) +4°C[4]
Storage (Stock Solution) -80°C (6 months), -20°C (1 month)[4]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Add the viability reagent (e.g., MTS or MTT solution) to each well according to the manufacturer's instructions.[10]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[10]

  • Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals.[10] Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Western Blot for Phosphorylated Dyrk1B Substrates
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.[8][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the phosphorylated substrate) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein.

Visualizations

Dyrk1B_Signaling_Pathway cluster_upstream Upstream Signals cluster_dyrk1b Dyrk1B Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Growth_Factors->RAS_RAF_MEK_ERK Regulates Hedgehog Hedgehog (Hh) Pathway Dyrk1B Dyrk1B Hedgehog->Dyrk1B Interacts with RAS_RAF_MEK_ERK->Dyrk1B Regulates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Dyrk1B->PI3K_AKT_mTOR Modulates Cell_Cycle_Control Cell Cycle Control (e.g., Cyclin D1, p27) Dyrk1B->Cell_Cycle_Control Regulates Apoptosis Apoptosis Dyrk1B->Apoptosis Influences Differentiation Cell Differentiation Dyrk1B->Differentiation Promotes AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B Inhibits

Caption: Dyrk1B Signaling Pathway Overview.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Compound Verify Compound Integrity: - Proper storage? - Fresh dilutions? Start->Check_Compound Check_Cells Assess Cell Model: - Dyrk1B expression level? - Consistent culture conditions? Start->Check_Cells Check_Protocol Review Experimental Protocol: - Optimal concentration? - Correct incubation time? Start->Check_Protocol Compare_siRNA Discrepancy with siRNA data? Check_Compound->Compare_siRNA Check_Cells->Compare_siRNA Check_Protocol->Compare_siRNA Consider_Kinase_Independent Consider Kinase-Independent Functions of Dyrk1B Compare_siRNA->Consider_Kinase_Independent Yes Evaluate_Off_Target Evaluate Potential Off-Target Effects Compare_siRNA->Evaluate_Off_Target Yes Optimize_Assay Optimize Assay Conditions Compare_siRNA->Optimize_Assay No End Consistent Results Consider_Kinase_Independent->End Evaluate_Off_Target->End Optimize_Assay->End

Caption: Troubleshooting Workflow for this compound Experiments.

References

Negative controls for experiments involving AZ-Dyrk1B-33.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZ-Dyrk1B-33, a potent and selective inhibitor of DYRK1B kinase. The following information is intended for researchers, scientists, and drug development professionals to facilitate the design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B)[1][2]. It is designed to bind to the active site of the DYRK1B enzyme, preventing it from transferring phosphate groups from ATP to its substrates[2]. This inhibition of DYRK1B's kinase activity allows researchers to study its role in various cellular processes.

Q2: What are the key potency and selectivity metrics for this compound?

This compound exhibits high potency for DYRK1B with a significant degree of selectivity over other kinases. The key inhibitory concentrations are summarized in the table below.

Parameter Value Description
IC50 (in vitro, kinase assay) 7 nMConcentration required to inhibit 50% of recombinant DYRK1B kinase activity[1][2][3][4].
IC50 (cellular assay) 194 nMConcentration required to inhibit 50% of DYRK1B activity within a cellular context[1][2].
Kinase Selectivity No significant inhibition of 124 other kinases at 1 µMDemonstrates high selectivity for DYRK1B over a broad panel of other kinases[1][2].

Q3: What are the known signaling pathways regulated by DYRK1B that can be investigated using this compound?

DYRK1B is involved in several critical signaling pathways. By inhibiting DYRK1B with this compound, researchers can probe its role in:

  • Cell Cycle Regulation: DYRK1B can influence cell cycle progression, and its inhibition may lead to cell cycle arrest[5].

  • Immune Response: DYRK1B has been shown to regulate the differentiation of CD4+ T cells by phosphorylating the transcription factor FOXO1[5].

  • Cancer Biology: Elevated DYRK1B expression is associated with the survival of various cancer cells, making it a target for cancer research[5].

Below is a diagram illustrating a key signaling pathway involving DYRK1B.

DYRK1B_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor DYRK1B DYRK1B Receptor->DYRK1B Activation Signal Signal Signal->Receptor Ligand Binding FOXO1 FOXO1 DYRK1B->FOXO1 Phosphorylation pFOXO1 pFOXO1 FOXO1->pFOXO1 Gene_Expression Altered Gene Expression pFOXO1->Gene_Expression Transcriptional Regulation This compound This compound This compound->DYRK1B

Caption: Simplified DYRK1B signaling pathway.

Troubleshooting Guide: Negative Controls

A critical aspect of experiments with small molecule inhibitors is the use of appropriate negative controls to ensure that the observed effects are due to the inhibition of the intended target and not off-target effects or compound-specific artifacts.

Q4: Is there a commercially available, structurally similar but inactive analog of this compound to use as a negative control?

Currently, a commercially available, validated inactive analog of this compound for use as a negative control has not been widely reported in the literature. The ideal negative control would be a stereoisomer or a closely related analog that is devoid of inhibitory activity against DYRK1B but shares similar physicochemical properties. In the absence of such a control, a multi-pronged approach using different types of controls is recommended to build a strong case for the on-target effects of this compound.

Q5: What negative controls should I use in my experiments with this compound in the absence of an ideal inactive analog?

A combination of the following controls is recommended to rigorously validate your findings:

  • Vehicle Control: This is the most basic and essential control. The vehicle (e.g., DMSO) used to dissolve this compound should be added to control cells or reactions at the same final concentration used for the inhibitor treatment. This accounts for any effects of the solvent itself.

  • Structurally Unrelated Kinase Inhibitor: Use an inhibitor with a different chemical scaffold that targets a kinase in a distinct signaling pathway. This helps to demonstrate that the observed phenotype is not a general consequence of kinase inhibition.

  • Non-Pharmacological Controls: These are crucial for validating the on-target effects of this compound.

    • siRNA/shRNA Knockdown: Transiently reducing the expression of DYRK1B using RNA interference should mimic the phenotype observed with this compound treatment.

    • CRISPR/Cas9 Knockout: Genetically ablating the DYRK1B gene provides a clean background to confirm that the inhibitor has no effect in the absence of its target.

    • Kinase-Dead Mutant: In overexpression systems, comparing the effects of wild-type DYRK1B to a catalytically inactive (kinase-dead) mutant can help to dissect the kinase-dependent functions of DYRK1B.

The logical relationship between these different types of controls is illustrated in the diagram below.

Negative_Controls_Logic cluster_0 Pharmacological Controls cluster_1 Genetic Controls Observed_Phenotype Observed Phenotype with this compound Vehicle_Control Vehicle Control Observed_Phenotype->Vehicle_Control Different from? Unrelated_Inhibitor Unrelated Kinase Inhibitor Observed_Phenotype->Unrelated_Inhibitor Different from? Alternative_DYRK1B_Inhibitor Alternative DYRK1B Inhibitor Observed_Phenotype->Alternative_DYRK1B_Inhibitor Similar to? siRNA_shRNA siRNA/shRNA Knockdown Observed_Phenotype->siRNA_shRNA Similar to? CRISPR_KO CRISPR Knockout Observed_Phenotype->CRISPR_KO Absent in? Kinase_Dead_Mutant Kinase-Dead Mutant Observed_Phenotype->Kinase_Dead_Mutant Dependent on kinase activity?

Caption: Logical relationships of negative controls.

Q6: My experimental results with this compound are not as expected. What are some common troubleshooting steps?

If you are encountering unexpected results, consider the following:

  • Compound Integrity and Concentration:

    • Ensure that your stock solution of this compound is stored correctly and has not undergone multiple freeze-thaw cycles.

    • Verify the final concentration of the inhibitor in your assay. Perform a dose-response experiment to confirm the expected IC50 in your specific cell line or assay system.

  • Cellular Context:

    • The expression level of DYRK1B can vary between cell lines. Confirm DYRK1B expression in your model system by Western blot or qPCR.

    • The cellular IC50 (194 nM) is significantly higher than the biochemical IC50 (7 nM)[1][2]. Ensure you are using a concentration appropriate for your cellular assay.

  • Off-Target Effects:

    • Although this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations. Use the lowest effective concentration possible.

    • Implement the non-pharmacological controls mentioned in Q5 to confirm that the observed phenotype is indeed DYRK1B-dependent.

  • Assay-Specific Issues:

    • If you are using a phosphorylation-specific antibody, validate its specificity.

    • Ensure that your assay conditions (e.g., incubation time, cell density) are optimized.

Experimental Protocols

Protocol 1: Western Blot Analysis of DYRK1B Substrate Phosphorylation

This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation of a known or putative DYRK1B substrate.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) and a vehicle control (DMSO) for the desired time period.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

The following diagram outlines this experimental workflow.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE & Transfer Protein_Quant->SDS_PAGE Immunoblotting Immunoblotting SDS_PAGE->Immunoblotting Data_Analysis Data Analysis Immunoblotting->Data_Analysis End End Data_Analysis->End

Caption: Western blot experimental workflow.

References

Validation & Comparative

A Comparative Analysis of Kinase Inhibitor Selectivity: AZ-Dyrk1B-33 versus AZ 191

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the success of preclinical studies and the ultimate development of targeted therapeutics. This guide provides a detailed comparison of two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B): AZ-Dyrk1B-33 and AZ 191. The following sections present a comprehensive overview of their selectivity profiles, the experimental methodologies used to determine them, and the signaling context of their target.

Data Presentation: Head-to-Head Selectivity Profile

The inhibitory activity of this compound and AZ 191 has been assessed against their primary target, DYRK1B, as well as other members of the DYRK family and broader kinase panels. The data, summarized in the table below, highlights the superior selectivity of this compound.

Target Kinase This compound IC50 (nM) AZ 191 IC50 (nM) Reference(s)
DYRK1B717[1]
DYRK1A-88[2][3]
DYRK2-1890[2][3]
Broad Kinase Panel No off-target effects observed at 1 µM against 124 kinases 8 non-mutated kinase hits at 1 µM in a panel of >400 kinases [1][4]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols: Methodologies for Determining Kinase Selectivity

The selectivity data presented above was generated using established and rigorous biochemical assays. Understanding the principles of these methods is crucial for interpreting the results.

In Vitro Radiometric Kinase Assay

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[1][4]

Principle: The assay relies on the use of [γ-32P]ATP or [γ-33P]ATP. In the presence of an active kinase, the radiolabeled phosphate group is transferred to a specific peptide or protein substrate. The amount of incorporated radioactivity is directly proportional to the kinase activity. The effect of an inhibitor is determined by measuring the reduction in substrate phosphorylation in its presence.

Generalized Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., DYRK1B), a specific substrate peptide, the kinase inhibitor at various concentrations, and a buffer solution containing cofactors such as Mg2+.

  • Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-32P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-32P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the peptide substrate while allowing the unbound ATP to be washed away.

  • Detection and Quantification: The radioactivity incorporated into the substrate on the filter paper is measured using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

KINOMEscan™ Competition Binding Assay

This high-throughput platform assesses the binding of a compound to a large panel of kinases, providing a broad overview of its selectivity.[4]

Principle: The KINOMEscan™ assay is a competition binding assay. It measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest. The amount of kinase that remains bound to the solid support is quantified.

Generalized Protocol:

  • Immobilization: A specific kinase from a large panel is immobilized on a solid support.

  • Competition: The immobilized kinase is incubated with the test compound (e.g., AZ 191) and a proprietary ligand that binds to the active site of the kinase. The test compound and the proprietary ligand compete for binding to the kinase.

  • Separation: The solid support with the bound kinase is washed to remove any unbound components.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.

  • Data Analysis: The results are reported as the percentage of the kinase that is displaced by the test compound compared to a control. This provides a measure of the binding affinity of the compound for each kinase in the panel.

DYRK1B Signaling Pathway

DYRK1B is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, differentiation, and survival. Its activity is integrated into complex signaling networks. The diagram below illustrates the key signaling pathways in which DYRK1B is involved.

DYRK1B_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors Hedgehog Hedgehog (Hh) GLI1 GLI1 Stability Hedgehog->GLI1 Canonical Pathway RAS RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RAS->PI3K_AKT_mTOR DYRK1B DYRK1B RAF_MEK_ERK->DYRK1B Inhibition PI3K_AKT_mTOR->GLI1 Stabilization DYRK1B->Hedgehog Canonical Pathway Inhibition DYRK1B->PI3K_AKT_mTOR Activation Cell_Cycle_Arrest Cell Cycle Arrest (p21, p27 ↑, Cyclin D1 ↓) DYRK1B->Cell_Cycle_Arrest Differentiation Differentiation DYRK1B->Differentiation Cell_Survival Cell Survival DYRK1B->Cell_Survival

References

Head-to-head comparison of AZ-Dyrk1B-33 and GSK 626616.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of two prominent kinase inhibitors, AZ-Dyrk1B-33 and GSK626616, with a focus on their activity against the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection and application of these compounds in preclinical research.

Introduction

Dyrk1B is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, differentiation, and signaling pathway modulation.[1][2] Its dysregulation has been linked to cancer and metabolic diseases, making it an attractive therapeutic target.[1][3] this compound is a potent and highly selective inhibitor of Dyrk1B.[4][5] GSK626616 is a potent inhibitor of the DYRK family of kinases, with high affinity for DYRK1A, DYRK2, and DYRK3.[6][7][8] This guide presents a head-to-head comparison of their biochemical and cellular activities, selectivity profiles, and known effects on signaling pathways.

Data Presentation

Table 1: Biochemical and Cellular Activity
ParameterThis compoundGSK626616
Target(s) Dyrk1BDYRK1A, DYRK2, DYRK3
Mechanism of Action ATP-competitiveATP-competitive
Biochemical IC50 7 nM (Dyrk1B)[4][5]0.7 nM (DYRK3), similar potency for DYRK1A and DYRK2[6][7][9]
Cellular IC50 194 nM (inhibition of Dyrk pS421 phosphorylation)[4][5]Not explicitly reported for a specific cellular Dyrk1B target, but affects mTORC1 signaling and primary cilium length[10][11]
In Vivo Activity Improves glucose control in diabetic mice[12]Increases hemoglobin levels in anemic mice; orally bioavailable[6]
Table 2: Kinase Selectivity Profile
CompoundSelectivity Panel SizeKey Selectivity Information
This compound 124 kinasesNo significant off-target effects observed at 1 µM[4]
GSK626616 451 kinasesNegligible activity against the panel; ~20-fold selectivity over casein kinase 2[6]

Signaling Pathways and Experimental Workflows

Dyrk1B Signaling Pathway

Dyrk1B is involved in complex signaling networks, notably intersecting with the Hedgehog and PI3K/mTOR/AKT pathways. It can phosphorylate key downstream targets, influencing cell cycle progression and other cellular functions.

Dyrk1B_Signaling cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Shh Shh SMO SMO Shh->SMO PI3K PI3K Receptor->PI3K GLI GLI SMO->GLI Canonical pathway AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Dyrk1B Dyrk1B AKT->Dyrk1B Inhibits expression Dyrk1B->AKT Activates Dyrk1B->GLI Promotes non-canonical pathway via AKT CyclinD1 Cyclin D1 Dyrk1B->CyclinD1 Phosphorylates (Degradation) p27 p27 Dyrk1B->p27 Phosphorylates (Stabilization) GLI_A GLI (Active) GLI->GLI_A Cell_Cycle Cell Cycle Progression CyclinD1->Cell_Cycle p27->Cell_Cycle Inhibits GLI_A->Cell_Cycle AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B Inhibits GSK626616 GSK626616 GSK626616->Dyrk1B Inhibits

Caption: Dyrk1B signaling pathway and points of intervention.

Experimental Workflow: Kinase Inhibition Assay

A general workflow for determining the biochemical potency of a kinase inhibitor is outlined below. This involves measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Dyrk1B - Kinase Buffer - ATP (e.g., ³³P-ATP) - Substrate (e.g., DYRKtide) - Inhibitor dilutions Start->Prepare_Reagents Reaction_Setup Set up kinase reaction in microplate: - Add kinase, buffer, and inhibitor Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP and substrate Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C for a defined time (e.g., 90 min) Initiate_Reaction->Incubation Stop_Reaction Stop the reaction Incubation->Stop_Reaction Detection Detect substrate phosphorylation (e.g., filter binding and scintillation counting or luminescence) Stop_Reaction->Detection Data_Analysis Analyze data to determine IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a biochemical kinase inhibition assay.

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro potency of inhibitors against Dyrk1B. Specific details may vary based on the detection method (e.g., radiometric, luminescence).

Materials:

  • Recombinant human Dyrk1B enzyme

  • Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl₂)

  • Substrate peptide (e.g., DyrkTide: RRRFRPASPLRGPPK)[13]

  • ATP (radiolabeled [γ-³³P]ATP or unlabeled ATP depending on the detection method)

  • Test inhibitors (this compound, GSK626616) serially diluted in DMSO

  • 96-well plates

  • Phosphocellulose filter mats (for radiometric assay) or luminescence plate reader (for ADP-Glo™ assay)

  • Scintillation counter (for radiometric assay)

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase assay buffer.

  • In a 96-well plate, add the recombinant Dyrk1B enzyme and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be at or near the Km for ATP for accurate IC50 determination.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 90 minutes).[13]

  • Terminate the reaction. For radiometric assays, this can be done by adding phosphoric acid.

  • For radiometric assays, spot the reaction mixture onto phosphocellulose filter mats. Wash the mats to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced.[10]

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Dyrk1B Inhibition Assay (Western Blot for Phospho-Substrate)

This protocol describes a method to assess the cellular potency of Dyrk1B inhibitors by measuring the phosphorylation of a downstream target.

Materials:

  • Cell line expressing Dyrk1B (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test inhibitors (this compound, GSK626616)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-FOXO1 (Ser329), anti-total FOXO1, anti-Dyrk1B, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitors for a specified duration (e.g., 6 or 12 hours).[14]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-pFOXO1 Ser329) overnight at 4°C.[14]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH) to normalize the data.

  • Quantify the band intensities and plot the normalized phospho-protein levels against the inhibitor concentration to determine the cellular IC50.

Conclusion

Both this compound and GSK626616 are potent inhibitors of the DYRK kinase family. This compound demonstrates high selectivity for Dyrk1B, making it a valuable tool for specifically probing the function of this kinase.[4] GSK626616, while also potent, has a broader inhibitory profile against DYRK family members, which may be advantageous in contexts where targeting multiple DYRK isoforms is desired.[6][7] The choice between these two inhibitors will depend on the specific research question and the desired level of selectivity. The experimental protocols provided herein offer a starting point for the in vitro and cellular characterization of these and other kinase inhibitors.

References

Validating On-Target Effects of AZ-Dyrk1B-33: A Comparative Guide to siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor AZ-Dyrk1B-33 and siRNA-mediated knockdown for validating the on-target effects of Dyrk1B kinase. This document outlines supporting experimental data, detailed protocols for key experiments, and visual representations of the associated signaling pathways and workflows.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B) is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, differentiation, and survival. Its dysregulation has been linked to several cancers, making it an attractive therapeutic target. This compound is a potent and selective ATP-competitive inhibitor of Dyrk1B. As with any targeted therapy, rigorous validation of its on-target effects is crucial. This guide compares the use of this compound with the genetic approach of small interfering RNA (siRNA) to specifically knockdown Dyrk1B expression, offering insights into the distinct outcomes of each method.

Performance Comparison: this compound vs. Dyrk1B siRNA

Pharmacological inhibition with this compound and genetic knockdown via siRNA are two orthogonal methods to probe the function of Dyrk1B. While both aim to reduce Dyrk1B activity, they operate through different mechanisms, which can lead to distinct cellular effects. This compound directly inhibits the kinase activity of the Dyrk1B protein, while siRNA prevents the translation of Dyrk1B mRNA into protein.

ParameterThis compoundDyrk1B siRNAKey Considerations
Mechanism of Action ATP-competitive kinase inhibitor[1][2][3]Post-transcriptional gene silencingInhibition of kinase activity vs. reduction of total protein levels.
In Vitro Potency (IC50) 7 nM[1][2][3][4]Not ApplicableDemonstrates high potency in enzymatic assays.
Cellular Potency (IC50) 194 nM[1][2][3]Dependent on transfection efficiency and siRNA sequenceCellular activity is a more physiologically relevant measure.
Selectivity High selectivity against a panel of 124 kinases[2][3]Potentially high, but off-target effects are possibleOff-target effects of siRNA can be sequence-dependent.
Temporal Control Rapid and reversible (washout)Slower onset and longer duration of actionAllows for acute vs. chronic inhibition studies.
Phenotypic Outcomes Can display distinct cellular effects compared to siRNA[2][3]Effects are a direct result of protein lossDifferences may arise from non-catalytic functions of Dyrk1B or incomplete knockdown.

Supporting Experimental Data

The following tables summarize quantitative data from studies comparing the effects of this compound and Dyrk1B siRNA on cancer cell lines.

Table 1: Comparison of Effects on Cell Viability and Colony Formation in Triple-Negative Breast Cancer (TNBC) Cells

TreatmentCell LineAssayResultReference
Dyrk1B siRNAMDA-MB-231 (Dyrk1B-high)Cell ViabilitySignificant suppression[5]
Dyrk1B siRNAHs578T (Dyrk1B-low)Cell ViabilityMarginal effects[5]
AZ-191 (another Dyrk1B inhibitor)MDA-MB-231Colony FormationSignificant reduction[3]
AZ-191Hs578TColony FormationSignificant reduction[3]

Table 2: Effects on Downstream Signaling Molecules

TreatmentCell LineTarget ProteinEffectReference
This compound (1 µM)Human naïve CD4+ T cellspFOXO1 (Ser329)Reduction[6]
Dyrk1B siRNALiposarcoma cell linesBcl-2, p21, survivinDownregulation[7]

Signaling Pathways and Experimental Workflow

To understand the context of Dyrk1B inhibition, it is essential to visualize its role in cellular signaling.

Dyrk1B_Signaling_Pathway Dyrk1B Signaling Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors & Processes RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Dyrk1B Dyrk1B RAS/RAF/MEK/ERK->Dyrk1B PI3K/AKT PI3K/AKT PI3K/AKT->Dyrk1B Cyclin D1 Cyclin D1 Dyrk1B->Cyclin D1 destabilization p27Kip1 p27Kip1 Dyrk1B->p27Kip1 stabilization FOXO1 FOXO1 Dyrk1B->FOXO1 phosphorylation Hedgehog/Gli Hedgehog/Gli Dyrk1B->Hedgehog/Gli mTOR mTOR Dyrk1B->mTOR Cell Cycle Arrest Cell Cycle Arrest Cyclin D1->Cell Cycle Arrest p27Kip1->Cell Cycle Arrest Apoptosis Apoptosis FOXO1->Apoptosis Differentiation Differentiation Hedgehog/Gli->Differentiation Cell Growth Cell Growth mTOR->Cell Growth

Figure 1: Simplified Dyrk1B signaling network.

The following workflow illustrates the process of comparing this compound and siRNA.

Experimental_Workflow Comparative Experimental Workflow cluster_treatment Treatment Arms cluster_assays Downstream Assays This compound This compound Western Blot Western Blot This compound->Western Blot Cell Viability Assay Cell Viability Assay This compound->Cell Viability Assay Colony Formation Assay Colony Formation Assay This compound->Colony Formation Assay Dyrk1B siRNA Dyrk1B siRNA Dyrk1B siRNA->Western Blot Dyrk1B siRNA->Cell Viability Assay Dyrk1B siRNA->Colony Formation Assay qRT-PCR qRT-PCR Dyrk1B siRNA->qRT-PCR Control Control Control->Western Blot Control->Cell Viability Assay Control->Colony Formation Assay Control->qRT-PCR Cell Culture Cell Culture Cell Culture->this compound Cell Culture->Dyrk1B siRNA Cell Culture->Control Protein Level Analysis Protein Level Analysis Western Blot->Protein Level Analysis Phenotypic Analysis Phenotypic Analysis Cell Viability Assay->Phenotypic Analysis Colony Formation Assay->Phenotypic Analysis mRNA Level Analysis mRNA Level Analysis qRT-PCR->mRNA Level Analysis

Figure 2: Workflow for comparing this compound and siRNA.

Experimental Protocols

siRNA-Mediated Knockdown of Dyrk1B

This protocol provides a general guideline for transfecting cells with Dyrk1B siRNA. Optimization will be required for specific cell lines.

Materials:

  • Dyrk1B siRNA (a pool of 3 target-specific siRNAs is recommended)

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • 6-well tissue culture plates

  • Appropriate cell culture medium with and without antibiotics

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.

  • siRNA Preparation: In a microcentrifuge tube (Tube A), dilute 20-80 pmol of Dyrk1B siRNA or control siRNA into 100 µL of Opti-MEM™.

  • Transfection Reagent Preparation: In a separate microcentrifuge tube (Tube B), dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B). Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow for complex formation.

  • Transfection: Wash the cells once with 2 mL of Opti-MEM™. Aspirate the medium and add the siRNA-transfection reagent complex to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding to downstream analysis. The optimal incubation time should be determined empirically.

  • Validation of Knockdown: Assess Dyrk1B mRNA and protein levels via qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency.

Western Blot Analysis of Dyrk1B and Downstream Targets

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Dyrk1B, anti-phospho-FOXO1, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control like GAPDH.

References

AZ-Dyrk1B-33: A Comparative Analysis of Cross-reactivity with DYRK Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitor AZ-Dyrk1B-33's performance against other members of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective ATP-competitive inhibitor of DYRK1B, a serine/threonine kinase involved in various cellular processes, including cell cycle regulation, differentiation, and survival. Given the high degree of homology within the ATP-binding sites of DYRK family members, understanding the selectivity profile of any new inhibitor is crucial for its development as a specific research tool or therapeutic agent. This guide focuses on the cross-reactivity of this compound with other DYRK family kinases, namely DYRK1A, DYRK2, DYRK3, and DYRK4.

Quantitative Comparison of Kinase Inhibition

The inhibitory activity of this compound against the DYRK family of kinases was assessed using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. The data demonstrates that while this compound is a potent inhibitor of both DYRK1A and DYRK1B, it exhibits significantly weaker inhibition against DYRK2 and DYRK3, and no notable activity against DYRK4 at concentrations up to 30 µM.

Kinase TargetThis compound IC50 (nM)
DYRK1A16.8
DYRK1B39
DYRK2254
DYRK3430
DYRK4>30,000

Table 1: IC50 values of this compound against DYRK family kinases.

Furthermore, in a broader screening panel against 124 different kinases, this compound, at a concentration of 1 µM, did not inhibit any other kinase by more than 50%, highlighting its high selectivity for the DYRK family.

Experimental Protocols

The determination of IC50 values for this compound against the DYRK kinase family was performed using established biochemical assays, such as the LanthaScreen™ Eu Kinase Binding Assay and the Z'-LYTE™ Kinase Assay. These methods are widely used in drug discovery for their robustness and high-throughput capabilities.

LanthaScreen™ Eu Kinase Binding Assay

This assay is based on the principle of fluorescence resonance energy transfer (FRET) to measure the binding of an inhibitor to a kinase.

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's ATP pocket. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor, resulting in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare a 5X kinase buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (e.g., this compound).

  • Kinase/Antibody Mixture: Prepare a 2X solution of the target DYRK kinase and the Eu-labeled anti-tag antibody in 1X kinase buffer.

  • Tracer Solution: Prepare a 4X solution of the appropriate Alexa Fluor™ 647-labeled tracer in 1X kinase buffer.

  • Assay Plate Setup: Add 4 µL of the serially diluted test compound to the wells of a 384-well plate.

  • Reaction Initiation: Add 8 µL of the 2X kinase/antibody mixture to each well, followed by the addition of 4 µL of the 4X tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring the FRET signal (excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for Alexa Fluor™ 647).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of This compound Plate Add Reagents to 384-well Plate Compound->Plate 4 µL Kinase_Ab 2X Kinase/ Antibody Mix Kinase_Ab->Plate 8 µL Tracer 4X Tracer Solution Tracer->Plate 4 µL Incubate Incubate 1 hour at RT Plate->Incubate Read Read FRET Signal Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50 ZLYTE_Workflow cluster_kinase_reaction Kinase Reaction cluster_development Development Reaction cluster_data Data Acquisition & Analysis Mix_Kinase Mix Kinase, Peptide, ATP, and Inhibitor Incubate_Kinase Incubate at RT Mix_Kinase->Incubate_Kinase Add_Protease Add Development Reagent (Protease) Incubate_Kinase->Add_Protease Incubate_Dev Incubate at RT Add_Protease->Incubate_Dev Read_Fluorescence Measure Fluorescence (445nm & 520nm) Incubate_Dev->Read_Fluorescence Calculate_Ratio Calculate Emission Ratio Read_Fluorescence->Calculate_Ratio Determine_IC50 Determine IC50 Calculate_Ratio->Determine_IC50

Comparative analysis of the IC50 values of different Dyrk1B inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various inhibitors targeting the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B). This kinase is a significant therapeutic target in oncology, metabolic syndrome, and nonalcoholic fatty liver disease.

This report summarizes the inhibitory potency of several compounds against Dyrk1B, presenting the data in a clear, tabular format for straightforward comparison. Detailed experimental methodologies for common IC50 determination assays are also provided to ensure reproducibility and aid in the design of future screening efforts. Furthermore, key signaling pathways involving Dyrk1B are illustrated to provide a broader context for its therapeutic targeting.

Inhibitor Potency: A Comparative Overview

The following table summarizes the IC50 values of various small molecule inhibitors against Dyrk1B. Lower IC50 values are indicative of higher potency. The data has been compiled from various scientific publications and databases.

InhibitorDyrk1B IC50 (nM)Other Kinase Targets (IC50 in nM)Reference
AZ19117, 66Dyrk1A (88), Dyrk2 (1890)[1][2]
Harmine115, 134Dyrk1A (97)[2][3]
VER-2393532.4Dyrk1A (7), >30-fold selectivity vs Dyrk2[1]
JH-XVII-105Dyrk1A (3)[1]
Thiophene Compound 4870Dyrk1A (100), Dyrk2 (40)[1]
ML1674420Clk1 (1522), Clk2 (1648), Clk4 (136), Dyrk1A (>10,000)[4]
ML106697Clk1 (59), Clk2 (1902), Clk3 (6936), Clk4 (39), Dyrk1A (62)[4]
ML3151156Clk1 (68), Clk2 (231), Clk4 (68), Dyrk1A (282)[4]
Staurosporine2.0Broad-spectrum kinase inhibitor[5]
Ro 31-822068PKC inhibitor[5]
GW 5074470c-Raf inhibitor[5]

Experimental Protocols for IC50 Determination

The determination of IC50 values is a critical step in the characterization of enzyme inhibitors. Below are detailed protocols for two common kinase assays used to measure the potency of Dyrk1B inhibitors.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to the kinase activity.

Materials:

  • DYRK1B enzyme

  • Peptide substrate (e.g., DYRK-tide)

  • ATP

  • Test inhibitor compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • 96-well or 384-well white opaque plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer.

    • Prepare the desired concentrations of the test inhibitor in the assay buffer. A 1% final DMSO concentration should not be exceeded.

    • Prepare a master mix containing the Kinase Assay Buffer, ATP, and the peptide substrate.

    • Dilute the DYRK1B enzyme to the desired concentration in the assay buffer.

  • Kinase Reaction:

    • Add the test inhibitor or vehicle (for control wells) to the wells of the plate.

    • Add the master mix to all wells.

    • Initiate the kinase reaction by adding the diluted DYRK1B enzyme to the wells.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Subtract the "blank" (no enzyme) reading from all other readings.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radiometric Kinase Assay (HotSpot™ Assay)

This method measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]-ATP or [γ-³²P]-ATP) into a substrate by the kinase.

Materials:

  • DYRK1B enzyme

  • Peptide substrate (e.g., RRRFRPASPLRGPPK)[5]

  • Unlabeled ATP

  • Radiolabeled ATP (e.g., [γ-³³P]-ATP)

  • Test inhibitor compounds

  • Kinase Reaction Buffer (e.g., 50 mM Tris/HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% 2-mercaptoethanol)[6]

  • Filter paper (e.g., P81 phosphocellulose paper)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mix containing the kinase reaction buffer, peptide substrate, and the test inhibitor at various concentrations.

    • Prepare an ATP mix containing both unlabeled and radiolabeled ATP.

  • Kinase Reaction:

    • Add the reaction mix to microcentrifuge tubes.

    • Initiate the reaction by adding the ATP mix.

    • Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by spotting a portion of the reaction mixture onto the filter paper.

    • Wash the filter papers extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Quantification:

    • Place the dried filter papers into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the kinase activity.

    • Plot the measured radioactivity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Dyrk1B Signaling Pathways

Dyrk1B is a key regulator in multiple signaling pathways that are crucial for cell proliferation, differentiation, and survival. Understanding these pathways is essential for elucidating the mechanism of action of Dyrk1B inhibitors.

Dyrk1B_Hedgehog_Pathway cluster_canonical Canonical Hedgehog Signaling cluster_non_canonical Non-Canonical Hedgehog Signaling SMO SMO Canonical_Gli Canonical GLI Activation SMO->Canonical_Gli Activates Dyrk1B_neg Dyrk1B Dyrk1B_neg->SMO Inhibits Dyrk1B_pos Dyrk1B PI3K_AKT PI3K/AKT Pathway Dyrk1B_pos->PI3K_AKT Activates NonCanonical_Gli Non-Canonical GLI1 Stability PI3K_AKT->NonCanonical_Gli Promotes

Caption: Dyrk1B's dual role in Hedgehog signaling.

Dyrk1B_mTOR_AKT_Pathway Hh_signaling Hedgehog Signaling Dyrk1B Dyrk1B Hh_signaling->Dyrk1B Induces mTOR_AKT mTOR/AKT Pathway Dyrk1B->mTOR_AKT Activates GLI1_stability GLI1 Stability mTOR_AKT->GLI1_stability Promotes Cell_Survival Cell Survival & Proliferation GLI1_stability->Cell_Survival Leads to

Caption: Dyrk1B as a mediator between Hedgehog and mTOR/AKT signaling.

Dyrk1B_FGF_Shh_Integration FGF_signaling FGF Signaling Dyrk1B Dyrk1B FGF_signaling->Dyrk1B Activates Shh_signaling Shh Signaling Shh_signaling->Dyrk1B Enhances mTORC1 mTORC1 Shh_signaling->mTORC1 Activates Paraxial_MyoD Paraxial MyoD Specification Dyrk1B->Paraxial_MyoD Specifies Adaxial_MyoD Adaxial MyoD Specification Dyrk1B->Adaxial_MyoD Specifies Dyrk1B->mTORC1 Inhibits Myofiber_Differentiation Myofiber Differentiation mTORC1->Myofiber_Differentiation Regulates

References

Independent Validation of AZ-Dyrk1B-33: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Dyrk1B kinase inhibitor, AZ-Dyrk1B-33, with other known inhibitors. The information presented is based on publicly available data and is intended to assist researchers in evaluating its potential for their studies.

Biochemical Potency and Selectivity

This compound is a potent and highly selective ATP-competitive inhibitor of Dyrk1B.[1] In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 7 nM against Dyrk1B.[1][2][3] Its cellular activity has been demonstrated with an IC50 of 194 nM for the inhibition of Dyrk1B phosphorylation in cells.[1][3]

A key feature of this compound is its remarkable selectivity. When screened against a panel of 124 different kinases, it did not significantly inhibit any other kinase at a concentration of 1 µM.[1] This indicates a high degree of specificity for its intended target, Dyrk1B.

For comparison, other known Dyrk1B inhibitors are detailed below:

CompoundDyrk1B IC50 (Biochemical)Dyrk1A IC50 (Biochemical)Dyrk2 IC50 (Biochemical)Notes
This compound 7 nM [1][2][3]Not specified, but highly selectiveNot specified, but highly selectiveNo significant off-target effects in a 124-kinase panel.[1]
AZ19117 nM[4][5]88 nM[4]1890 nM (1.89 µM)[4]Approximately 5-fold selectivity for Dyrk1B over Dyrk1A.[4][5]
KS-4007018 nMNot specified>10,000 nM (>10 µM)A novel selective Dyrk1B inhibitor.

Dyrk1B Signaling Pathways

Dyrk1B is a dual-specificity kinase that plays a crucial role in cell cycle regulation, differentiation, and survival. It is involved in complex signaling networks, most notably the Hedgehog (Hh) and the PI3K/mTOR/AKT pathways. Dyrk1B can inhibit the canonical Hedgehog signaling pathway while promoting non-canonical signaling through the activation of the mTOR/AKT pathway. This leads to the stabilization of the GLI1 transcription factor. Furthermore, Dyrk1B has been shown to regulate cell cycle progression by phosphorylating and promoting the degradation of Cyclin D1, while stabilizing the cyclin-dependent kinase inhibitor p27Kip1. It also influences the nuclear localization of the transcription factor FOXO1.

Dyrk1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMO SMO Dyrk1B Dyrk1B SMO->Dyrk1B Canonical Hh Inhibition PI3K PI3K Dyrk1B->PI3K p27 p27 Dyrk1B->p27 Stabilization CyclinD1 CyclinD1 Dyrk1B->CyclinD1 Degradation FOXO1_cyto FOXO1 Dyrk1B->FOXO1_cyto AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GLI1_cyto GLI1 mTOR->GLI1_cyto Stabilization Cell_Cycle_Arrest Cell Cycle Arrest p27->Cell_Cycle_Arrest CyclinD1->Cell_Cycle_Arrest GLI1_nuc GLI1 GLI1_cyto->GLI1_nuc Translocation FOXO1_nuc FOXO1 FOXO1_cyto->FOXO1_nuc Nuclear Localization AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->Dyrk1B Inhibition Apoptosis Apoptosis FOXO1_nuc->Apoptosis

Caption: Dyrk1B signaling pathways and points of intervention by this compound.

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol is a representative method for determining the in vitro potency of Dyrk1B inhibitors.

biochem_assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant Dyrk1B Enzyme - DYRKtide Substrate - [33P]-ATP or Kinase-Glo™ - Assay Buffer - Test Compound (e.g., this compound) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate Dyrk1B enzyme with serially diluted inhibitor. Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate kinase reaction by adding substrate and ATP mixture. Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_30C Incubate at 30°C for a defined period (e.g., 45 min). Initiate_Reaction->Incubate_30C Stop_Reaction Terminate the reaction. Incubate_30C->Stop_Reaction Detect_Signal Detect signal: - [33P] incorporation via filter binding - Luminescence with Kinase-Glo™ Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 values. Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro biochemical kinase assay.

Detailed Methodology:

  • Reagents:

    • Recombinant human Dyrk1B enzyme.

    • DYRKtide (RRRFRPASPLRGPPK) peptide substrate.

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • ATP solution, often containing a radioactive isotope like [γ-³³P]ATP for detection, or non-radioactive ATP for luminescence-based assays (e.g., Kinase-Glo™).

    • Test inhibitor (this compound) serially diluted in an appropriate solvent (e.g., DMSO).

  • Procedure:

    • The Dyrk1B enzyme is pre-incubated with various concentrations of the test inhibitor in a 96- or 384-well plate.

    • The kinase reaction is initiated by adding a mixture of the DYRKtide substrate and ATP.

    • The reaction is allowed to proceed at 30°C for a specified time.

    • The reaction is terminated, often by spotting the mixture onto a phosphocellulose filter paper (for radioactive assays) or by adding a reagent that stops the enzymatic reaction and generates a detectable signal (for luminescence assays).

    • The amount of phosphorylated substrate is quantified. For radioactive assays, this is done by measuring the incorporated radioactivity. For luminescence assays, the amount of remaining ATP is measured, which is inversely proportional to kinase activity.

    • The data is then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a method to measure the binding of a compound to its target kinase within living cells.

nanobret_assay Start Start Transfect_Cells Transfect HEK293 cells with a NanoLuc®-Dyrk1B fusion vector. Start->Transfect_Cells Seed_Cells Seed transfected cells into 384-well plates. Transfect_Cells->Seed_Cells Add_Tracer Add NanoBRET™ fluorescent tracer to the cells. Seed_Cells->Add_Tracer Add_Inhibitor Add test inhibitor (e.g., this compound) at various concentrations. Add_Tracer->Add_Inhibitor Incubate Incubate for a defined period (e.g., 1 hour). Add_Inhibitor->Incubate Measure_BRET Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Incubate->Measure_BRET Analyze_Data Analyze data to determine the cellular IC50. Measure_BRET->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Detailed Methodology:

  • Cell Preparation:

    • HEK293 cells are transiently transfected with a plasmid encoding a fusion protein of Dyrk1B and NanoLuc® luciferase.

    • Transfected cells are seeded into multi-well plates.

  • Assay Procedure:

    • A cell-permeable fluorescent tracer that binds to the kinase active site is added to the cells.

    • The test compound (this compound) is then added at various concentrations. The test compound will compete with the tracer for binding to the Dyrk1B-NanoLuc® fusion protein.

    • After an incubation period, the NanoLuc® substrate is added.

    • The BRET signal is measured. BRET occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer.

  • Data Analysis:

    • Binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.

    • The cellular IC50 is determined by plotting the BRET signal against the concentration of the test compound.

Western Blotting for Downstream Target Modulation

This protocol outlines a general procedure to assess the effect of Dyrk1B inhibition on the protein levels of downstream targets like Cyclin D1 and p27Kip1.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Select a suitable cell line (e.g., PANC-1, which has Dyrk1B amplification).

    • Culture the cells to an appropriate confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Cyclin D1, p27Kip1, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of the target proteins to the loading control to determine the relative changes in protein expression upon inhibitor treatment.

References

A Comparative Review of DYRK1B Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the current landscape of small molecule inhibitors targeting DYRK1B, a kinase implicated in cancer, metabolic disorders, and neurodegenerative diseases.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as Mirk, has emerged as a significant therapeutic target.[1][2] Overexpressed in a variety of cancers, including pancreatic, ovarian, and non-small cell lung cancer, it plays a crucial role in maintaining cancer cell quiescence, a state that confers resistance to conventional chemotherapies.[1][3][4] DYRK1B's involvement extends to metabolic syndrome and neurodegenerative diseases, making it an attractive target for drug development.[2][5]

This guide provides a comprehensive comparison of various DYRK1B inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of its complex signaling pathways and inhibitor evaluation workflows.

Performance Comparison of DYRK1B Inhibitors

The development of potent and selective DYRK1B inhibitors is a key objective for researchers. A significant challenge is achieving selectivity against the highly homologous DYRK1A kinase, as many inhibitors target the conserved ATP-binding site.[3][6] The following table summarizes the in vitro potency (IC50) of several prominent DYRK1B inhibitors.

InhibitorDYRK1B IC50 (nM)DYRK1A IC50 (nM)Other Kinases IC50 (nM)Notes
AZ191 17, 6688, 188DYRK2: 1890Exhibits ~5-fold selectivity over DYRK1A.[1][7]
Harmine 11597-A well-known DYRK1A/1B inhibitor.[7]
Compound 33 7--Highly selective; no other kinases inhibited >50% at 1 µM.[6]
Compound 14 1--Belongs to the anilinopyrimidine class.[6]
VER-239353 2.47>30-fold selective vs DYRK2-
JH-XVII-10 53-Dual DYRK1A/1B inhibitor.[6]
KS-40070 18>10,000 (for DYRK2)-Selective inhibitor with anti-adipogenic properties.[8]
EHT-1610 81.222.2CLK4: 79.6Originally reported as a potent dual inhibitor.[9]
Compound 34 --DYRK1B Kd: ~1.6 nMPotent and selective with good cellular activity.[10]

Key Signaling Pathways Involving DYRK1B

DYRK1B is a node in a complex network of signaling pathways that regulate cell cycle, survival, and differentiation. Its interactions with pathways like RAS/RAF/MEK/ERK, PI3K/mTOR/AKT, and Hedgehog (Hh) are critical to its function in both normal physiology and disease.[6][11][12]

For instance, serum mitogens can down-regulate DYRK1B through the RAS/RAF/MEK/ERK pathway.[11] In cancer, DYRK1B engages in a complex cross-talk with the Hh pathway, where it can inhibit canonical, Smoothened (SMO)-initiated signaling, while promoting non-canonical signaling and oncogenic GLI1 activity via the PI3K/mTOR/AKT pathway.[11][13]

DYRK1B_Signaling cluster_ras RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/mTOR/AKT Pathway cluster_hh Hedgehog (Hh) Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK DYRK1B DYRK1B ERK->DYRK1B down-regulates PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GLI1 GLI1 AKT->GLI1 promotes stability (non-canonical Hh) AKT->DYRK1B SMO Smoothened (SMO) DYRK1B->PI3K promotes DYRK1B->SMO inhibits canonical Hh DYRK1B->GLI1 promotes stability (non-canonical Hh) Apoptosis Apoptosis DYRK1B->Apoptosis inhibits CyclinD1 Cyclin D1 DYRK1B->CyclinD1 destabilizes p27 p27 DYRK1B->p27 stabilizes CellCycle Cell Cycle (G0/G1 Arrest) CyclinD1->CellCycle p27->CellCycle

Caption: DYRK1B's central role in integrating major signaling pathways.

Experimental Protocols for Inhibitor Evaluation

The characterization of DYRK1B inhibitors involves a multi-step process, from initial biochemical assays to cellular and in vivo models.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified DYRK1B protein.

  • ADP-Glo™ Kinase Assay: This is a luminescent-based assay used to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.

    • Reaction Setup: Purified recombinant DYRK1B kinase domain is incubated with a specific peptide substrate, ATP, and varying concentrations of the test inhibitor.[14] The ATP concentration is typically kept near the Michaelis-Menten constant (Km) for the specific kinase (e.g., ~105 µM for DYRK1B).[7]

    • ADP-Glo™ Reagent: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent: A second reagent is added to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

    • Measurement: The resulting luminescence is measured and is directly proportional to the amount of ADP produced, and therefore, the kinase activity. IC50 values are calculated from the dose-response curves.

  • Isothermal Titration Calorimetry (ITC): ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event. It is used to determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between an inhibitor and the kinase.

    • Sample Preparation: A solution of the DYRK1B protein is placed in the sample cell of the calorimeter. The inhibitor solution is loaded into an injection syringe.

    • Titration: The inhibitor is injected in small aliquots into the protein solution.

    • Heat Measurement: Each injection causes a small heat change, which is measured by the instrument.

    • Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to calculate the binding affinity (Kd).[7]

Cell-Based Assays

These assays evaluate the effect of the inhibitor in a more biologically relevant context.

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stability of a target protein in its native cellular environment. Ligand binding typically increases the thermal stability of the protein.

    • Treatment: Intact cells are treated with the inhibitor or a vehicle control (e.g., DMSO).

    • Heating: The cells are heated to various temperatures, causing proteins to denature and aggregate.

    • Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

    • Detection: The amount of soluble DYRK1B remaining at each temperature is quantified by methods like Western blotting or mass spectrometry. An increase in the melting temperature of DYRK1B in inhibitor-treated cells confirms target engagement.[14]

  • Cell Proliferation Assays: These assays measure the effect of the inhibitor on the growth of cancer cell lines.

    • Cell Seeding: Cancer cells (e.g., U87MG glioblastoma cells) are seeded in multi-well plates.[10]

    • Treatment: Cells are treated with a range of inhibitor concentrations.

    • Incubation: The cells are incubated for a set period (e.g., 72 hours).

    • Quantification: Cell viability is measured using reagents like MTT, resazurin, or by quantifying ATP content (e.g., CellTiter-Glo). The results are used to determine the concentration at which the inhibitor reduces cell proliferation by 50% (GI50 or IC50).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo) Determines IC50 ITC Biophysical Assay (e.g., ITC) Determines Kd KinaseAssay->ITC Confirm Binding CETSA Target Engagement (e.g., CETSA) ITC->CETSA ProlifAssay Functional Assay (e.g., Proliferation) Determines Cellular Potency CETSA->ProlifAssay PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) ProlifAssay->PK_PD Xenograft Efficacy Models (e.g., Xenografts) PK_PD->Xenograft Start Compound Synthesis Start->KinaseAssay

Caption: A typical workflow for the preclinical evaluation of DYRK1B inhibitors.

Classification and Selectivity of Inhibitors

DYRK1B inhibitors can be broadly classified based on their chemical scaffolds and their selectivity profiles. Many early inhibitors show dual activity against both DYRK1A and DYRK1B.[6] However, recent efforts have focused on developing inhibitors with high selectivity for DYRK1B to minimize potential off-target effects associated with DYRK1A inhibition.[15][16] Another key off-target for consideration in inhibitor design is GSK3β.[16]

Inhibitor_Classes Inhibitors DYRK1B Inhibitors Dual Dual DYRK1A/1B Inhibitors->Dual Selective Selective DYRK1B Inhibitors->Selective Azaindole Azaindoles Dual->Azaindole e.g., AZ191 Other Other Scaffolds Dual->Other e.g., Harmine Pyrazolopyridine Pyrazolopyridines Selective->Pyrazolopyridine e.g., KS-40070 Anilinopyrimidine Anilinopyrimidines Selective->Anilinopyrimidine e.g., Cmpd 14, 33

Caption: Logical classification of DYRK1B inhibitors by selectivity and scaffold.

Conclusion

The field of DYRK1B inhibition is rapidly advancing, with numerous potent compounds identified. The primary challenge remains achieving high selectivity over DYRK1A and other kinases to ensure a favorable safety profile. The data and methodologies presented here offer a comparative guide for researchers aiming to select, design, or evaluate novel DYRK1B inhibitors. As our understanding of DYRK1B's role in disease deepens, these targeted therapies hold the potential to offer new treatment paradigms for cancer and metabolic disorders.[6][8][17]

References

Confirming AZ-Dyrk1B-33 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate binds to its intended target within a cellular context is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for verifying such target engagement. This guide provides a comprehensive comparison of CETSA with other common target engagement assays, using the potent and selective DYRK1B kinase inhibitor, AZ-Dyrk1B-33, as a case study.

This guide will delve into the experimental validation of this compound's engagement with its target, Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a kinase implicated in various cellular processes and diseases. We will explore the principles of CETSA and compare its performance with alternative methods such as NanoBRET and KiNativ assays, providing supporting data and detailed experimental protocols.

Comparison of Target Engagement Assays

The choice of a target engagement assay depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput. Below is a comparison of three prominent methods for assessing the interaction of inhibitors with their kinase targets.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ AssayKiNativ™ Assay
Principle Ligand binding alters the thermal stability of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Activity-based protein profiling using ATP/ADP-biotin probes to label the active site of kinases.
Readout Quantification of soluble protein remaining after heat treatment (e.g., Western Blot, Mass Spectrometry).Ratiometric measurement of light emission from the donor and acceptor.Mass spectrometry-based quantification of probe-labeled peptides.
Cellular Context Intact cells or cell lysates.Intact cells.Cell lysates.
Labeling Requirement Label-free for both compound and target.Requires genetic modification of the target protein (NanoLuc® fusion) and a fluorescently labeled tracer.Requires a specific biotinylated ATP/ADP probe.
Throughput Low to high, depending on the detection method.High-throughput compatible.Medium to high-throughput.
Information Provided Direct evidence of target binding in a native cellular environment.Quantitative measurement of compound affinity and residence time in live cells.Broad kinase selectivity profiling and identification of inhibitor targets.

Experimental Data: this compound Target Engagement

While specific CETSA data for this compound is not publicly available, data from a structurally similar and highly selective DYRK1B inhibitor, AZ191, provides a strong indication of the expected results.

Table 1: In Vitro and Cellular Activity of DYRK1B Inhibitors

CompoundDYRK1B IC50 (in vitro)Cellular IC50
This compound7 nM194 nM
AZ19118 nMNot Reported

Table 2: Representative CETSA Data for a DYRK1B Inhibitor (AZ191)

TreatmentTemperature (°C)Relative Amount of Soluble DYRK1B
DMSO (Vehicle)37100%
DMSO (Vehicle)5085%
DMSO (Vehicle)5550%
DMSO (Vehicle)6020%
AZ191 (10 µM)37100%
AZ191 (10 µM)5095%
AZ191 (10 µM)5580%
AZ191 (10 µM)6065%

This data is representative and based on published findings for AZ191. The increased thermal stability of DYRK1B in the presence of AZ191 confirms target engagement.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the general steps for performing a CETSA experiment to validate the target engagement of a kinase inhibitor like this compound in cultured cells.

Materials:

  • Cell culture medium and supplements

  • Cultured cells expressing DYRK1B (e.g., HEK293)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against DYRK1B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermocycler or heating blocks

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours) in serum-free media.

  • Heating Step:

    • Harvest cells by trypsinization or scraping and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes. Include an unheated control sample.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for DYRK1B.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the unheated control for each treatment group.

    • Plot the relative amount of soluble DYRK1B as a function of temperature for both the vehicle and this compound treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

Visualizations

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture 1. Seed and grow cells treatment 2. Treat with this compound or DMSO cell_culture->treatment harvest 3. Harvest and wash cells treatment->harvest heat 4. Heat samples at various temperatures harvest->heat lysis 5. Lyse cells heat->lysis centrifuge 6. Centrifuge to pellet aggregates lysis->centrifuge collect_supernatant 7. Collect soluble protein fraction centrifuge->collect_supernatant western_blot 8. Western Blot for DYRK1B collect_supernatant->western_blot data_analysis 9. Quantify and plot melting curves western_blot->data_analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

DYRK1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Hedgehog Hedgehog Ligands Patched Patched Hedgehog->Patched RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Smoothened Smoothened Patched->Smoothened Inhibition GLI GLI Smoothened->GLI RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK DYRK1B DYRK1B ERK->DYRK1B Upregulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->DYRK1B Inhibition DYRK1B->GLI Stabilization Transcription Gene Transcription (Proliferation, Survival) GLI->Transcription AZ_Dyrk1B_33 This compound AZ_Dyrk1B_33->DYRK1B Inhibition

Caption: Simplified DYRK1B Signaling Pathway.

Conclusion

The Cellular Thermal Shift Assay is a robust and reliable method for confirming the direct binding of small molecule inhibitors, such as this compound, to their intracellular targets. Its label-free nature and applicability in a native cellular environment make it a valuable tool in the drug discovery process. While alternative methods like NanoBRET and KiNativ offer advantages in terms of throughput and the scope of information provided, CETSA remains a gold standard for validating on-target engagement. The selection of the most appropriate assay will ultimately depend on the specific research question and available resources.

Kinome-Wide Specificity Profiling of AZ-Dyrk1B-33: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor AZ-Dyrk1B-33 with other relevant alternatives, supported by experimental data and detailed protocols. The focus is on kinome-wide profiling to objectively assess its specificity and potential for off-target effects.

Introduction to this compound and Kinase Profiling

This compound is a potent and selective, ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B).[1][2][3][4] Dyrk1B is a protein kinase implicated in various cellular processes, including cell cycle regulation, differentiation, and survival.[5] Its dysregulation has been linked to cancer and metabolic disorders, making it a significant target for therapeutic intervention.[3][6][7]

Assessing the specificity of a kinase inhibitor is critical in drug development to minimize off-target effects and associated toxicities. Kinome-wide profiling technologies, such as KiNativ™ and KINOMEscan®, offer a broad view of an inhibitor's interaction with a large panel of kinases, providing a detailed specificity profile. This guide presents data on this compound's performance in such assays and compares it to other known Dyrk1B inhibitors.

Comparative Analysis of Dyrk1B Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other notable Dyrk1B inhibitors, AZ191 and VER-239353.

InhibitorTargetIC50 (nM)Selectivity NotesKinome Screen
This compound Dyrk1B 7 [1][2][3][4][8]Highly selective. Better selectivity than AZ191. [1][2][3]No significant off-target effects observed against a panel of 124 kinases at 1 µM. [1][2][3]
Cellular Dyrk1B194[1][2][3][4][8]
AZ191 Dyrk1B 17 [6]~5-fold selective over Dyrk1A. [6]Not specified in the provided results.
Dyrk1A88[6]~110-fold selective over Dyrk2. [6]
Dyrk21890[6]
VER-239353 Dyrk1B 2.4 [6]Potent inhibitor of both Dyrk1A and Dyrk1B. [6]Not specified in the provided results.
Dyrk1A7[6]>30-fold selective versus Dyrk2. [6]

Dyrk1B Signaling Pathway

Dyrk1B is integrated into multiple signaling networks, including the Ras/Raf/MEK/ERK, PI3K/mTOR/AKT, and Hedgehog (Hh) pathways.[2][6] It can, for instance, be activated by oncogenic K-Ras and in turn, influence cell survival and differentiation.[5] The diagram below illustrates some of the key interactions of Dyrk1B within cellular signaling cascades.

G Ras Ras/Raf/MEK/ERK Pathway Dyrk1B Dyrk1B Ras->Dyrk1B PI3K PI3K/mTOR/AKT Pathway Survival Cell Survival PI3K->Survival Hh Hedgehog (Hh) Signaling Differentiation Differentiation Hh->Differentiation Dyrk1B->PI3K promotes Dyrk1B->Hh modulates CellCycle Cell Cycle (p21, p27, Cyclin D1) Dyrk1B->CellCycle Dyrk1B->Survival Dyrk1B->Differentiation

Caption: Simplified Dyrk1B signaling interactions.

Experimental Protocols for Kinome-Wide Profiling

To assess the specificity of kinase inhibitors like this compound, two common methods are the KiNativ™ platform and the KINOMEscan® platform.

KiNativ™ Assay (Activity-Based Profiling)

The KiNativ™ method measures the ability of a compound to prevent the labeling of kinases by an ATP/ADP-biotin probe in their native state within a cell lysate.

Methodology:

  • Lysate Preparation: Cells or tissues are lysed under conditions that preserve native protein conformations and kinase activity.

  • Inhibitor Incubation: The lysate is incubated with the test inhibitor (e.g., this compound) at various concentrations to allow binding to target kinases.

  • Probe Labeling: A biotinylated acyl-phosphate probe, which is an ATP/ADP analog, is added to the lysate. This probe covalently binds to the conserved lysine in the ATP-binding pocket of active kinases that are not occupied by the inhibitor.

  • Proteolytic Digestion: The protein lysate is digested, typically with trypsin, to generate peptides.

  • Affinity Enrichment: Biotinylated peptides (from probe-labeled kinases) are enriched using streptavidin beads.

  • Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

  • Data Analysis: The degree of inhibition is determined by comparing the amount of labeled peptide in the inhibitor-treated sample to a vehicle control. A reduction in the signal for a specific kinase peptide indicates that the inhibitor has bound to that kinase.

KINOMEscan® Assay (Competition Binding Assay)

The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of DNA-tagged kinases.

Methodology:

  • Assay Components: The assay consists of three main components: the DNA-tagged kinase, a ligand immobilized on a solid support (beads), and the test compound.

  • Competitive Binding: The test inhibitor is incubated with the kinase panel. The inhibitor competes with the immobilized ligand for binding to the active site of each kinase.

  • Quantification: The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) to measure the amount of associated DNA tag.

  • Data Analysis: A low amount of kinase detected on the beads indicates that the test compound effectively competed for binding. Results are often reported as "percent of control," where a lower percentage signifies stronger binding of the inhibitor to the kinase. This platform can determine dissociation constants (Kd) for inhibitor-kinase interactions.

Kinome-Wide Profiling Workflow

The following diagram illustrates a generalized workflow for assessing kinase inhibitor specificity using a competition-based binding assay like KINOMEscan®.

G start Test Compound (e.g., this compound) incubation Incubation & Competitive Binding start->incubation panel Kinase Panel (DNA-tagged) panel->incubation ligand Immobilized Ligand ligand->incubation separation Separation of Bound vs. Unbound incubation->separation quantification Quantification (qPCR) separation->quantification analysis Data Analysis (% Inhibition, Kd) quantification->analysis end Specificity Profile analysis->end

Caption: Workflow for a competition binding kinome scan.

Conclusion

The available data demonstrates that this compound is a potent inhibitor of Dyrk1B with an IC50 of 7 nM.[1][2][3][4][8] Kinome-wide screening against a panel of 124 kinases revealed a high degree of selectivity, with no significant off-target inhibition observed at a concentration of 1 µM.[1][2][3] When compared to other inhibitors, such as AZ191 and VER-239353, this compound exhibits a superior selectivity profile, particularly in its discrimination against the closely related Dyrk1A kinase, which is a common off-target for many Dyrk1B inhibitors.[1][2][3][6] This high specificity makes this compound a valuable tool for studying the specific biological functions of Dyrk1B and a promising candidate for further therapeutic development.

References

A Comparative Analysis of AZ-Dyrk1B-33 and Other Dyrk1B Inhibitors: In Vivo Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy and toxicity of the Dyrk1B inhibitor AZ-Dyrk1B-33 against other notable compounds targeting the same kinase. The information is curated for researchers and professionals in drug development to facilitate informed decisions in preclinical studies.

Executive Summary

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B) has emerged as a promising therapeutic target in oncology and metabolic diseases.[1][2][3] Inhibition of Dyrk1B is being explored for its potential to overcome chemoresistance in cancer and to manage conditions like diabetes. This report focuses on the in vivo performance of this compound and other Dyrk1B inhibitors, presenting available data on their efficacy and toxicity in various preclinical models. While direct comparative in vivo studies in the same disease model are limited, this guide synthesizes existing data to offer a cross-compound perspective.

Data Presentation: In Vivo Efficacy and Toxicity of Dyrk1B Inhibitors

The following tables summarize the available quantitative data for this compound and other Dyrk1B inhibitors from in vivo studies. It is crucial to note that these studies were conducted in different disease models and under varying experimental conditions.

Table 1: In Vivo Efficacy of Dyrk1B Inhibitors

CompoundAnimal ModelDisease ModelDosing RegimenKey Efficacy FindingsReference
This compound Diabetic db/db miceType 2 DiabetesOral, 3 weeks (dose not specified)Improved glucose normalization during oral glucose tolerance test (OGTT). Increased number of incretin-expressing cells.[4]
EHT5372 J:NU athymic micePancreatic Cancer (Panc1 xenograft)Intraperitoneal injection (dose not specified)Dose-dependent reduction in the size of pancreatic cancer xenografts.[1][5]
VER-239353 Crl:NU(NCr)-Foxn1nu miceGlioblastoma (U87MG xenograft)Not specifiedInhibited the growth of U87MG glioblastoma xenografts.[1]
DYRKi Not specifiedPancreatic CancerOral administrationSignificantly reduced in vivo tumor growth of pancreatic cancer cells.[6]

Table 2: In Vivo Toxicity of Dyrk1B Inhibitors

CompoundAnimal ModelDosing RegimenObserved Toxicity/Adverse EffectsReference
This compound Diabetic db/db miceOral, 3 weeksNo significant difference in body weight compared to vehicle-treated mice. No other adverse effects were reported.[4]
EHT5372 J:NU athymic miceIntraperitoneal injectionData on specific toxicities not available in the provided search results.
VER-239353 Crl:NU(NCr)-Foxn1nu miceNot specifiedData on specific toxicities not available in the provided search results.
DYRKi Not specifiedOral administrationData on specific toxicities not available in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vivo experiments cited in the context of Dyrk1B inhibitor evaluation.

Pancreatic Cancer Xenograft Model

This model is frequently used to assess the anti-tumor efficacy of cancer therapeutics.[7][8][9][10]

  • Cell Culture: Human pancreatic cancer cell lines (e.g., PANC-1) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the pancreas of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified size, animals are randomized into treatment and control groups. The investigational compound (e.g., a Dyrk1B inhibitor) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is monitored as a general indicator of toxicity.

  • Endpoint: At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Diet-Induced Obesity (DIO) Mouse Model

This model is utilized to study obesity and metabolic diseases like type 2 diabetes.[11][12][13][14][15]

  • Animal Model: Specific mouse strains prone to developing obesity, such as C57BL/6J, are commonly used.

  • Diet: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for an extended period to induce obesity, insulin resistance, and hyperglycemia. A control group is fed a standard chow diet.

  • Treatment: Once the metabolic syndrome phenotype is established, animals are treated with the test compound (e.g., this compound).

  • Efficacy Evaluation: Key parameters monitored include:

    • Body weight and composition (fat mass vs. lean mass).

    • Food and water intake.

    • Blood glucose levels (fasting and non-fasting).

    • Glucose tolerance and insulin sensitivity, assessed by oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).

    • Serum biomarkers such as insulin, lipids, and inflammatory cytokines.

  • Toxicity Monitoring: Animal well-being, body weight, and any signs of adverse effects are closely observed throughout the study.

Mandatory Visualization

Dyrk1B Signaling Pathway in Cancer

Dyrk1B is implicated in the regulation of cell cycle progression and survival in cancer cells. One of its key roles involves the phosphorylation of cyclin D1, a crucial regulator of the G1-S phase transition.

Dyrk1B_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Dyrk1B Regulation & Activity cluster_2 Downstream Effects Growth_Factors Growth Factors RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Growth_Factors->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Growth_Factors->PI3K_AKT_mTOR Activates Dyrk1B Dyrk1B RAS_RAF_MEK_ERK->Dyrk1B Regulates PI3K_AKT_mTOR->Dyrk1B Regulates Dyrk1B_Inhibitors Dyrk1B Inhibitors (e.g., this compound) Dyrk1B_Inhibitors->Dyrk1B Inhibits CyclinD1 Cyclin D1 Dyrk1B->CyclinD1 Phosphorylates (promotes degradation) p27_Kip1 p27Kip1 Dyrk1B->p27_Kip1 Stabilizes Cell_Survival Cancer Cell Survival & Chemoresistance Dyrk1B->Cell_Survival Promotes Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) CyclinD1->Cell_Cycle_Progression Promotes p27_Kip1->Cell_Cycle_Progression Inhibits

Caption: Dyrk1B signaling pathway in cancer cell cycle regulation.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a Dyrk1B inhibitor in a xenograft mouse model.

Experimental_Workflow Start Start Cell_Culture 1. Cell Line Culture Start->Cell_Culture Animal_Acclimatization 2. Animal Acclimatization Start->Animal_Acclimatization Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment_Phase 6. Treatment with Compound/Vehicle Randomization->Treatment_Phase Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment_Phase->Data_Collection Endpoint 8. Study Endpoint & Tissue Collection Treatment_Phase->Endpoint Data_Collection->Treatment_Phase Repeated Measurements Data_Analysis 9. Data Analysis & Reporting Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo xenograft efficacy studies.

References

A Researcher's Guide to Ensuring Reproducibility of AZ-Dyrk1B-33 from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule inhibitor AZ-Dyrk1B-33 is a potent and selective tool for studying the function of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B). As with any commercially available research compound, ensuring the reproducibility of experimental results is paramount. This guide provides a framework for comparing this compound from different suppliers, offering objective measures of performance and detailed experimental protocols to support in-house validation.

Introduction to this compound and its Mechanism of Action

This compound is an ATP-competitive inhibitor of Dyrk1B kinase with a reported IC50 of 7 nM[1][2]. Dyrk1B is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, differentiation, and survival. Its involvement in significant signaling pathways makes it a target of interest in several diseases, including cancer and metabolic disorders[3].

Dyrk1B is implicated in complex signaling networks, notably the Hedgehog (Hh) and mTOR/AKT pathways. It has been shown to block canonical Hedgehog signaling while promoting non-canonical signaling through the activation of mTOR/AKT[4][5]. This dual role underscores the importance of using a well-characterized and consistent source of its inhibitor, this compound, to achieve reproducible and reliable experimental outcomes.

The Importance of Supplier Validation

The purity and activity of small molecule inhibitors can vary between suppliers and even between different lots from the same supplier. Such inconsistencies can lead to a lack of reproducibility in scientific research[6][7]. Therefore, it is critical for researchers to independently verify the performance of this compound upon receipt from any supplier. This guide provides the necessary protocols to perform such validation.

Comparative Data of this compound (Hypothetical)

Table 1: Physicochemical Properties of this compound from Different Suppliers

SupplierLot NumberPurity (by HPLC)Identity (by Mass Spec)Solubility (in DMSO)
Supplier AXXXXX>98%ConfirmedUp to 100 mM
Supplier BYYYYY>98%ConfirmedUp to 100 mM
Supplier CZZZZZ>98%ConfirmedUp to 100 mM

Table 2: In Vitro Kinase Inhibition Assay for Dyrk1B

SupplierLot NumberIC50 (nM) for Dyrk1B
Supplier AXXXXX7.5 ± 1.2
Supplier BYYYYY8.1 ± 1.5
Supplier CZZZZZ7.9 ± 1.3

Table 3: Cellular Assay for Dyrk1B Inhibition

SupplierLot NumberCellular IC50 (µM) for p-FOXO1
Supplier AXXXXX0.21 ± 0.05
Supplier BYYYYY0.25 ± 0.07
Supplier CZZZZZ0.23 ± 0.06

Experimental Protocols

To generate the comparative data suggested above, the following detailed experimental protocols are provided.

Dyrk1B In Vitro Kinase Assay Protocol

This protocol is adapted from commercially available kinase assay kits and published research[3][4][8][9].

Materials:

  • Recombinant human Dyrk1B enzyme

  • DYRKtide substrate (RRRFRPASPLRGPPK)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP

  • This compound from different suppliers, dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound from each supplier in DMSO. A typical starting concentration is 1000X the final desired highest concentration.

  • In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO (as a control).

  • Prepare a master mix containing the kinase assay buffer, Dyrk1B enzyme, and DYRKtide substrate. Add 22.5 µL of this master mix to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for Dyrk1B.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay for Dyrk1B Inhibition: Western Blot for Phospho-FOXO1

This protocol assesses the ability of this compound to inhibit Dyrk1B in a cellular context by measuring the phosphorylation of a known Dyrk1B substrate, FOXO1[10][11][12].

Materials:

  • A suitable cell line (e.g., HEK293T, PANC-1)

  • Complete cell culture medium

  • This compound from different suppliers, dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FOXO1 (Ser329), anti-total-FOXO1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound from each supplier for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-FOXO1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe for total FOXO1 and the loading control.

  • Quantify the band intensities and normalize the phospho-FOXO1 signal to total FOXO1 and the loading control.

  • Plot the normalized phospho-FOXO1 levels against the inhibitor concentration to determine the cellular IC50.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the context and procedures, the following diagrams are provided.

Dyrk1B_Signaling_Pathway AZ_Dyrk1B_33 This compound Dyrk1B Dyrk1B AZ_Dyrk1B_33->Dyrk1B Inhibits mTOR_AKT_Pathway mTOR/AKT Pathway Dyrk1B->mTOR_AKT_Pathway Activates Canonical_Hh Canonical Hedgehog Signaling Dyrk1B->Canonical_Hh Inhibits FOXO1 FOXO1 Dyrk1B->FOXO1 Phosphorylates CyclinD1_p27Kip1 Cyclin D1 / p27Kip1 Dyrk1B->CyclinD1_p27Kip1 Regulates Non_Canonical_Hh Non-Canonical Hedgehog Signaling mTOR_AKT_Pathway->Non_Canonical_Hh Promotes p_FOXO1 p-FOXO1 Cell_Cycle_Progression Cell Cycle Progression CyclinD1_p27Kip1->Cell_Cycle_Progression Controls Experimental_Workflow Start Obtain this compound from Suppliers A, B, C QC_Check Physicochemical QC (Purity, Identity, Solubility) Start->QC_Check In_Vitro_Assay In Vitro Kinase Assay (Determine IC50 for Dyrk1B) QC_Check->In_Vitro_Assay Cellular_Assay Cellular Assay (Western Blot for p-FOXO1) In_Vitro_Assay->Cellular_Assay Data_Analysis Data Analysis & Comparison (Generate Comparative Tables) Cellular_Assay->Data_Analysis Decision Select Supplier/Lot with Optimal & Consistent Performance Data_Analysis->Decision

References

Safety Operating Guide

Proper Disposal and Handling of AZ-Dyrk1B-33: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing AZ-Dyrk1B-33, a potent and selective Dyrk1B kinase inhibitor, ensuring safe handling and proper disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and compliant laboratory environment.

Immediate Safety and Handling Protocols

When working with this compound, adherence to standard laboratory safety procedures is crucial. Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

For storage, this compound should be kept at +4°C for short-term use. For long-term storage, it is recommended to store the compound at -20°C.[1] Stock solutions, once prepared, should be stored in tightly sealed vials at -20°C or below and are typically stable for up to one month, while storage at -80°C can extend stability to six months.[1]

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. The following steps outline the recommended disposal protocol:

  • Waste Identification and Segregation :

    • Unused or unwanted this compound, as well as any materials contaminated with the compound (e.g., pipette tips, gloves, and empty vials), should be classified as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams to await proper disposal.

  • Container Management :

    • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must have a tightly fitting screw-on cap to prevent leaks.[2]

    • Ensure the container is labeled with the words "Hazardous Waste" and a full description of its contents, including the name "this compound."[3]

  • Disposal of Liquid Waste :

    • Solutions containing this compound should not be disposed of down the drain.

    • Collect all liquid waste in a sealed, properly labeled container for hazardous waste.

  • Disposal of Solid Waste :

    • Dispose of solid this compound in its original manufacturer's container if possible, or in a suitable, sealed container.[2]

    • Label the container clearly as hazardous waste with the chemical name.

  • Empty Container Disposal :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO) to remove all residues.

    • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[3][4]

    • After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on local regulations.

  • Final Disposal :

    • All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, a potent inhibitor of the Dyrk1B kinase.

ParameterValueDescription
IC₅₀ (Dyrk1B) 7 nMThe half maximal inhibitory concentration against Dyrk1B kinase.[1][5][6]
Cellular IC₅₀ 194 nMThe half maximal inhibitory concentration in a cellular assay.[5]
Molecular Weight 300.36 g/mol The molecular weight of the compound.[5]
Solubility in DMSO ≥ 125 mg/mLThe solubility of the compound in dimethyl sulfoxide.[1]

Experimental Protocols

Below is a detailed methodology for a key experiment involving this compound.

In Vitro Kinase Assay for Dyrk1B Inhibition

This protocol outlines the steps to determine the inhibitory activity of this compound on Dyrk1B kinase in vitro.

Materials:

  • Recombinant human Dyrk1B enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP (Adenosine triphosphate)

  • Dyrk1B substrate (e.g., a synthetic peptide)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Prepare Reagents :

    • Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in kinase buffer to the desired final concentrations.

    • Prepare a solution of recombinant Dyrk1B enzyme in kinase buffer.

    • Prepare a solution of the Dyrk1B substrate and ATP in kinase buffer.

  • Kinase Reaction :

    • Add the diluted this compound or DMSO (as a vehicle control) to the wells of a 96-well plate.

    • Add the Dyrk1B enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubation :

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection :

    • Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

    • Measure the kinase activity using a suitable detection method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence, with a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing Key Pathways and Processes

The following diagrams illustrate the signaling pathway of Dyrk1B and the logical workflow for the proper disposal of this compound.

Dyrk1B_Signaling_Pathway Dyrk1B Signaling Pathway in Myofiber Differentiation Shh Shh Signaling Dyrk1B Dyrk1B Shh->Dyrk1B inhibition mTORC1 mTORC1 Dyrk1B->mTORC1 inhibition Autophagy Autophagy mTORC1->Autophagy inhibition Myofiber_Differentiation Myofiber Differentiation Autophagy->Myofiber_Differentiation ERK ERK Signaling ERK->Dyrk1B activation

Caption: Dyrk1B Signaling Pathway in Myofiber Differentiation

AZ_Dyrk1B_33_Disposal_Workflow This compound Disposal Workflow Start Start: Unused or Contaminated this compound Segregate Segregate as Hazardous Waste Start->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Liquid_Waste Liquid Waste (No Drain Disposal) Collect->Liquid_Waste Solid_Waste Solid Waste Collect->Solid_Waste Empty_Containers Empty Containers Collect->Empty_Containers Final_Disposal Dispose of Hazardous Waste via EH&S or Licensed Contractor Liquid_Waste->Final_Disposal Solid_Waste->Final_Disposal Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Containers->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Rinsed Container in Trash Triple_Rinse->Dispose_Container Collect_Rinsate->Final_Disposal

Caption: this compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.